molecular formula C13H18N2O B1474473 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one CAS No. 1696141-96-4

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Katalognummer: B1474473
CAS-Nummer: 1696141-96-4
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: WTWINXTZZBBCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWINXTZZBBCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Potential of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one represents a highly specialized chiral amide scaffold. It is constructed by the molecular hybridization of two privileged pharmacophores: 2-phenylpropanoic acid (hydratropic acid), a core structural motif found in non-steroidal anti-inflammatory drugs (NSAIDs)[1], and 3-aminopyrrolidine , a versatile diamine building block widely utilized in the development of kinase inhibitors and central nervous system (CNS) active agents[2][3].

This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, mechanistic synthesis, chiral resolution, and prospective pharmacological applications of this novel molecule. It is designed for medicinal chemists and drug development professionals seeking to leverage this scaffold for library generation or targeted drug design.

Structural and Physicochemical Profiling

Molecular Deconstruction

The architecture of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is defined by an amide linkage connecting two distinct moieties:

  • The Acyl Donor (2-Phenylpropanoyl group): Derived from 2-phenylpropanoic acid. The

    
    -carbon adjacent to the carbonyl is a chiral center, a feature critical to the cyclooxygenase (COX) inhibitory activity of related "profen" NSAIDs (e.g., ibuprofen, naproxen)[4][5].
    
  • The Amine Acceptor (3-Aminopyrrolidin-1-yl group): The pyrrolidine ring nitrogen acts as the amide linkage point, leaving a primary amine at the

    
     position. This primary amine serves as a crucial hydrogen bond donor and a handle for further late-stage functionalization[2].
    
Stereochemical Complexity

The molecule possesses two stereocenters: the


-carbon of the propionyl chain and the 

carbon of the pyrrolidine ring. Consequently, it exists as four distinct stereoisomers (two pairs of diastereomers):

,

,

, and

. Because spatial orientation dictates target binding affinity, controlling this stereochemistry is paramount during synthesis.
Quantitative Physicochemical Data

To evaluate the drug-likeness of this scaffold, key physicochemical parameters have been calculated based on Lipinski’s Rule of Five and standard medicinal chemistry metrics.

PropertyValueMedicinal Chemistry Significance
Molecular Formula

Optimal for small-molecule drug design.
Molecular Weight 218.30 g/mol Well below the 500 Da threshold, ensuring favorable ligand efficiency.
Topological Polar Surface Area (tPSA) 46.1 ŲHighly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
LogP (Predicted) 1.8 - 2.1Ideal lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1(The primary amine

)
Hydrogen Bond Acceptors 2(The carbonyl oxygen and primary amine nitrogen)
pKa (Primary Amine) ~ 9.5Protonated at physiological pH, enhancing aqueous solubility.

Mechanistic Synthesis Workflow

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one requires a precise regioselective strategy. Because 3-aminopyrrolidine contains both a primary aliphatic amine and a secondary cyclic amine, direct coupling with 2-phenylpropanoic acid would result in a mixture of regioisomers, favoring the less sterically hindered primary amine.

Causality of Reagent Selection

To force the amide bond formation at the secondary pyrrolidine nitrogen, the primary amine must be transiently masked. We utilize (S)- or (R)-1-Boc-3-aminopyrrolidine (or a racemic mixture depending on the target). However, wait—if we use 1-Boc-3-aminopyrrolidine, the secondary ring nitrogen is protected by the Boc group, leaving the primary amine free. Correction for Regioselectivity: To achieve the target structure (where the pyrrolidine ring nitrogen is attached to the carbonyl), we must use 3-(Boc-amino)pyrrolidine , where the primary amine is protected by the tert-butyloxycarbonyl (Boc) group, leaving the secondary ring nitrogen free for coupling.

For the coupling step, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt-active ester intermediate, which is exceptionally efficient at overcoming the steric hindrance associated with secondary amines[6][7].

Safety Note: Uronium-based coupling agents like HATU and HBTU are known immune sensitizers and can induce severe anaphylaxis upon repeated exposure; therefore, all handling must occur under strict engineering controls (fume hoods) with appropriate PPE[8].

Synthesis A 2-Phenylpropanoic Acid C HATU / DIPEA / DMF (HOAt-Ester Activation) A->C B 3-(Boc-amino)pyrrolidine B->C D Boc-Protected Amide Intermediate C->D Regioselective Coupling E TFA / DCM (Acidic Deprotection) D->E LC-MS Validation F 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one E->F Final Product Isolation

Caption: Mechanistic synthetic pathway utilizing HATU-mediated coupling and subsequent Boc-deprotection.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction completion and structural integrity.

Step 1: Amide Coupling
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-phenylpropanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol). Stir the mixture at room temperature for 15 minutes. Causality: The pre-activation time allows the formation of the active HOAt ester, preventing the amine from directly attacking the uronium salt to form a guanidinium byproduct[7].

  • Coupling: Add 3-(Boc-amino)pyrrolidine (1.05 eq, 10.5 mmol) dropwise. Stir for 4 hours at room temperature.

  • Validation Check: Sample 10

    
    L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of the product mass 
    
    
    
    confirms successful coupling.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 1M 
    
    
    
    , brine, dry over
    
    
    , and concentrate in vacuo.
Step 2: Boc Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM. Stir for 2 hours, allowing the reaction to warm to room temperature. Causality: TFA selectively cleaves the acid-labile carbamate (Boc) group, releasing the primary amine as a trifluoroacetate salt while leaving the robust amide bond intact.

  • Validation Check: LC-MS analysis should show the disappearance of the 319.2 m/z peak and the emergence of the target mass

    
    .
    
  • Isolation: Remove volatiles under reduced pressure. Neutralize the residue using an ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and 1M

    
    . Extract, dry, and concentrate to yield the free base of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.
    

Analytical Characterization & Chiral Resolution

If synthesized from racemic starting materials, the resulting product is a mixture of four stereoisomers. For rigorous pharmacological evaluation, these must be isolated.

Chiral Separation Strategy

Separation is achieved via a two-stage Preparative High-Performance Liquid Chromatography (Prep-HPLC) workflow using chiral stationary phases (CSPs).

  • First Pass: Separation of the diastereomeric pairs (Syn vs. Anti) using a standard reverse-phase or normal-phase silica column.

  • Second Pass: Enantiomeric resolution of each diastereomeric pair using a polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or OD-H) under isocratic conditions (Hexane/IPA/Diethylamine). The addition of diethylamine (0.1%) is critical to suppress peak tailing caused by the basic primary amine interacting with residual silanols on the column.

ChiralResolution A Racemic Amide Mixture (4 Stereoisomers) B Achiral Prep-HPLC (Diastereomer Separation) A->B C Diastereomer Pair 1 B->C Peak 1 D Diastereomer Pair 2 B->D Peak 2 E (2R, 3'S)-Isomer C->E Chiral HPLC F (2S, 3'R)-Isomer C->F Chiral HPLC G (2R, 3'R)-Isomer D->G Chiral HPLC H (2S, 3'S)-Isomer D->H Chiral HPLC

Caption: Two-stage chromatographic workflow for the complete stereochemical resolution of the target amide.

Pharmacological Context & SAR Potential

The rational design of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one positions it as a high-value scaffold for several therapeutic domains:

  • Next-Generation Anti-Inflammatories: The 2-phenylpropanoic acid moiety is the pharmacophoric core of profens, which inhibit COX enzymes[1][4]. Converting the carboxylic acid to an amide abolishes the acidic character, which is often responsible for the gastrointestinal toxicity of traditional NSAIDs. The basic pyrrolidine tail may redirect the molecule's affinity toward alternative inflammatory targets or alter its tissue distribution profile.

  • Kinase Inhibition (Oncology): The (S)-3-aminopyrrolidine motif has been explicitly explored as a privileged scaffold for dual Abl and PI3K kinase inhibitors, showing promising cytotoxicity against CML leukemia cell lines[2]. The primary amine acts as a critical hinge-binding motif in the kinase ATP pocket.

  • CNS and Sleep Disorders: Macrocyclic and substituted 3-aminopyrrolidines have demonstrated potent activity as orexin receptor agonists, which are pivotal in regulating sleep/wakefulness states[3]. The low tPSA (46.1 Ų) and optimal LogP of this molecule strongly favor blood-brain barrier penetration, making it an excellent starting point for CNS-targeted library synthesis.

References

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: PubMed / NIH URL:[Link][2]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) / NIH URL:[Link][6]

  • Ibuprofen as an emerging organic contaminant in environment, distribution and remediation Source: PubMed Central (PMC) / NIH URL:[Link][4]

  • Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • 2-phenyl propionic acid, 492-37-5 Source: The Good Scents Company URL:[Link][5]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU Source: ResearchGate URL:[Link][8]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PubMed Central (PMC) / NIH URL:[Link][7]

Sources

Unraveling the Pharmacological Architecture of Aminopyrrolidine Cathinones: Mechanisms, Assays, and Molecular Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Aminopyrrolidine cathinones, predominantly represented by 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP) , represent a highly potent subclass of synthetic psychostimulants. Unlike classical amphetamines or early-generation cathinones (e.g., mephedrone) that act as monoamine releasing agents, aminopyrrolidine derivatives function exclusively as potent reuptake inhibitors[1]. This whitepaper dissects their structural pharmacodynamics, outlines self-validating in vitro assay protocols for kinetic profiling, and maps the downstream neuroplasticity induced by these compounds.

Structural Determinants of Pharmacodynamics

The pharmacological divergence of MDPV and α-PVP from classical cathinones is dictated by their unique molecular topology. Both compounds possess a defining pyrrolidine ring attached to the nitrogen atom and an extended α-carbon side chain (typically forming a valerophenone backbone)[2].

Causality of Mechanism: In classical substrate-type releasers (like methamphetamine), the molecule is small enough to be translocated through the monoamine transporter pore, subsequently reversing the transporter flux to release endogenous monoamines. However, the bulky pyrrolidine ring and extended aliphatic tail of MDPV and α-PVP create significant steric hindrance[1][2]. This structural bulk prevents translocation. Instead, these molecules bind with high affinity to the orthosteric site of the dopamine transporter (DAT) and norepinephrine transporter (NET), locking the transporter proteins in an outward-facing conformation[1][3]. This competitive blockade halts the reuptake of dopamine and norepinephrine, leading to a profound accumulation of these neurotransmitters in the synaptic cleft[3][4].

MOA A Aminopyrrolidine Cathinone (MDPV / α-PVP) B Steric Hindrance (Pyrrolidine Ring & α-Chain) A->B C DAT/NET Competitive Binding (Outward-Facing) B->C D Inhibition of Monoamine Reuptake C->D E Synaptic Dopamine Surge D->E

Logical flow of aminopyrrolidine cathinone mechanism at monoamine transporters.

Monoamine Transporter Kinetics

Aminopyrrolidine cathinones exhibit extreme potency and selectivity. In vitro studies demonstrate that MDPV and α-PVP are highly selective for DAT and NET over the serotonin transporter (SERT)[4][5]. The selectivity ratio (DAT/SERT) for MDPV exceeds 100, which is significantly higher than that of cocaine, underscoring its severe abuse liability[4].

Table 1: Comparative In Vitro Monoamine Transporter Inhibition (IC50) [3][5][6]

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Primary Mechanism
MDPV 4 – 1210 – 20> 3000Pure Reuptake Inhibitor
α-PVP 12 – 1514 – 20> 3000Pure Reuptake Inhibitor
Cocaine ~200 – 300~200 – 400~200 – 400Pure Reuptake Inhibitor
Methamphetamine ~60 – 100~30 – 60> 1000Substrate / Releaser

Note: Lower IC50 values indicate higher inhibitory potency. Data synthesized from radioligand uptake assays in transfected HEK293 cells.

Self-Validating In Vitro Assay Protocol: Radiotracer Uptake Inhibition

To empirically determine the inhibitory potency (IC50) of these compounds, a highly controlled, self-validating radioligand uptake inhibition assay is required[6][7].

Causality Behind Experimental Choices:

  • HEK293 Transfection: Using Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT isolates the specific transporter kinetics, eliminating the confounding variables of endogenous receptors found in primary neuronal cultures[5][6].

  • Silicone Oil Centrifugation: Traditional washing steps can cause the dissociation of low-affinity radioligands. Centrifuging the cell suspension through a layer of silicone oil rapidly separates intact cells from the extracellular radioligand buffer in seconds, preserving a highly accurate kinetic snapshot of uptake[6].

  • Self-Validation via Internal Controls: Nonspecific uptake is defined using saturating concentrations of known inhibitors (e.g., 10 μM mazindol for DAT, 10 μM fluoxetine for SERT). This ensures the measured radioactive signal is exclusively transporter-mediated, validating the assay's integrity[6][7].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates. Suspend cells in Krebs-HEPES assay buffer (pH 7.4; 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline to prevent monoamine degradation)[7].

  • Pre-incubation: Add test compounds (MDPV, α-PVP) at varying logarithmic concentrations (10⁻¹¹ to 10⁻⁴ M). In parallel control wells, add 10 μM mazindol to establish the baseline for non-specific uptake. Incubate for 10 minutes at 25°C to allow equilibrium binding[6].

  • Radioligand Addition: Initiate the reaction by adding 5 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin. Incubate for exactly 10 minutes[6][7].

  • Termination & Separation: Layer the cell suspension over silicone oil in microcentrifuge tubes. Centrifuge rapidly (10,000 x g for 1 min) to pellet the cells, stripping away the aqueous extracellular buffer containing unbound radiotracer[6].

  • Lysis and Quantification: Flash-freeze the tubes in liquid nitrogen. Amputate the tips containing the cell pellets directly into scintillation vials. Lyse the cells using a detergent-based lysis buffer, add scintillation fluid, and quantify radioactivity via a liquid scintillation counter[6][7].

  • Data Analysis: Subtract non-specific uptake from total uptake to yield specific uptake. Plot specific uptake against the log concentration of the test compound and fit to a non-linear regression variable-slope model to derive the exact IC50[6][7].

Workflow Step1 1. Cell Preparation HEK293 hDAT/hNET Step2 2. Pre-incubation Test Compounds (10 min) Step1->Step2 Step3 3. Radioligand Addition [3H]-DA / [3H]-NE Step2->Step3 Step4 4. Termination Silicone Oil Centrifugation Step3->Step4 Step5 5. Quantification Scintillation Counting Step4->Step5

Step-by-step workflow for the radiotracer-based monoamine uptake inhibition assay.

Downstream Neuroplasticity and Intracellular Signaling

The acute blockade of DAT by aminopyrrolidine cathinones triggers a severe intracellular cascade leading to long-term neuroplasticity. The massive surge in extracellular dopamine overstimulates postsynaptic D1-like receptors[1][8].

Signaling Causality: D1 receptor activation stimulates adenylyl cyclase, drastically increasing cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). PKA subsequently translocates to the nucleus, phosphorylating the cAMP response element-binding protein (CREB). This transcriptional activation rapidly upregulates immediate early genes (IEGs) such as Npas4 and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex and hippocampus. This rapid molecular rewiring underpins the severe addiction liability, memory alterations, and cognitive deficits associated with MDPV and α-PVP abuse[8].

Signaling N1 DAT Blockade N2 Synaptic Dopamine Accumulation N1->N2 N3 Postsynaptic D1 Activation N2->N3 N4 cAMP / PKA Pathway N3->N4 N5 CREB Phosphorylation N4->N5 N6 Upregulation of BDNF & Npas4 N5->N6

Intracellular signaling cascade from DAT blockade to neuroplastic gene expression.

Conclusion

Aminopyrrolidine cathinones represent a highly potent class of monoamine reuptake inhibitors. Their unique structural topology dictates their pharmacological mechanism, shifting the paradigm from substrate-induced monoamine release to pure transport blockade. Understanding these precise molecular dynamics through rigorously validated in vitro assays is critical for developing targeted pharmacological interventions for synthetic cathinone toxicity and addiction.

References

1.1, nih.gov. 2.3, nih.gov. 3.2, nih.gov. 4.8, Taylor & Francis. 5., unife.it. 6.7, Benchchem. 7.4, ojp.gov. 8.6, nih.gov. 9.5, frontiersin.org.

Sources

Metabolic Pathways of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a complex, hybrid structural entity comprising a 2-phenylpropionyl (hydratropoyl) core linked via an amide bond to a 3-aminopyrrolidine ring. Because it shares structural homology with both non-steroidal anti-inflammatory drugs (NSAIDs) and pyrrolidine-class designer drugs, predicting its mammalian pharmacokinetic profile requires a rigorous deconstruction of its metabolic hotspots. This whitepaper provides an authoritative guide to the Phase I and Phase II metabolic pathways of this compound, detailing the enzymatic mechanisms, structural vulnerabilities, and the self-validating experimental protocols required for its in vitro and in vivo profiling.

Structural Deconstruction & Metabolic Hotspots

To accurately map the xenobiotic metabolism of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, we must analyze the causality behind enzymatic recognition. The molecule presents three distinct metabolic domains:

  • The Amide Linkage: Serves as the primary site for hydrolytic cleavage. Unlike esters, amides are relatively stable but remain highly susceptible to specific hepatic and intestinal hydrolases.

  • The 3-Aminopyrrolidine Ring: A dual-target moiety. The saturated nitrogen heterocycle is prone to ring oxidation, while the primary aliphatic amine is a classic target for deamination and conjugation.

  • The 2-Phenylpropionyl Core: A lipophilic domain that undergoes predictable cytochrome P450 (CYP450) mediated aliphatic and aromatic oxidations.

Phase I Biotransformations

Amide Hydrolysis (CES1 and CES2)

The most significant clearance mechanism for this compound is the hydrolysis of the central amide bond. This reaction is catalyzed by the serine hydrolase superfamily, specifically human carboxylesterases 1 and 2 (CES1 and CES2)[1].

  • Mechanistic Causality: CES1 is predominantly expressed in the liver and favors substrates with large acyl groups, whereas CES2 is highly expressed in the small intestine and favors large alcohol/amine leaving groups. The hydrolysis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one yields two primary metabolites: 2-phenylpropanoic acid and 3-aminopyrrolidine . This cleavage drastically alters the molecule's lipophilicity, facilitating rapid renal excretion of the amine fragment while shunting the acid fragment into Phase II pathways.

Pyrrolidine Ring Oxidation (CYP450)

The saturated pyrrolidine ring is highly vulnerable to alpha-carbon oxidation. Mediated primarily by CYP3A4 and CYP2B6, the enzyme abstracts a hydrogen atom adjacent to the ring nitrogen, followed by oxygen rebound to form an unstable carbinolamine intermediate.

  • Metabolic Fate: The carbinolamine undergoes rapid dehydrogenation to form a lactam metabolite (2-oxopyrrolidine derivative). Further oxidation can lead to pyrrolidine ring cleavage, a phenomenon extensively documented in the metabolism of structurally related pyrrolidine-based substances[2].

Oxidative Deamination (MAO / CYP)

The primary amine at the 3-position of the pyrrolidine ring undergoes oxidative deamination. This pathway is driven by monoamine oxidases (MAO) or specific CYP isoforms[3]. The reaction converts the primary amine into an imine intermediate, which is subsequently hydrolyzed to yield a 3-oxo metabolite (a ketone), releasing ammonia in the process.

Aliphatic and Aromatic Hydroxylation (CYP2C9)

The 2-phenylpropionyl moiety is structurally analogous to the core of ibuprofen. Consequently, it is a prime substrate for CYP2C9[4]. Hydroxylation occurs either at the para-position of the phenyl ring (aromatic hydroxylation) or at the terminal methyl group of the propionyl chain (aliphatic hydroxylation), adding a mass shift of +16 Da to the parent structure.

Phase II Conjugation Pathways

Acyl Glucuronidation (UGT2B7)

Following CES-mediated amide hydrolysis, the liberated 2-phenylpropanoic acid undergoes rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7) catalyze the formation of a 1-β-O-acyl glucuronide [5].

  • Toxicological Significance: Acyl glucuronides are electrophilic and inherently reactive. They can undergo intramolecular transesterification or covalently bind to cellular macromolecules, a pathway implicated in idiosyncratic drug toxicities[6].

N-Acetylation and N-Glucuronidation

The free primary amine on the intact parent drug (or the cleaved 3-aminopyrrolidine) is subject to N-acetylation by N-acetyltransferases (NAT1/NAT2), yielding an N-acetyl conjugate (+42 Da). Alternatively, direct N-glucuronidation may occur, though it is generally a minor pathway compared to acetylation.

Self-Validating Experimental Protocol for Metabolic Profiling

To ensure scientific integrity and reproducibility, the following in vitro protocol utilizes Human Liver Microsomes (HLMs) to map the metabolic profile. HLMs are selected over recombinant enzymes for initial screening because they preserve the native ratio of Phase I and Phase II enzymes, allowing for the observation of competing pathways (e.g., hydrolysis vs. oxidation).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 µL reaction mixture containing 1 µM of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, 1 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Controls):

    • Negative Control: Use heat-inactivated HLMs (boiled for 10 mins) to differentiate true enzymatic metabolites from chemical degradation.

    • Positive Control: Run a parallel incubation with Midazolam (to verify CYP3A4 activity) and Ibuprofen (to verify CYP2C9 activity).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). For Phase II profiling, supplement with 2 mM UDPGA and 25 µg/mL alamethicin (to permeabilize microsomal membranes).

  • Quenching: Terminate the reaction at designated time points (0, 15, 30, 60 mins) by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Sample Preparation & Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-HRMS/MS analysis using a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Processing: Utilize mass defect filtering (MDF) based on the exact mass of the parent compound to identify low-abundance metabolites.

Quantitative Data Presentation

Table 1: Predicted Metabolites, Biotransformations, and LC-HRMS Mass Shifts

Metabolite IDBiotransformation PathwayPrimary Enzyme(s)Molecular FormulaExact Mass (Da)Expected Δm/z
Parent N/AN/AC13H18N2O218.14190.0000
M_Acid Amide HydrolysisCES1, CES2C9H10O2150.0681-68.0738
M_Amine Amide HydrolysisCES1, CES2C4H10N286.0844-132.0575
M_Lactam alpha-Carbon OxidationCYP3A4, CYP2B6C13H16N2O2232.1212+13.9793
M_Oxo Oxidative DeaminationMAO, CYP450C13H15NO2217.1103-1.0316
M_Hydroxyl Aliphatic/Aromatic OHCYP2C9C13H18N2O2234.1368+15.9949
M_NAcetyl N-AcetylationNAT1, NAT2C15H20N2O2260.1525+42.0106
M_AcylGluc Acyl Glucuronidation (of M_Acid)UGT2B7C15H18O8326.1002+176.0321*

*Mass shift relative to the M_Acid fragment.

Metabolic Network Visualization

MetabolicPathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent 1-(3-Aminopyrrolidin-1-yl)- 2-phenylpropan-1-one M_Hydroxyl Hydroxylated Metabolites (+16 Da) Parent->M_Hydroxyl CYP2C9 / CYP3A4 (Aliphatic/Aromatic OH) M_Lactam Lactam Metabolite (+14 Da) Parent->M_Lactam CYP450 (alpha-Carbon Oxidation) M_Oxo 3-Oxo Metabolite (-1 Da, Deamination) Parent->M_Oxo MAO / CYP (Oxidative Deamination) M_Acid 2-Phenylpropanoic Acid (Hydrolysis Cleavage) Parent->M_Acid CES1 / CES2 (Amidase Activity) M_Amine 3-Aminopyrrolidine (Hydrolysis Cleavage) Parent->M_Amine CES1 / CES2 (Amidase Activity) M_NAcetyl N-Acetyl Conjugate (+42 Da) Parent->M_NAcetyl NAT1 / NAT2 (N-Acetylation) M_AcylGluc Acyl Glucuronide (+176 Da) M_Acid->M_AcylGluc UGT2B7 (Glucuronidation)

Figure 1: Predicted Phase I and Phase II metabolic pathways of the parent compound in mammals.

References

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Scientific Reports / PMC URL:[Link]

  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings MDPI URL:[Link]

  • DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues SCIRP URL:[Link]

  • Drug interactions Taylor & Francis URL:[Link]

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid ACS Omega URL:[Link]

Sources

Receptor binding affinity of phenylpropan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Phenylpropan-1-one Derivatives

Executive Summary

Phenylpropan-1-one derivatives, commonly known as synthetic cathinones, represent a vast and structurally diverse class of psychoactive compounds. Originating from cathinone, the primary active alkaloid in the khat plant (Catha edulis), this chemical family has expanded to include both medically prescribed pharmaceuticals, such as the antidepressant bupropion, and a wide array of illicit "designer drugs".[1][2] Their pharmacological effects are primarily driven by their interaction with and modulation of monoamine transporters. This guide provides a detailed exploration of the receptor binding affinity of these derivatives, focusing on their primary molecular targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will dissect the nuanced structure-activity relationships (SAR) that dictate their potency and selectivity, detail the gold-standard experimental methodologies used to quantify these interactions, and present a framework for understanding their dual mechanisms of action as either transport inhibitors or neurotransmitter releasers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of phenylpropan-1-one derivatives.

The Phenylpropan-1-one Scaffold: A Pharmacological Overview

All synthetic cathinones are structurally derived from the parent compound cathinone, which is the β-keto analog of amphetamine.[1][2] This defining β-ketone moiety on the propyl side chain distinguishes them from their phenethylamine counterparts. While this modification generally makes the molecule more polar and less able to cross the blood-brain barrier, resulting in lower potency compared to the corresponding amphetamine analogue, subsequent structural modifications can dramatically alter this profile.[3]

The versatility of the phenylpropan-1-one scaffold has been exploited to create compounds with a wide range of pharmacological profiles. These range from clinically approved medications like the antidepressant and smoking cessation aid bupropion, to widely abused recreational substances such as mephedrone (4-methylmethcathinone) and 3,4-methylenedioxypyrovalerone (MDPV).[1][2]

Primary Molecular Targets: Monoamine Transporters

The psychomotor stimulant effects of phenylpropan-1-one derivatives are mediated through their high-affinity binding to plasma membrane monoamine transporters (MATs).[4][5] These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] By interfering with this process, cathinone derivatives increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin, leading to enhanced monoaminergic neurotransmission.[1][2][7]

Crucially, these derivatives operate on a mechanistic spectrum, acting as either:

  • Transporter Inhibitors (Blockers): Like cocaine, these compounds bind to the transporter's active site and physically occlude it, preventing the reuptake of neurotransmitters.[4][7] This mechanism is characteristic of cathinones with bulky, nitrogen-containing pyrrolidine rings, such as MDPV.[1][2]

  • Transporter Substrates (Releasers): Like amphetamine, these compounds are recognized by the transporter and translocated into the neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the normal direction of transporter flux, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[1][4][7] This is the primary mechanism for many ring-substituted cathinones like mephedrone.[1][2]

Mechanism_of_Action cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Mechanism 1: Blocker (e.g., MDPV) cluster_3 Mechanism 2: Releaser (e.g., Mephedrone) NT Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (DAT, NET, or SERT) NT->Transporter Normal Reuptake Transporter->NT Reverses Flow (Efflux) Releaser_in Releaser Derivative (Intracellular) Vesicle Synaptic Vesicle Blocker Blocker Derivative Blocker->Transporter Binds & Inhibits Uptake Releaser_out Releaser Derivative (Extracellular) Releaser_out->Transporter Translocated In Releaser_in->Vesicle Disrupts Storage

Figure 1: Dual mechanisms of action of phenylpropan-1-one derivatives at monoamine transporters.

Structure-Activity Relationships (SAR) at Monoamine Transporters

The affinity and selectivity of phenylpropan-1-one derivatives for DAT, NET, and SERT are profoundly influenced by their chemical structure. Understanding these SARs is critical for predicting the pharmacological profile of new analogues.

Structural ModificationRegionEffect on Binding Affinity & SelectivityExample Compounds
Pyrrolidine Ring α-Carbon & NitrogenDramatically increases affinity for DAT and NET, creating potent uptake inhibitors.[1][5]MDPV, α-PVP
α-Alkyl Chain Length α-CarbonIncreasing the length of the alkyl chain from methyl to pentyl generally increases binding affinity at hDAT.[5]α-PPP, α-PBP, α-PVP
Para-Ring Substitution Phenyl RingThe addition of substituents at the para position, especially those with steric bulk, tends to increase selectivity for SERT over DAT.[7]4-MMC (Mephedrone)
Meta-Ring Substitution Phenyl RingMeta-substituted cathinones often exhibit higher affinity for DAT compared to their para-substituted counterparts.[7]3-MMC
3,4-Methylenedioxy Group Phenyl RingThis substitution generally shifts selectivity toward the SERT, creating a more "empathogenic" profile similar to MDMA.[8]Methylone, Butylone

Quantitative Analysis of Binding Affinity

The interaction between a phenylpropan-1-one derivative and a monoamine transporter is quantified by its binding affinity. This is typically reported as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.[9] These values are often derived from the IC₅₀ (half-maximal inhibitory concentration) obtained in competitive binding assays.

The following table summarizes representative binding data for several key derivatives at human monoamine transporters (hDAT, hNET, hSERT).

CompoundhDAT (Kᵢ, nM)hNET (Kᵢ, nM)hSERT (Kᵢ, nM)Primary Mechanism
Methcathinone 2335572154Substrate/Releaser
Mephedrone (4-MMC) 12002000480Substrate/Releaser
Methylone 14002500520Substrate/Releaser
α-PVP 22.216.2>10000Inhibitor/Blocker
MDPV 2.42.9338Inhibitor/Blocker

Note: Data synthesized from multiple sources, including Eshleman et al. (2017) and others.[5] Absolute values may vary between studies based on experimental conditions.

Experimental Methodology: Radioligand Binding Assay

The gold standard for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.[10][11] This robust technique measures the ability of an unlabeled test compound (the phenylpropan-1-one derivative) to compete with and displace a radioactively labeled ligand of known high affinity from the target transporter.

Causality in Experimental Design

This protocol is designed as a self-validating system. The inclusion of "Total Binding" (radioligand only) and "Non-specific Binding" (radioligand plus a saturating concentration of a known unlabeled ligand) is critical.[10][12] Specific binding is calculated by subtracting non-specific from total binding, ensuring that the measured displacement is due to interaction with the target transporter and not other components like the filter membrane. The use of a PEI-soaked filter is a deliberate choice to reduce the non-specific binding of positively charged radioligands to the negatively charged glass fiber filter.[13]

Radioligand_Binding_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Setup (96-well plate) cluster_2 Step 3: Incubation & Separation cluster_3 Step 4: Quantification & Analysis prep_mem Prepare Receptor Membranes (e.g., from hDAT-expressing cells) total_bind Total Binding (Membranes + Radioligand) prep_mem->total_bind nsb Non-Specific Binding (NSB) (Membranes + Radioligand + Excess Unlabeled Ligand) prep_mem->nsb competition Competition (Membranes + Radioligand + Test Compound Dilutions) prep_mem->competition prep_lig Prepare Radioligand & Test Compounds (e.g., [3H]BTCP & Cathinone Derivatives) prep_lig->total_bind prep_lig->nsb prep_lig->competition incubate Incubate to Equilibrium (e.g., 60-120 min at RT) filtrate Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filtrate count Scintillation Counting (Measures radioactivity on filters) filtrate->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze

Figure 2: Experimental workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol: Competitive Binding at hDAT

This protocol outlines a typical procedure for determining the Kᵢ of a phenylpropan-1-one derivative at the human dopamine transporter (hDAT).

  • Receptor Membrane Preparation [12][13]

    • Culture and harvest cells stably expressing hDAT.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a storage buffer (e.g., with 10% sucrose as a cryoprotectant) and store at -80°C.

    • Self-Validation: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is crucial for normalizing data (e.g., Bₘₐₓ in fmol/mg protein).

  • Assay Procedure [12][13]

    • On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.

    • In a 96-well plate, prepare triplicate wells for each condition in a final volume of 250 µL.

    • Total Binding: Add 150 µL membranes, 50 µL of radioligand (e.g., [³H]BTCP at a concentration near its Kₔ), and 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 150 µL membranes, 50 µL of radioligand, and 50 µL of a high concentration of a non-radiolabeled hDAT ligand (e.g., 10 µM BTCP or Nomifensine) to saturate the specific binding sites.[6]

    • Competition: Add 150 µL membranes, 50 µL of radioligand, and 50 µL of the test phenylpropan-1-one derivative at varying concentrations (typically a serial dilution over 5-7 log units).

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Separation and Quantification [12]

    • Pre-soak a glass fiber filter mat (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI).

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat (e.g., 30 minutes at 50°C).

    • Place the dried filter discs into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis

    • Calculate specific binding for each concentration: Specific Binding = Total Binding (cpm) - Mean NSB (cpm).

    • Plot the specific binding as a percentage of the control (wells with no test compound) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[14]

Off-Target Receptor Interactions

While monoamine transporters are the primary targets, some phenylpropan-1-one derivatives may exhibit binding affinity at other receptors, though typically in the lower micromolar range. For instance, some tryptamine-based psychoactive drugs, which share some structural similarities, have been shown to bind to a variety of serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and other sites like histamine H₁ and sigma receptors.[15] Similarly, investigations into other classes of phenyl-containing compounds have explored binding at opioid and cannabinoid receptors.[16][17][18][19] However, for the classic phenylpropan-1-one scaffold, the affinity for MATs is generally orders of magnitude higher than for these other CNS targets. Comprehensive screening is nonetheless crucial in drug development to identify potential off-target effects that could lead to unforeseen side effects or polypharmacology.

Conclusion and Future Directions

The receptor binding affinity of phenylpropan-1-one derivatives is a complex interplay of subtle structural modifications that dictate their potency, selectivity, and fundamental mechanism of action at monoamine transporters. The distinction between high-affinity uptake inhibitors, often driven by an α-pyrrolidine ring, and substrate-releasers, influenced by phenyl ring substitutions, is a central tenet of their pharmacology. The robust and well-validated radioligand binding assay remains the cornerstone for quantifying these interactions, providing the essential data needed for SAR studies. Future research will likely focus on elucidating the binding poses of these ligands within the transporter structure through advanced computational modeling and cryogenic electron microscopy (cryo-EM), further refining our ability to design novel derivatives with tailored therapeutic profiles while predicting the pharmacological effects of newly emerging illicit substances.

References

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [Link]

  • Perez-Mañá, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Perez-Mañá, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC. ACS Chemical Neuroscience. [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Al-Saffar, Y., & Al-Haddad, H. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Egyptian Journal of Forensic Sciences. [Link]

  • Watterson, L. R., & Olive, M. F. (2014). The pharmacology and neurotoxicology of synthetic cathinones. Current Topics in Behavioral Neurosciences. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Chaillou, T., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • McQuade, P., et al. (2007). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Froimowitz, M., et al. (1993). Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. ChEMBL. [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay. BindingDB.org. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Binding affinity of tested compounds at opioid receptors. ResearchGate. [Link]

  • Yasar, S., et al. (1993). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. ClinPGx. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. [Link]

  • Spengler, J., et al. (2023). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. Journal of Cheminformatics. [Link]

  • Makriyannis, A., et al. (2022). Novel tetraolefinic chain phenyl substituted endocannabinoid probes. Bioorganic & Medicinal Chemistry. [Link]

  • Abadi, A. H., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gonzalez, C., et al. (2020). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. [Link]

  • Blough, B. E., et al. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChEMBL. (n.d.). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. EMBL-EBI. [Link]

  • Rodríguez-Carreiro, S., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)-cannabidiol, (−)-cannabidivarin and their main metabolites. Digital CSIC. [Link]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry. [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules. [Link]

Sources

Toxicological Profiling and LD50 Determination for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a complex amide structurally derived from the coupling of 2-phenylpropanoic acid (hydratropic acid) and 3-aminopyrrolidine. In preclinical drug development, compounds containing 2-arylpropionic acid scaffolds (profens) and basic pyrrolidine rings present unique toxicokinetic challenges, including chiral inversion, reactive metabolite generation, and localized tissue irritation[1].

Because empirical in vivo LD50 data for this specific intact amide is not yet cataloged in primary public registries, this whitepaper establishes a predictive toxicological framework using validated Quantitative Structure-Activity Relationship (QSAR) read-across methodologies. Furthermore, it provides the definitive, self-validating experimental protocols required to establish regulatory-compliant cytotoxicity and acute oral toxicity (LD50) data.

Structural Toxicology & Predictive Profiling (Read-Across)

To accurately predict the toxicity of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, we must analyze its hydrolytic metabolic liabilities. Upon oral administration, hepatic carboxylesterases and amidases will cleave the amide bond, releasing two primary substructures:

  • 2-Phenylpropanoic Acid (2-PPA): A known NSAID-like scaffold. 2-PPA exhibits moderate acute toxicity, with an established oral LD50 in rats of approximately 1200 mg/kg[2]. The primary toxicological mechanism involves metabolic activation via acyl-CoA synthetase. The resulting acyl-CoA thioesters can covalently bind to hepatocyte proteins, leading to idiosyncratic drug-induced liver injury (DILI)[1].

  • 3-Aminopyrrolidine: A basic aliphatic amine. Free 3-aminopyrrolidine is classified as a Category 1C corrosive material, capable of causing severe skin burns and serious eye damage[3]. In systemic circulation, it acts as a strong base, potentially causing gastrointestinal irritation and altering the local pH of the gastric mucosa[4].

Predictive Toxicological Summary

Based on the molar mass ratio and the established toxicity of its constituent parts, the intact amide is predicted to fall into GHS Category 4 for acute oral toxicity.

Component / CompoundPredicted/Empirical Oral LD50 (Rat)Primary Hazard / Target OrganGHS Classification
Intact Amide ~800 - 1500 mg/kg (Predicted) Hepatotoxicity, GI IrritationCategory 4
2-Phenylpropanoic Acid1200 mg/kg (Empirical)[2]Liver (Protein Binding)[1]Category 4
3-Aminopyrrolidine~400 - 800 mg/kg (Extrapolated)Corrosive / Mucosal Tissue[3]Category 4 / Cat 1C (Skin)

Toxicokinetics & Metabolic Activation Pathway

Understanding the causality behind the compound's toxicity requires mapping its metabolic fate. The hepatotoxicity of this compound is not driven by the parent molecule, but by the formation of reactive thioesters post-hydrolysis[1].

Metabolism Parent 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one Enzyme Hepatic Amidases (Hydrolysis) Parent->Enzyme Met1 2-Phenylpropanoic Acid (Hydratropic Acid) Enzyme->Met1 Met2 3-Aminopyrrolidine (Excreted / Oxidized) Enzyme->Met2 Tox Acyl-CoA Thioester (Hepatotoxic Protein Binding) Met1->Tox Acyl-CoA Synthetase Safe Acyl Glucuronide (Renal Excretion) Met1->Safe UGT Enzymes

Hepatic metabolism and toxification pathway of the target compound.

In Vitro Cytotoxicity Workflow: Hepatocyte Stability & MTT Assay

Before initiating in vivo LD50 testing, in vitro cytotoxicity must be established to validate the hepatotoxic potential of the acyl-CoA metabolites[1]. This protocol is designed as a self-validating system: it utilizes primary rat hepatocytes (which retain acyl-CoA synthetase activity) and includes both positive and negative controls to ensure the dynamic range of the assay is functioning.

Step-by-Step Methodology: Primary Hepatocyte MTT Assay
  • Cell Culture Preparation: Isolate primary rat hepatocytes and seed them into 96-well collagen-coated plates at a density of

    
     cells/well in Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one in DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 1 µM to 1000 µM. Ensure final DMSO concentration remains

    
    .
    
  • Control Establishment:

    • Negative Control: 0.5% DMSO in media (establishes 100% viability baseline).

    • Positive Control: 100 µM Chlorpromazine (validates assay sensitivity to hepatotoxins).

  • Exposure: Aspirate media from the 96-well plate and apply the compound dilutions and controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan, providing a direct quantitative measure of metabolic toxicity.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

In Vivo LD50 Determination Protocol (OECD TG 423)

Traditional LD50 testing (OECD 401) relies heavily on lethality and requires large animal cohorts. To align with modern ethical standards and regulatory requirements (e.g., REACH, ECHA), we mandate the Acute Toxic Class Method (OECD 423) [5][6]. This biometric, stepwise procedure reduces animal usage by up to 70% while providing statistically robust GHS classification boundaries.

Step-by-Step Methodology: Acute Oral Toxicity
  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing; food is withheld to prevent variable absorption rates caused by gastric contents[5].

  • Dose Formulation: Suspend the compound in an inert vehicle (e.g., 0.5% methylcellulose or sterile water). The maximum administration volume must not exceed 1 mL/100g of body weight to prevent gastric distension artifacts[5].

  • Stepwise Dosing (Starting at 300 mg/kg):

    • Administer the starting dose via oral gavage to a cohort of 3 female rats.

    • Observation: Monitor continuously for the first 4 hours (critical window for acute CNS or cholinergic signs from the pyrrolidine moiety), then daily for 14 days.

  • Decision Logic (Biometric Evaluation):

    • If 0 to 1 animal dies , the compound is tolerated. The next step is to test a new cohort of 3 animals at the higher dose of 2000 mg/kg[5].

    • If 2 to 3 animals die , the compound is highly toxic. The next step is to test a new cohort at the lower dose of 50 mg/kg.

  • Pathology: At day 14, euthanize surviving animals. Perform gross necropsy on all animals (including those found dead), paying specific attention to the liver (for necrosis) and the gastric mucosa (for hemorrhagic lesions caused by the basic amine).

OECD423 Start Initial Dose: 300 mg/kg (3 Female Rats) Survival 0-1 Deaths Observed Start->Survival 14-Day Observation Lethal 2-3 Deaths Observed Start->Lethal 14-Day Observation DoseUp Escalate to 2000 mg/kg (3 Female Rats) Survival->DoseUp DoseDown Reduce to 50 mg/kg (3 Female Rats) Lethal->DoseDown Class4 GHS Category 4 (LD50: 300 - 2000 mg/kg) DoseUp->Class4 0-1 Deaths Class3 GHS Category 3 (LD50: 50 - 300 mg/kg) DoseDown->Class3 0-1 Deaths

OECD 423 Acute Toxic Class Method stepwise dosing workflow.

References

  • OECD Test Guideline 423 – National Toxicology Program (NIH). Available at:[Link]

  • Acute Toxicity Regulatory Context – Joint Research Centre - European Commission. Available at:[Link]

  • Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes – Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

The Chemical Phylogeny, Pharmacology, and Synthesis of Aminopyrrolidine-Based Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrrolidine-based synthetic cathinones represent a highly potent subclass of psychoactive compounds characterized by the fusion of a cathinone core with a terminal pyrrolidine ring. Originally explored in the mid-20th century for therapeutic applications, these compounds have since become a focal point in forensic toxicology and neuropharmacology due to their profound abuse potential and unique mechanism of action at monoamine transporters. This whitepaper provides an in-depth technical analysis of their historical discovery, pharmacodynamics, metabolic profiling, and synthetic methodologies.

Historical Phylogeny: From Alkaloids to Designer Drugs

The structural foundation of all synthetic cathinones is derived from cathinone [(-)-


-aminopropiophenone], the primary psychoactive alkaloid found in the leaves of the Khat shrub (Catha edulis), which has been chewed for its stimulant effects since the 14th century[1].

The synthetic evolution of these compounds began in the 1920s with the synthesis of methcathinone[1]. However, the specific integration of the pyrrolidine ring occurred in the 1960s with the discovery of pyrovalerone . Initially developed and marketed as a clinical treatment for chronic fatigue, lethargy, and obesity, pyrovalerone was quickly withdrawn from the pharmaceutical market and placed under international control in 1971 following widespread reports of intravenous abuse and severe dependency[2].

For decades, pyrrolidine-containing cathinones remained obscure until the mid-2000s, when clandestine laboratories began synthesizing analogues like MDPV (3,4-Methylenedioxypyrovalerone) and


-PVP  (

-pyrrolidinovalerophenone)[3]. By modifying the aliphatic side chain and the functional groups on the phenyl ring, chemists successfully bypassed existing drug scheduling laws, introducing these highly potent analogues to the market as "research chemicals" or "bath salts"[4].

Pharmacodynamics and Transporter Kinetics

Mechanism of Action: Reuptake Inhibition vs. Substrate Release

The defining pharmacological feature of aminopyrrolidine-based cathinones is their mechanism of action at the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike amphetamines and simple cathinones (e.g., mephedrone), which act as substrates that reverse transporter flux to release monoamines, pyrrolidine-containing cathinones are pure reuptake inhibitors [3].

The bulky, rigid nature of the tertiary aminopyrrolidine ring prevents the molecule from being translocated across the presynaptic membrane. Instead, it acts as a steric wedge, binding tightly to the outward-facing conformation of the transporter vestibule[5]. This blockade prevents the clearance of synaptic dopamine and norepinephrine, leading to profound hyperstimulation of postsynaptic receptors. Furthermore, these compounds exhibit virtually no affinity for the serotonin transporter (SERT), making them highly selective dopaminergic agents[6].

G N1 Presynaptic Dopamine Release N2 Dopamine Transporter (DAT) N1->N2 Reuptake Attempt N4 Synaptic Cleft Accumulation N2->N4 Blocked Reuptake N3 Pyrrolidine Cathinone (e.g., MDPV) N3->N2 Steric Blockade N5 Postsynaptic Receptor Activation N4->N5 Hyperstimulation

Fig 1: Pharmacological mechanism of DAT inhibition by pyrrolidine cathinones.

Quantitative Binding Affinities

The extreme potency of these compounds is evident when analyzing their half-maximal inhibitory concentration (


) values. The extension of the aliphatic side chain (from methyl to propyl) and the presence of the pyrrolidine ring exponentially increase DAT affinity compared to baseline stimulants like cocaine[3][6][7].
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
Cocaine (Reference)451.0768.02,370.0~ 5.2x

-PVP
52.356.0> 10,000> 190x
MDPV ~ 4.1~ 25.9> 3,000> 700x

Table 1: Comparative monoamine transporter inhibition profiles. Lower IC₅₀ values indicate higher binding affinity and potency.

Synthetic Methodologies and Chemical Logic

The synthesis of pyrrolidine-containing cathinones relies on a highly reliable, two-step retrosynthetic pathway: the


-halogenation of a phenone precursor, followed by a nucleophilic substitution (

) using pyrrolidine[8].
Step-by-Step Synthesis Protocol for -PVP

The following protocol outlines the synthesis of


-PVP from valerophenone, emphasizing the chemical causality behind each experimental choice.

Step 1:


-Bromination of Valerophenone 
  • Objective: Activate the

    
    -carbon to create a viable leaving group for subsequent amination.
    
  • Procedure: Valerophenone is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) and treated with elemental bromine (

    
    ) in the presence of a catalytic amount of acid.
    
  • Causality: The acid catalyzes the formation of the enol tautomer, which acts as the reactive nucleophile that attacks the electrophilic bromine. Maintaining strictly anhydrous conditions is critical here; the presence of water would drive the hydrolysis of the

    
    -bromo intermediate into an inactive 
    
    
    
    -hydroxy ketone.

Step 2: Nucleophilic Substitution (Amination)

  • Objective: Introduce the pyrrolidine ring via an

    
     mechanism.
    
  • Procedure: Pyrrolidine (1.0 eq) is added dropwise to a stirred solution of the

    
    -bromovalerophenone intermediate (1.0 eq) and triethylamine (
    
    
    
    , 1.0 eq) in anhydrous benzene under a nitrogen (
    
    
    ) atmosphere at room temperature for 24 hours[8].
  • Causality & Self-Validation:

    • Nitrogen Atmosphere: Prevents the oxidative degradation of the electron-rich pyrrolidine.

    • Triethylamine (

      
      ): The addition of 
      
      
      
      is a critical chemical intervention. As the substitution proceeds, hydrobromic acid (HBr) is generated. Without a proton sponge, this HBr would rapidly protonate the pyrrolidine precursor, rendering it non-nucleophilic and halting the reaction.
      
      
      scavenges the HBr, precipitating as triethylammonium bromide (
      
      
      ). The visible accumulation of this white precipitate serves as a self-validating indicator that the reaction is successfully progressing[8].

Step 3: Isolation and Salt Formation

  • Objective: Convert the volatile, easily degraded crude freebase into a stable, water-soluble crystalline salt.

  • Procedure: The reaction mixture is filtered to remove the

    
     salts. The filtrate is concentrated under reduced pressure to yield the crude 
    
    
    
    -PVP freebase. This freebase is dissolved in anhydrous diethyl ether (
    
    
    ) and cooled to 0 °C. A stoichiometric amount of anhydrous HCl gas or oxalic acid is then introduced[8].
  • Causality: Cooling the solution to 0 °C drastically reduces the solubility of the newly formed salt in the ether matrix. This drives rapid supersaturation and crystallization, preventing the formation of oily impurities and ensuring the thermodynamic stability of the final product[8].

G N1 Valerophenone (Precursor) N2 Bromination (Br2) in Acidic Medium N1->N2 N3 α-Bromovalerophenone (Intermediate) N2->N3 N4 Nucleophilic Substitution (Pyrrolidine + NEt3) N3->N4 SN2 Reaction N5 Crude α-PVP Freebase N4->N5 HBr Scavenged N6 Salt Formation (HCl / Oxalic Acid) N5->N6 N7 Purified α-PVP Salt N6->N7 Crystallization

Fig 2: Step-by-step synthetic workflow and chemical logic for α-PVP production.

Metabolic Profiling and Toxicology

Understanding the metabolic fate of pyrrolidine-containing cathinones is essential for forensic detection and toxicological assessment. These compounds undergo extensive Phase I metabolism mediated primarily by hepatic Cytochrome P450 (CYP450) enzymes[9].

The bulky pyrrolidine ring, while responsible for the drug's high DAT affinity, is also a primary site for metabolic oxidation. The dominant pathways include:

  • Lactam Formation: Oxidation of the pyrrolidine ring yields a 2''-oxo (lactam) metabolite. This is a major biomarker found in human urine[3].

  • Dealkylation (Ring Cleavage): The pyrrolidine ring is cleaved to form a primary amine metabolite, significantly reducing the compound's psychoactive potency[9].

  • Aliphatic Hydroxylation: The alkyl side chain undergoes hydroxylation, generating OH-metabolites that may undergo subsequent Phase II glucuronidation[9].

G N1 α-PVP / MDPV (Parent Drug) N2 CYP450 Oxidation N1->N2 N4 Dealkylation (Ring Cleavage) N1->N4 N6 Aliphatic Chain Hydroxylation N1->N6 N3 Lactam Metabolite (2''-Oxo) N2->N3 N5 Primary Amine Metabolite N4->N5 N7 OH-Metabolites N6->N7

Fig 3: Primary Phase I metabolic pathways of pyrrolidine-containing cathinones.

Conclusion

Aminopyrrolidine-based synthetic cathinones represent a triumph of clandestine chemical engineering and a significant challenge for public health. By understanding the chemical phylogeny—from the natural alkaloids of Catha edulis to the highly optimized, sterically bulky structures of MDPV and


-PVP—researchers can better predict the pharmacodynamics of future analogues. The precise synthesis protocols and metabolic pathways detailed herein provide a foundational framework for forensic scientists and drug development professionals tasked with identifying, analyzing, and counteracting these potent monoamine reuptake inhibitors.

References

1.[2] Taylor & Francis: Synthetic cathinones: an evolving class of new psychoactive substances. 2.[6] PMC: The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. 3.[3] PMC: Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). 4.[7] MDPI: From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. 5.[1] PMC: Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. 6.[4] MDPI: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. 7.[8] PMC: Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. 8.[5] ACS: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. 9.[9] MDPI: Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations.

Sources

IUPAC Nomenclature and Structural Validation of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one: The Pseudoketone Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the intersection of complex molecular structures and standardized nomenclature is critical for ensuring reproducibility in drug development and analytical chemistry. The compound 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one presents a fascinating case study in modern IUPAC conventions. Historically classified as an N-acyl heterocyclic amide, this class of molecules has been redefined by the IUPAC Blue Book as "pseudoketones."

This technical guide deconstructs the structural logic behind this nomenclature and provides a field-proven, self-validating analytical protocol for confirming its identity in the laboratory.

Structural Deconstruction and the "Hidden Amide" Rule

When analyzing 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one, one must first identify the principal functional group to establish the parent chain. The molecule consists of a propan-1-one core, substituted at the C2 position with a phenyl ring, and at the C1 position with a 3-aminopyrrolidine ring via its nitrogen atom.

Historically, amides formed from cyclic amines (where the nitrogen is part of the ring) were named as N-acyl derivatives of the amine, such as 1-(2-phenylpropanoyl)pyrrolidin-3-amine. However, to eliminate ambiguity and standardize machine-readable chemical identities, the 1 introduced the concept of "hidden amides" [1].

Under Rule P-66.1.3 , an N-acyl group attached to a nitrogen atom of a heterocyclic system is treated as a pseudoketone. Consequently, the Preferred IUPAC Name (PIN) is constructed using ketone nomenclature, designating the parent chain as propan-1-one rather than an amide [2].

Quantitative Structural Data

Understanding the stereochemical and mass properties is essential before moving to experimental validation. The molecule possesses two distinct chiral centers: the C2 carbon of the propan-1-one chain and the C3 carbon of the pyrrolidine ring, resulting in four possible stereoisomers.

Table 1: Structural Components and IUPAC Rule Mapping
Structural ComponentRole in NomenclatureApplicable IUPAC Rule
Propan-1-one Parent ChainP-64.1 (Ketones)
Phenyl Group C2 SubstituentP-54 (Aryl Substituents)
3-Aminopyrrolidin-1-yl C1 SubstituentP-66.1.3 (Pseudoketones)
Table 2: Stereoisomeric Profile (Exact Mass: 218.1419 Da)
Stereocenter 1 (C2)Stereocenter 2 (C3')Isomer TypeExpected LC-HRMS [M+H]+
RREnantiomer Pair A219.1497 m/z
SSEnantiomer Pair A219.1497 m/z
RSEnantiomer Pair B219.1497 m/z
SREnantiomer Pair B219.1497 m/z

Nomenclature Logic Flow

The logic tree below illustrates the systematic derivation of the PIN based on the pseudoketone paradigm.

Nomenclature_Logic Molecule Target Molecule: 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one Parent Parent Chain: Propan-1-one (Rule P-64.1) Molecule->Parent Sub1 C2 Substituent: Phenyl Group (Rule P-54) Molecule->Sub1 Sub2 C1 Substituent: 3-Aminopyrrolidin-1-yl (Rule P-66.1.3) Molecule->Sub2 Rule IUPAC 2013 Rule P-66.1.3 'Hidden Amides' treated as Pseudoketones Parent->Rule Sub2->Rule PIN Preferred IUPAC Name (PIN): Constructed via Ketone Nomenclature Rule->PIN

Figure 1: Logical derivation of the PIN using the pseudoketone paradigm.

Experimental Workflow: Structural Validation of Pseudoketones

To establish a self-validating system, the analytical protocol must not only confirm the atomic composition but also verify the specific structural connectivity that defines the pseudoketone.

Causality in Experimental Design:

  • NMR Spectroscopy: The N-C=O bond in pseudoketones exhibits partial double-bond character due to resonance. This restricts free rotation, leading to the formation of distinct rotamers in solution. We utilize 1H and 13C NMR to observe the characteristic signal doubling of the pyrrolidine protons, which directly validates the "hidden amide" connectivity.

  • LC-HRMS: High-resolution mass spectrometry confirms the exact mass and provides fragmentation patterns (e.g., loss of the 3-aminopyrrolidine group) that confirm the C1 attachment.

  • Chiral HPLC: Because the synthesis of this molecule typically yields a mixture of four stereoisomers (diastereomeric pairs), standard reverse-phase chromatography is insufficient. Chiral stationary phases are required to resolve the enantiomers and validate stereochemical purity.

Step-by-Step Protocol: Multi-Modal Validation
  • Step 1: Sample Preparation Dissolve 2.0 mg of the synthesized compound in 0.6 mL of Methanol-d4 (for NMR analysis). Concurrently, dilute a 10 µL aliquot of this stock in 1 mL of 50:50 H2O/MeCN (for LC-HRMS analysis).

  • Step 2: NMR Acquisition (Rotamer Detection) Acquire 1H NMR at 600 MHz and 298 K. Self-Validation Check: Look for broadened or doubled signals in the 3.2–3.8 ppm range, corresponding to the pyrrolidine ring protons experiencing restricted rotation. To definitively prove this is due to rotamers and not impurities, run a Variable Temperature (VT) NMR at 340 K; the doubled signals will coalesce into sharp singlets as rotational energy overcomes the resonance barrier.

  • Step 3: LC-HRMS Analysis Inject 1 µL onto an Agilent 6545 Q-TOF LC/MS (or equivalent). Use a gradient of 5–95% MeCN (with 0.1% Formic Acid) over 10 minutes. Self-Validation Check: Extract the ion chromatogram for the theoretical [M+H]+ = 219.1497 m/z. The mass error must be < 3 ppm.

  • Step 4: Chiral Separation Inject the sample onto a Chiralpak AD-H column (4.6 x 250 mm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). The basic additive (DEA) is mechanistically crucial here to prevent peak tailing of the primary amine on the pyrrolidine ring, ensuring baseline resolution of all four stereoisomeric peaks.

Analytical Workflow Diagram

Validation_Workflow Sample Synthesized Compound NMR 1H/13C NMR Detect Amide Rotamers Sample->NMR HRMS LC-HRMS Exact Mass [M+H]+ Sample->HRMS HPLC Chiral HPLC Resolve 4 Stereoisomers Sample->HPLC Valid Structural Validation NMR->Valid HRMS->Valid HPLC->Valid

Figure 2: Multi-modal analytical workflow for verifying pseudoketone identity.

References

  • Source: Queen Mary University of London (QMUL)
  • Title: Blue Book - IUPAC | International Union of Pure and Applied Chemistry Source: IUPAC Official Website URL

Sources

Theoretical Solubility Profile of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a structurally complex molecule featuring a lipophilic phenylpropanoyl core conjugated to a basic 3-aminopyrrolidine ring via an amide linkage. Understanding its solubility profile is critical for formulation development, analytical method design, and pharmacokinetic modeling. Because the molecule contains both a highly lipophilic domain and an ionizable basic center, its solubility is not static; it is a dynamic property dictated by the pH of the microenvironment and the dielectric constant of the solvent system.

This whitepaper provides an in-depth theoretical framework for predicting, modeling, and experimentally validating the solubility profile of this compound, moving beyond basic dissolution metrics to explore the fundamental thermodynamic drivers of its phase behavior.

Molecular Architecture & Physicochemical Causality

To predict solubility, we must first deconstruct the molecule into its functional micro-environments. The structure consists of three primary domains:

  • The Phenyl Ring & Alkyl Backbone: Contributes heavily to the dispersion forces (

    
    ) and drives the baseline lipophilicity (LogP) upward.
    
  • The Amide Linkage: The nitrogen of the pyrrolidine ring is conjugated to the carbonyl carbon. Because the nitrogen's lone pair is delocalized into the carbonyl

    
    -system, this nitrogen is non-basic . It acts primarily as a neutral hydrogen-bond acceptor, influencing the polar (
    
    
    
    ) and hydrogen-bonding (
    
    
    ) components of the [1].
  • The Primary Amine (Pyrrolidine C3): This is the sole basic center of the molecule. Aliphatic primary amines typically exhibit a pKa between 9.0 and 9.6. This ionizable group acts as the primary thermodynamic lever for aqueous solubility.

G A Molecular Structure 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one B pKa Prediction (~9.5, Primary Amine) A->B C LogP/LogD Modeling (Lipophilicity) A->C D Henderson-Hasselbalch pH-Solubility Profile B->D C->D E Yalkowsky Cosolvent Optimization D->E F OECD 105 Shake-Flask Validation E->F

Fig 1: Logical workflow for theoretical solubility profiling and experimental validation.

pH-Dependent Aqueous Solubility (Henderson-Hasselbalch Framework)

Because 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a weak base, its aqueous solubility curve is non-linear and governed by the [2].

The total solubility (


) at any given pH is the sum of the intrinsic solubility of the un-ionized free base (

) and the solubility of the ionized cation (

):


  • At pH < 7.0: The primary amine is heavily protonated. The resulting cationic charge drastically lowers the crystal lattice energy required for hydration, resulting in high aqueous solubility (likely >50 mg/mL as a hydrochloride salt).

  • At pH = 9.5 (pKa): The molecule exists in a 50:50 equilibrium between the ionized and un-ionized states.

  • At pH > 10.5: The molecule is predominantly in its neutral, free-base form. Here, the lipophilic phenyl and alkyl groups dominate the molecule's interaction with the solvent. Water's hydrogen-bonding network cannot accommodate the hydrophobic bulk, driving the intrinsic solubility (

    
    ) down to theoretical sub-milligram per milliliter levels (< 1 mg/mL).
    

Ionization State1 pH < 7.4 Protonated Cation (R-NH3+) High Aqueous Solubility State2 pH = 9.5 (pKa) 50% Ionized / 50% Free Base Precipitation Threshold State1->State2 Increasing pH (Deprotonation) State3 pH > 10 Neutral Free Base (R-NH2) Lipid Soluble / Aq. Insoluble State2->State3 Increasing pH (Deprotonation)

Fig 2: pH-dependent ionization states governed by the Henderson-Hasselbalch relationship.

Cosolvent Solubilization Strategy

If formulation requires the drug to be maintained in its free-base form (e.g., for transdermal delivery or specific lipid-nanocarrier loading), aqueous systems will fail. To overcome this, we apply the [3]:



Where


 is the solubility in the cosolvent mixture, 

is the intrinsic aqueous solubility,

is the solubilization power of the specific cosolvent (e.g., Propylene Glycol or PEG 400), and

is the volume fraction of the cosolvent. By introducing a cosolvent, we lower the dielectric constant of the medium, bridging the gap between the highly polar water molecules and the lipophilic phenyl/alkyl domains of the drug.

Experimental Validation Protocols (Self-Validating Systems)

Theoretical models must be grounded in rigorous experimental validation. To prevent kinetic artifacts (such as supersaturation), thermodynamic equilibrium must be guaranteed. The following protocol is adapted from the [4].

Protocol A: Intrinsic Solubility ( ) Determination

Causality Note: We use a high-pH buffer rather than pure water to suppress the ionization of the primary amine. If pure water is used, the basic amine will auto-buffer the solution, leading to partial ionization and an artificial inflation of


.
  • Preparation: Prepare a 50 mM borate buffer adjusted to pH 11.5.

  • Saturation: Add an excess of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (free base) to 10 mL of the buffer in a sealed amber glass vial.

  • Equilibration: Submerge the vial in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validating Sampling: Extract 1 mL aliquots at

    
    , 
    
    
    
    , and
    
    
    hours.
  • Phase Separation: Centrifuge the aliquots at 15,000

    
     g for 15 minutes at 25 °C to pellet undissolved micro-crystals.
    
  • Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV.

  • Validation Gate: Equilibrium is only confirmed if the concentration difference (

    
    ) between the 48-hour and 72-hour samples is 
    
    
    
    .
Protocol B: pH-Solubility Profiling

Causality Note: The final pH of the solution must be measured after equilibrium is reached. Dissolving a basic drug consumes protons; plotting solubility against the initial buffer pH will result in a skewed, inaccurate Henderson-Hasselbalch curve.

  • Prepare standard buffers (e.g., phosphate, citrate, borate) spanning pH 2.0 to 12.0 in 1.0 pH increments.

  • Add excess solid drug to each vial and equilibrate for 48 hours at 25.0 °C.

  • Centrifuge to separate the solid phase.

  • Critical Step: Measure the terminal pH of the supernatant using a micro-pH probe.

  • Quantify the dissolved drug via HPLC-UV and plot

    
     vs. Terminal pH.
    

Quantitative Data Summary

The following table synthesizes the predictive physicochemical parameters for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one based on structural contribution models.

Physicochemical PropertyTheoretical ValueStructural Causality / Driver
Molecular Weight 218.30 g/mol Formula: C13H18N2O
pKa (Basic) ~9.2 - 9.6Primary aliphatic amine on the pyrrolidine ring
pKa (Amide) Non-basicLone pair delocalization into the carbonyl

-system
LogP (Free Base) ~1.8 - 2.2Driven by the lipophilic phenyl ring and alkyl backbone
LogD (at pH 7.4) ~ -0.5 to 0.2High degree of protonation/ionization at physiological pH
Intrinsic Solubility (

)
< 1.0 mg/mLHigh crystal lattice energy of the neutral free base
Salt Solubility (e.g., HCl) > 50.0 mg/mLIon-dipole interactions between the protonated amine and water

References

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Saudi Pharmaceutical Journal / PMC. Available at:[Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. European Journal of Pharmaceutical Sciences / PubMed. Available at:[Link]

  • Solubilization by cosolvents: Establishing useful constants for the log-linear model. International Journal of Pharmaceutics / PubMed. Available at:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Methodological & Application

Synthesis protocols for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one research standards

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocols for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one Research Standards

Introduction & Strategic Overview

The molecule 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a highly valuable research standard in medicinal chemistry. The incorporation of the pyrrolidine ring introduces a rigid, constrained scaffold into the molecular backbone, which frequently locks the compound into a specific bioactive conformation, thereby enhancing receptor affinity and metabolic stability[1].

Synthesizing this target requires a precise two-step sequence: a regioselective amide coupling between 2-phenylpropanoic acid and a mono-protected 3-aminopyrrolidine, followed by a controlled acidic deprotection. Because 3-aminopyrrolidine possesses both a secondary cyclic amine and a primary amine, utilizing 3-(Boc-amino)pyrrolidine is mandatory to ensure the amide bond forms exclusively at the ring nitrogen[2].

Scientific Integrity & Reaction Causality (E-E-A-T)

The Epimerization Challenge: The primary mechanistic hurdle in this synthesis is the activation of 2-phenylpropanoic acid. The alpha-proton (adjacent to both the carbonyl and the phenyl ring) is highly acidic. When the carboxylic acid is activated into a leaving group, the intermediate becomes highly susceptible to deprotonation by the reaction base. This forms a resonance-stabilized carbanion, leading to rapid epimerization (racemization) of the stereocenter[3],[4].

Coupling Reagent Selection: Standard uronium-based reagents (like HATU or COMU) are exceptionally potent and provide high yields when coupling sterically hindered secondary amines[2],[5]. However, their high reactivity combined with standard bases like DIPEA can induce significant epimerization in alpha-chiral phenylpropanoic acids. To maintain stereochemical integrity, the use of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-propanephosphonic acid anhydride (T3P) combined with pyridine is the authoritative standard. Pyridine acts as a mild base that effectively suppresses the deprotonation of the alpha-carbon, yielding amides with >99% enantiomeric retention[6],.

Self-Validating Workflow: The protocols below are designed as self-validating systems. The T3P coupling generates exclusively water-soluble byproducts, meaning a simple biphasic aqueous workup acts as a definitive purity gate, eliminating the need for complex chromatography[4]. Similarly, the Boc deprotection utilizes a visual validation cue (a color shift to yellow/brown as the Boc group degrades) and relies on acid-base partitioning to isolate the pure free amine[7].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the causal relationship between coupling reagent selection, yield, and stereochemical integrity based on established literature[2],[3],[4].

Coupling SystemTypical YieldEpimerization RiskOperational Causality & Byproduct Removal
EDC / HOBt 60 - 75%ModerateForms active ester; requires sequential acidic/basic aqueous washes to remove urea byproducts.
HATU / DIPEA 85 - 95%High (for

-chiral)
Highly reactive; ideal for non-chiral substrates. Byproducts often require column chromatography.
T3P / Pyridine 85 - 95%Very Low Mild basicity prevents carbanion formation. Byproducts are highly water-soluble, ensuring high purity via extraction.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 2-Phenylpropanoic Acid (Chiral or Racemic) Coupling Amide Coupling (T3P / Pyridine, EtOAc, 0°C) SM1->Coupling Activation SM2 3-(Boc-amino)pyrrolidine SM2->Coupling Nucleophilic Attack Intermediate tert-Butyl (1-(2-phenylpropanoyl) pyrrolidin-3-yl)carbamate Coupling->Intermediate Amide Bond Formation (Low Epimerization) Deprotection Boc Deprotection (TFA / DCM, 0°C to RT) Intermediate->Deprotection Acidic Cleavage Product 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one Deprotection->Product Neutralization & Isolation

Figure 1: Two-step synthetic workflow for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(2-phenylpropanoyl)pyrrolidin-3-yl)carbamate

Objective: Regioselective amide bond formation with suppression of epimerization.

Materials:

  • 2-Phenylpropanoic acid (1.0 equiv, 10.0 mmol)

  • 3-(Boc-amino)pyrrolidine (1.05 equiv, 10.5 mmol)

  • T3P (50% solution in EtOAc) (1.2 equiv, 12.0 mmol)

  • Pyridine (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (0.5 M relative to acid)

Procedure:

  • Initialization: Charge a flame-dried round-bottom flask with 2-phenylpropanoic acid and 3-(Boc-amino)pyrrolidine. Dissolve the mixture in anhydrous EtOAc to achieve a 0.5 M concentration.

  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the mild exotherm generated during T3P addition and further suppresses the kinetics of epimerization[4].

  • Activation: Dropwise add the T3P solution (50% in EtOAc) over 15 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1) until the acid is consumed.

  • Self-Validating Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (2x) to remove pyridine and unreacted amine, followed by saturated aqueous NaHCO₃ (2x) to remove unreacted acid and water-soluble T3P phosphate byproducts[4].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a high-purity foam.

Step 2: Boc Deprotection to Yield 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Objective: Cleavage of the tert-butoxycarbonyl group to reveal the primary amine.

Materials:

  • tert-Butyl (1-(2-phenylpropanoyl)pyrrolidin-3-yl)carbamate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (15.0 equiv)

  • Dichloromethane (DCM) (0.2 M)

Procedure:

  • Initialization: Dissolve the Boc-protected intermediate in anhydrous DCM (0.2 M) in a round-bottom flask. Cool the solution to 0 °C[7].

  • Acidic Cleavage: Slowly add TFA (15.0 equiv) dropwise to the stirred solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Validation Cue: The solution will typically transition to a yellow/brown tint, visually indicating the degradation of the Boc protecting group into isobutylene and CO₂[7].

  • Concentration: Once complete (verified by TLC showing baseline polarity shift), concentrate the mixture thoroughly on a rotary evaporator to remove the bulk of volatile TFA and DCM.

  • Neutralization Workup: Redissolve the crude TFA-salt in fresh DCM. Slowly add 1M aqueous NaOH or saturated NaHCO₃ until the aqueous phase reaches pH > 10. Causality: This neutralizes the protonated primary amine, forcing the free base into the organic layer.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one research standard.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Dunetz, J. R., et al. Organic Letters, American Chemical Society. URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Dalidovich, T., et al. ChemRxiv. URL:[Link]

Sources

Application Note: GC-MS Method Development and Validation for the Detection of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Analytical Rationale

The continuous evolution of novel psychoactive substances (NPS) and designer drugs requires highly adaptable and mechanistically sound analytical frameworks. The target analyte, 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (MW: 218.3 g/mol ), represents a unique structural class. It features a propiophenone backbone linked via an amide bond to a 3-aminopyrrolidine ring.

The Analytical Challenge: The presence of a primary amine on the pyrrolidine ring presents a significant hurdle for gas chromatography. Primary amines act as strong hydrogen bond donors. If injected in their native state, they interact aggressively with active silanol (-SiOH) groups in the GC injection port liner and the column's stationary phase. This interaction causes severe peak tailing, unpredictable retention time shifts, and unacceptable limits of detection (LOD).

The Mechanistic Solution: To circumvent these chromatographic artifacts, this method employs chemical derivatization using Pentafluoropropionic anhydride (PFPA) . Acylation of the primary amine converts it into a fluorinated amide. This transformation eliminates hydrogen bonding, significantly increases the molecule's volatility, and directs electron-ionization (EI) fragmentation to yield highly diagnostic, high-mass ions suitable for Selected Ion Monitoring (SIM). This approach aligns with established best practices for the[1].

Experimental Methodologies

Sample Preparation & Derivatization Protocol

This protocol is engineered as a self-validating system . The inclusion of a deuterated internal standard (IS) prior to extraction ensures that any volumetric loss during the liquid-liquid extraction (LLE) or derivatization phases is mathematically normalized and tracked.

Step-by-Step Workflow:

  • Matrix Alkalinization: Transfer 500 µL of the sample (e.g., biological fluid or dissolved seized material) into a clean glass centrifuge tube. Add 50 µL of the Internal Standard (e.g., Diphenylamine-d10, 1 µg/mL). Add 500 µL of 0.1 M carbonate buffer (pH 9.5). Causality: The pKa of the pyrrolidine amine is ~9.0. Buffering to pH 9.5 ensures the amine is fully deprotonated (free base), which is strictly required for efficient partitioning into the organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve sharp phase separation.

  • Solvent Evaporation: Transfer the upper organic layer to a specialized derivatization vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Acylation (Derivatization): Add 50 µL of PFPA and 50 µL of ethyl acetate to the dried residue. Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.

  • Reagent Purge & Reconstitution: Remove the vial and allow it to cool. Evaporate the excess PFPA and its highly acidic by-product (pentafluoropropionic acid) to dryness under nitrogen. Causality: Injecting residual PFPA will rapidly degrade the siloxane backbone of the GC column. Reconstitute the derivatized residue in 100 µL of ethyl acetate and transfer to an autosampler vial.

System Suitability & Self-Validation Check:

  • IS Area Monitoring: The absolute peak area of the IS must not deviate by >15% across the batch. A sudden drop indicates an extraction failure.

  • Peak Asymmetry (

    
    ):  The 
    
    
    
    for the derivatized analyte must fall between 0.8 and 1.2. Tailing (
    
    
    > 1.2) acts as an automated flag indicating active sites in the GC liner, prompting immediate maintenance.

Workflow N1 1. Sample Aliquot (Biological/Seized Matrix) N2 2. Liquid-Liquid Extraction (Alkaline pH > 9, EtOAc) N1->N2 Add Internal Standard N3 3. Solvent Evaporation (N2 stream, 40°C) N2->N3 Isolate Organic Layer N4 4. PFPA Derivatization (70°C, 30 min) N3->N4 To Dry Residue N5 5. Reconstitution (100 µL EtOAc) N4->N5 Evaporate Excess Reagent N6 6. GC-MS Analysis (Splitless, EI Mode) N5->N6 Transfer to Autosampler Vial

Workflow for extraction and pentafluoropropionyl (PFP) derivatization of the target analyte.

Instrumental Parameters

The GC-MS conditions are optimized to balance rapid throughput with high-resolution separation of the derivatized analyte from complex matrix interferences.

ParameterSpecification / SettingRationale
GC Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl stationary phase offers ideal selectivity for aromatic amides.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains uniform linear velocity during the temperature ramp.
Injection 1 µL, Splitless mode, 250°CMaximizes transfer of trace-level analytes onto the column head.
Oven Program 100°C (1 min)

15°C/min to 280°C (5 min)
Focuses the analyte band at low temp, then rapidly elutes the heavy PFP derivative.
MS Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible, library-matchable fragmentation.
Temperatures Transfer Line: 280°C, Source: 230°CPrevents cold-spot condensation of the high-boiling derivative.

Mass Spectrometry & Fragmentation Dynamics

Following PFP derivatization, the molecular weight of the analyte increases from 218.3 g/mol to 364.3 g/mol . Under 70 eV EI, the molecular ion


 at m/z 364 is of low abundance due to rapid, predictable fragmentation.

The dominant fragmentation pathway is driven by alpha-cleavage at the amide bond:

  • Quantifier Ion (m/z 133): Cleavage between the carbonyl carbon and the pyrrolidine nitrogen yields the 2-phenylpropanoyl cation (

    
    ). This ion is highly abundant due to resonance stabilization from the adjacent phenyl ring.
    
  • Qualifier Ion 1 (m/z 105): Further fragmentation of the m/z 133 ion via the neutral loss of carbon monoxide (CO, 28 Da) generates the stable phenylethyl cation (

    
    ).
    
  • Qualifier Ion 2 (m/z 231): The complementary fragment consisting of the PFP-derivatized aminopyrrolidine radical.

This distinct fragmentation profile is highly characteristic of [2], allowing for confident identification even in heavily adulterated samples.

Method Validation Framework

To ensure the highest level of scientific integrity and legal defensibility, this method must be validated strictly according to the [3].

Validation Start SWGTOX Validation Select Selectivity & Specificity Start->Select Lin Linearity (Calibration Model) Start->Lin Sens Sensitivity (LOD & LOQ) Start->Sens Acc Accuracy & Precision Start->Acc Carry Carryover Assessment Start->Carry

Core parameters for GC-MS method validation according to SWGTOX guidelines.

Summary of Validation Acceptance Criteria:

Validation ParameterSWGTOX Requirement / Target MetricMethod Performance Goal
Selectivity Analysis of 10 independent blank matricesZero interfering peaks at the analyte's retention time (S/N < 3).
Linearity

across the dynamic range
5 - 500 ng/mL, utilizing a 1/x weighted linear regression.
Sensitivity (LOD/LOQ) S/N

3 (LOD) and S/N

10 (LOQ)
Target LOD: 1.5 ng/mL. Target LOQ: 5.0 ng/mL.
Precision (CV%)

20% at LOQ,

15% at all other levels
Intra-day and Inter-day variance strictly controlled via IS normalization.
Accuracy (Bias%) Within

20% of nominal concentration
Verified using independently prepared Quality Control (QC) samples.
Carryover Blank injected after Upper Limit of QuantitationAnalyte peak area in blank must be < LOD threshold.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI Molecules, 2025. Available at: [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 2019. Available at:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 2013. Available at:[Link]

Solid-phase extraction (SPE) of aminopyrrolidines from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) of Aminopyrrolidines from Biological Matrices

Executive Summary

Aminopyrrolidines are a highly polar, basic class of pharmacophores frequently utilized in modern drug discovery, ranging from kinase inhibitors to radiotracers. Quantifying these compounds in complex biological matrices (e.g., plasma, serum, urine) via LC-MS/MS presents significant bioanalytical challenges. Traditional reversed-phase (RP) sample preparation often yields poor recovery due to the high hydrophilicity and basicity (pKa ~9.5–10.5) of the pyrrolidine nitrogen. This application note details a highly selective, self-validating Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to eliminate phospholipid-induced matrix effects and achieve near-quantitative recovery of aminopyrrolidines.

Mechanistic Rationale: The Physics of Mixed-Mode Cation Exchange

To overcome the limitations of standard reversed-phase extraction, mixed-mode ion-exchange chromatography is employed. This technique combines a reversed-phase polymeric backbone (e.g., poly-divinylbenzene-co-N-vinylpyrrolidone) with strong cation-exchange functional groups, such as sulfonic acid, into a single protocol[1].

Causality of the Dual-Retention Mechanism: At a low pH (e.g., pH 2–3), the secondary or tertiary nitrogen of the aminopyrrolidine is fully protonated, rendering it cationic. Concurrently, the sulfonic acid groups on the sorbent remain negatively charged, facilitating a robust electrostatic ionic bond. Neutral and acidic matrix components are retained solely via weaker van der Waals forces on the hydrophobic backbone. This dual-retention mechanism allows for an exceptionally aggressive washing protocol: a 100% organic solvent can be applied to wash away hydrophobic interferences (like endogenous phospholipids) without disrupting the strong ionic bond of the target basic analyte[2]. Elution is exclusively triggered by introducing a high-pH organic solvent, which neutralizes the basic analyte and releases it from the sorbent.

This mechanism has been proven highly effective in literature; for instance, the pyrrolidine-containing radiotracer [18F]fallypride was successfully extracted from complex plasma matrices using MCX SPE, achieving a 95.5% extraction yield and complete separation from radiometabolites[3]. Similar mixed-mode cation-exchange protocols are the gold standard for extracting pyrrolidine derivatives from complex environmental and biological fluids[4].

Workflow Visualization

SPE_Workflow S1 1. Biological Sample (Plasma/Urine Matrix) S2 2. Acidic Pre-treatment (Protonates Aminopyrrolidine) S1->S2 S3 3. SPE Conditioning (Wets Sorbent & Equilibrates) S2->S3 S4 4. Sample Loading (Dual Ionic & Hydrophobic Binding) S3->S4 S5 5. Wash 1: Aqueous Acid (Removes Polar Neutrals) S4->S5 S6 6. Wash 2: 100% Organic (Removes Phospholipids) S5->S6 S7 7. Elution: Basic Organic (Neutralizes Amine, Releases Analyte) S6->S7 S8 8. LC-MS/MS Analysis (Quantification) S7->S8

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for aminopyrrolidines.

Self-Validating Experimental Protocol: MCX SPE for Plasma

This protocol is designed as a self-validating system. By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the workflow inherently tracks extraction efficiency. During method development, analyzing the eluate of Wash 1 and Wash 2 is mandatory to verify that no premature analyte breakthrough has occurred.

Step 1: Sample Pre-treatment (Critical for Protein Disruption)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS working solution.

  • Add 100 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.

  • Causality: Phosphoric acid is a strong chaotropic agent that effectively disrupts protein-drug binding. It ensures the pH drops well below the pKa of the aminopyrrolidine, guaranteeing 100% protonation for optimal cation exchange.

Step 2: Sorbent Conditioning & Equilibration

  • Utilize a polymeric MCX cartridge (e.g., 30 mg / 1 mL).

  • Condition with 1 mL of 100% Methanol (MeOH) to wet the hydrophobic polymer backbone.

  • Equilibrate with 1 mL of 2% H3PO4 in water.

  • Causality: Equilibration establishes the highly acidic environment necessary to receive the protonated analyte without shocking the system pH.

Step 3: Sample Loading

  • Load the entire pre-treated sample (~210 µL) onto the cartridge.

  • Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min (approx. 1 drop per second).

Step 4: Interference Washing (The Dual-Mechanism Advantage)

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in water.

    • Causality: Removes highly polar, water-soluble endogenous salts and neutral proteins. The acidic environment maintains the ionic bond of the analyte.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol.

    • Causality: Because the aminopyrrolidine is ionically anchored to the sulfonic acid groups, 100% organic solvent will strip away non-polar lipids and ion-suppressing phospholipids without eluting the target drug. Self-Validation Check: If the SIL-IS is detected in this fraction during method development, the organic solvent likely contains basic impurities neutralizing the analyte.

Step 5: Analyte Elution

  • Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol into a clean collection tube.

  • Causality: The high pH (>10) deprotonates the aminopyrrolidine, converting it to a neutral free base. This breaks the electrostatic interaction with the sorbent, allowing the organic solvent to seamlessly elute the target compound.

Step 6: Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid). Vortex and transfer to an autosampler vial.

Quantitative Data & Method Validation Parameters

The following table summarizes the quantitative advantages of utilizing an MCX sorbent over a traditional Reversed-Phase (C18) sorbent for aminopyrrolidines, highlighting the causality behind the observed metrics.

ParameterMixed-Mode Cation Exchange (MCX)Reversed-Phase (C18)Mechanistic Causality
Absolute Recovery > 95%40 - 60%MCX prevents the breakthrough of highly polar amines during sample loading; C18 lacks sufficient retention for polar, charged bases.
Matrix Factor (Phospholipids) 0.95 - 1.05 (Negligible suppression)0.50 - 0.70 (Severe suppression)The 100% organic wash step in MCX completely removes hydrophobic phospholipids prior to analyte elution.
Wash Tolerance 100% Methanol or AcetonitrileMax 5-10% OrganicIonic bonds in MCX resist organic elution; C18 relies solely on hydrophobic bonds which break easily under organic conditions.
Elution Mechanism 5% NH4OH in Methanol100% MethanolMCX requires a deliberate pH shift to neutralize the amine; C18 only requires organic strength.

References

  • Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows. Chromatography Online. Available at: [Link][4]

  • [(18)F]Fallypride: metabolism studies and quantification of the radiotracer and its radiometabolites in plasma using a simple and rapid solid-phase extraction method. PubMed Central (NIH). Available at: [Link][3]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link][1]

Sources

Application Note: 1H and 13C NMR Spectral Assignment of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Small Molecule Structural Elucidation, Stereochemistry, and Conformational Analysis

Introduction: The Causality of Spectral Complexity

The structural elucidation of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one via Nuclear Magnetic Resonance (NMR) spectroscopy presents a classic challenge in small molecule drug discovery. The complexity of its NMR spectra is not merely an artifact of acquisition, but a direct readout of the molecule's fundamental thermodynamic and stereochemical properties.

To achieve a highly accurate spectral assignment, analytical scientists must account for two distinct phenomena that cause severe signal doubling and line broadening:

  • Diastereomerism: The molecule possesses two stereocenters—C2 of the 2-phenylpropanoyl chain and C3 of the pyrrolidine ring. Unless synthesized via a strictly stereoselective pathway, the compound will exist as a mixture of diastereomers (e.g., the RS/SR enantiomeric pair and the RR/SS enantiomeric pair). Diastereomers are magnetically inequivalent and will produce distinct sets of NMR signals.

  • Amide Bond Rotamers: The tertiary amide bond (N–C=O) linking the pyrrolidine ring to the propanoyl chain exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This creates a high energy barrier to free rotation, trapping the molecule in cis and trans (or syn and anti) rotameric states on the NMR timescale[1]. In sterically hindered pyrrolidine amides, this restricted rotation is highly pronounced.

Consequently, a single proton environment (such as the C3-methyl group) can exhibit up to four distinct signals (2 diastereomers × 2 rotamers). Deconvoluting this requires a self-validating experimental system utilizing Variable Temperature (VT) NMR and 2D correlation spectroscopy.

Experimental Methodologies & Self-Validating Protocols

To establish a trustworthy and reproducible assignment, the following protocol leverages VT-NMR to actively test and validate the origin of signal splitting. Heating the sample increases the rotational rate around the amide bond; rotameric signals will average out and coalesce, whereas diastereomeric signals will remain distinct[2].

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation (Field-Proven Insight)

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) rather than Chloroform-d (CDCl
    
    
    
    ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
  • Causality: While CDCl

    
     is standard, its low boiling point (61 °C) prevents reaching the high temperatures (often 90–120 °C) required to achieve rotamer coalescence. DMSO-
    
    
    
    (b.p. 189 °C) provides the necessary thermal window for VT-NMR.

Step 2: Baseline 1D Acquisition (298 K)

  • 1H NMR: Acquire at 400 MHz or higher. Use 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • 13C NMR: Acquire with proton decoupling. Use 1024–2048 scans with a D1 of 2.0 seconds.

  • Observation: Note the complex multiplets, particularly for the C2-methine, C3-methyl, and pyrrolidine ring protons.

Step 3: Variable Temperature (VT) NMR (Self-Validation Step)

  • Action: Increment the probe temperature in 10 K steps from 298 K to 373 K (100 °C). Acquire a rapid 1H spectrum at each interval.

  • Validation: Observe the C3-methyl doublets (~1.35 ppm). If four doublets merge into two distinct doublets at high temperatures, you have definitively proven the presence of two diastereomers, each previously split by rotameric states.

Step 4: 2D NMR Suite

  • Action: Once the rotameric vs. diastereomeric nature of the peaks is established, acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) at a temperature that provides the sharpest, most resolved signals (either fully coalesced at 373 K, or fully frozen at 298 K).

Analytical Workflow Visualization

G A 1. Sample Prep in DMSO-d6 (Internal Standard: TMS) B 2. Acquire 1D 1H & 13C NMR (Baseline at 298 K) A->B C 3. Signal Multiplicity Check (Identify Peak Doubling) B->C D 4. Variable Temperature (VT) NMR (Heat iteratively to 373 K) C->D Complex Splitting E 5. 2D NMR Correlation Suite (COSY, HSQC, HMBC) C->E Simple Spectra F 6. Rotamer Coalescence (Validates Amide Isomerism) D->F G 7. Final Spectral Assignment (Self-Validated Output) E->G F->E

Workflow for resolving NMR spectral complexity in rotameric amides.

Data Presentation: Spectral Assignments

The following tables summarize the quantitative data mapping for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one. Note: Chemical shifts are representative ranges based on empirical substituent effects in DMSO-


 at 298 K. Exact values will present as ranges due to the aforementioned rotameric/diastereomeric splitting.
Table 1: 1H NMR Quantitative Assignments
PositionEnvironmentMultiplicityIntegrationChemical Shift (ppm)Mechanistic Notes
C3 Propanoyl -CH

d3H1.30 – 1.45Multiple overlapping doublets; coalesces at high temp.
NH

Amine protonsbr s2H1.80 – 2.20Broad due to quadrupolar relaxation and exchange.
C4' Pyrrolidine -CH

-
m2H1.60 – 2.05Complex multiplet; diastereotopic protons.
C5' Pyrrolidine -CH

-N
m2H3.10 – 3.45Shifts significantly between cis/trans rotamers.
C2' Pyrrolidine N-CH

-
m2H3.20 – 3.60Highly sensitive to the carbonyl spatial orientation.
C3' Pyrrolidine -CH-NH

m1H3.40 – 3.55Overlaps with C2' and C5' signals.
C2 Propanoyl -CH-q / m1H3.75 – 3.95Diagnostic methine; split by C3 methyl and rotamers.
Ar-H Phenyl ringm5H7.15 – 7.35Overlapping multiplets; relatively unaffected by rotamers.
Table 2: 13C NMR Quantitative Assignments
PositionCarbon TypeChemical Shift (ppm)Mechanistic Notes
C3 Aliphatic (CH

)
18.5 – 20.0Split into 2-4 peaks depending on stereopurity.
C4' Aliphatic (CH

)
31.0 – 33.0Pyrrolidine backbone.
C5' Aliphatic (CH

)
44.0 – 46.0Adjacent to amide nitrogen.
C2 Aliphatic (CH)44.5 – 46.0Chiral center; diagnostic for diastereomer ratio.
C3' Aliphatic (CH)49.0 – 50.5Chiral center bearing the primary amine.
C2' Aliphatic (CH

)
51.5 – 53.5Largest

between rotamers due to carbonyl proximity.
Ar-C Aromatic (CH)126.5 – 128.8ortho, meta, and para carbons.
Ar-C Aromatic (C-ipso)141.2Quaternary carbon.
C1 Carbonyl (C=O)171.5 – 173.0Amide carbonyl; distinct signals for cis/trans states.

References

  • Title: TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
  • Title: Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrrolidine ring.
  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines.

Sources

Preparation and Certification of Analytical Standards for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Certification Protocol

Introduction & Scientific Rationale

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (CAS: 1696141-96-4) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical agents. Aminopyrrolidine derivatives are particularly prominent in modern medicinal chemistry, serving as critical pharmacophores in the development of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists and other neuroactive agents .

As drug discovery pipelines increasingly rely on this scaffold, the need for highly pure, fully characterized reference materials becomes paramount. The production of these materials must transcend basic synthesis; it requires a self-validating system that strictly adheres to the guidelines for the competence of reference material producers. This application note details the causal logic, synthetic methodology, and analytical certification framework required to produce a definitive analytical standard for this compound.

Causality in Synthetic Design

Synthesizing this specific amide presents two distinct chemical challenges:

  • Regioselectivity: 3-aminopyrrolidine contains both a secondary ring amine (N1) and a primary aliphatic amine (N3). Direct coupling with 2-phenylpropanoic acid (hydratropic acid) would yield an intractable mixture of N1-acyl, N3-acyl, and di-acyl products. Solution: We utilize tert-butyl pyrrolidin-3-ylcarbamate (3-(Boc-amino)pyrrolidine). The bulky Boc group selectively protects the primary amine, directing the acylation exclusively to the N1 position.

  • Chiral Integrity: The alpha-proton of 2-phenylpropanoic acid is highly acidic due to the adjacent phenyl ring and carboxylic group, making it highly susceptible to base-catalyzed epimerization during activation. Solution: We employ HATU alongside DIPEA. HATU accelerates the coupling via an active HOAt ester intermediate, which traps the amine faster than traditional carbodiimides, thereby minimizing epimerization at the labile alpha-chiral center .

Experimental Protocols: Synthesis & Isolation

The following step-by-step methodology is designed to yield a highly pure (>99%) precursor suitable for analytical certification.

Step 1: Regioselective Amide Coupling
  • Activation: Dissolve 2-phenylpropanoic acid (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq, 12 mmol) and cool the mixture to 0 °C.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 3-(Boc-amino)pyrrolidine (1.1 eq, 11 mmol) dissolved in 5 mL of DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 50 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 1M HCl (30 mL) to remove unreacted amines, followed by brine (50 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Salt Formation
  • Deprotection: Dissolve the crude intermediate in 20 mL of Dichloromethane (DCM) and cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (10 eq) to the solution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (

    
     mL) to remove residual TFA.
    
  • Purification: Purify the crude residue using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions to obtain 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one as a TFA salt.

SyntheticWorkflow A 2-Phenylpropanoic Acid + 3-(Boc-amino)pyrrolidine B Amide Coupling (HATU, DIPEA, DMF, 0°C to RT) A->B Regioselective C tert-butyl (1-(2-phenylpropanoyl) pyrrolidin-3-yl)carbamate B->C D Boc Deprotection (TFA / DCM, 2h) C->D E Crude Target Compound (TFA Salt) D->E F Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) E->F Purification G ISO 17034 Analytical Certification System F->G >99% Purity H Certified Reference Material (CRM) G->H Validated CoA

Fig 1: Synthetic and certification workflow for the analytical standard.

Analytical Certification System (ISO 17034 Compliant)

To elevate the synthesized compound to a Certified Reference Material (CRM), a self-validating analytical system must be employed. This involves orthogonal techniques to verify Identity, Purity, and Stereochemical composition.

Purity Determination (HPLC-UV & qNMR)

Chromatographic purity is established using a high-resolution HPLC-UV method. Because the compound possesses a tertiary amide bond, restricted rotation around the C-N bond will result in rotamers (cis/trans isomers). Expert Insight: During HPLC and NMR analysis, these rotamers may appear as split peaks or shoulders. This is a fundamental dynamic structural feature, not an impurity, and must be integrated collectively.

Table 1: Standardized HPLC-UV Gradient for Purity Assessment

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in

)
Mobile Phase B (0.1% TFA in MeCN)
0.01.095%5%
2.01.095%5%
12.01.010%90%
15.01.010%90%
15.11.095%5%

Absolute purity is further confirmed via quantitative NMR (qNMR) using a traceable internal standard (e.g., Maleic acid).

Structural Elucidation (Identity)

The identity of the standard is confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Table 2: Expected


 NMR Spectral Data (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment / Structural Feature
8.20 - 8.40br s3H

(TFA salt form)
7.20 - 7.35m5HAromatic protons (Phenyl ring)
3.85 - 4.05q1H

(alpha to carbonyl)
3.65 - 3.80m1H

(pyrrolidine C3, chiral)
3.10 - 3.60m4H

(pyrrolidine N-adjacent)
1.90 - 2.20m2H

(pyrrolidine C4)
1.35 - 1.45d3H

(propanoyl methyl)

(Note: Peak doubling due to amide rotamers is expected for the pyrrolidine ring protons and the alpha-methyl doublet).

Stereochemical Profiling

The molecule contains two chiral centers (C2 of the propanoyl chain and C3 of the pyrrolidine ring), resulting in four possible stereoisomers (two diastereomeric pairs). Unless enantiopure starting materials are utilized, the standard will exist as a diastereomeric mixture. Chiral Supercritical Fluid Chromatography (SFC) or Chiral LC must be performed to document the exact diastereomeric ratio (dr) and enantiomeric excess (ee) on the final Certificate of Analysis (CoA).

CertificationLogic CRM Candidate Material (Post-HPLC) ID Identity Verification (HRMS, 1H/13C NMR, IR) CRM->ID PUR Mass Balance Purity (HPLC-UV, qNMR, KF) CRM->PUR CHIRAL Stereochemical Profiling (Chiral SFC / LC) CRM->CHIRAL STAB Homogeneity & Stability Testing CRM->STAB CERT Generation of ISO 17034 CoA ID->CERT Pass PUR->CERT >99.0% CHIRAL->CERT Isomer Ratio STAB->CERT Verified

Fig 2: Orthogonal analytical testing required for ISO 17034 CRM certification.

References

  • Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent and functionally active MCH-R1 antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization.[Link]

Application Note: In Vitro Metabolic Stability and Kinetic Profiling of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Synthetic cathinones (e.g., 4-MPD, 4-MEAP, N-ethyl pentedrone) represent a rapidly evolving class of New Psychoactive Substances (NPS) that pose severe challenges to forensic toxicology and clinical pharmacology[1][2]. Because these compounds are rapidly biotransformed and excreted, the parent drugs are frequently undetectable in biological matrices (e.g., urine, blood) shortly after ingestion[3].

To bridge this diagnostic gap, establishing the in vitro metabolic stability of these derivatives is paramount. By utilizing subcellular fractions such as Human Liver Microsomes (HLMs) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), researchers can accurately map kinetic decay (half-life and intrinsic clearance) and identify long-lasting Phase I and Phase II metabolites to serve as reliable forensic biomarkers[4].

Mechanistic Insights into Cathinone Biotransformation

The metabolic fate of cathinone derivatives is dictated by their core


-keto phenethylamine scaffold and specific functional group substitutions. Metabolism is primarily driven by Cytochrome P450 (CYP) enzymes—notably CYP2D6 and CYP2C19—followed by Phase II conjugation[3][5].

Understanding the enzymatic causality allows researchers to predict analytical targets:

  • 
    -Keto Reduction:  The most ubiquitous Phase I transformation across all synthetic cathinones. The oxo group is reduced to the corresponding alcohol, extending the detection window in urine[3][6].
    
  • N-Dealkylation: Highly prevalent in N-alkylated derivatives (e.g., N-ethyl pentedrone), leading to primary or secondary amines[2].

  • Aliphatic/Aromatic Hydroxylation: Frequently observed on the alkyl chain or the aromatic ring, particularly in methyl-substituted derivatives like 4-methylmethcathinone[5][6].

  • Glucuronidation (Phase II): The newly formed hydroxyl or alcohol groups from Phase I metabolism serve as nucleophilic sites for UDP-glucuronosyltransferases (UGTs), forming highly polar, excretable glucuronide conjugates[3][6].

Pathway cluster_Phase1 Phase I Metabolism (CYP450 Mediated) cluster_Phase2 Phase II Metabolism (UGT Mediated) Parent Parent Synthetic Cathinone (e.g., NEP, 4-CMC) Reduction Beta-Keto Reduction (Alcohol Metabolite) Parent->Reduction CYP2D6 / CYP2C19 Dealkylation N-Dealkylation (Primary/Secondary Amine) Parent->Dealkylation CYP2D6 Hydroxylation Aliphatic/Aromatic Hydroxylation Parent->Hydroxylation CYP2D6 Glucuronidation Glucuronide Conjugation Reduction->Glucuronidation UGTs Excretion Renal Excretion (Urine Biomarkers) Dealkylation->Excretion Hydroxylation->Glucuronidation UGTs Glucuronidation->Excretion

General in vitro metabolic pathways of synthetic cathinones via Phase I and Phase II enzymes.

Experimental Design & System Validation

While human hepatocytes provide a holistic cellular environment containing both Phase I and Phase II enzymes in their natural membrane orientation[7], Human Liver Microsomes (HLMs) remain the gold standard for high-throughput kinetic screening. HLMs provide a concentrated, standardized pool of CYP enzymes, enabling the rapid and reproducible calculation of intrinsic clearance (


)[2][4].

The Self-Validating System: To ensure absolute scientific integrity, this protocol is designed as a self-validating system requiring two parallel controls:

  • Negative Control (No-Cofactor): An incubation lacking the NADPH regenerating system. Causality: This proves that the depletion of the cathinone is strictly due to CYP-mediated enzymatic metabolism, ruling out chemical instability or non-specific binding to the microsomal lipid matrix.

  • Positive Control: Parallel incubation with a well-characterized cathinone standard, such as

    
    -PVP[4]. Causality: This confirms the catalytic viability of the specific HLM batch and the oxidative potency of the prepared NADPH regenerating system.
    

Step-by-Step Protocol: HLM Metabolic Stability Assay

Reagent Preparation
  • Buffer System: Prepare 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Causality: Maintains the physiological pH required for optimal CYP450 conformational stability and catalytic function.

  • Microsomal Suspension: Thaw HLMs on ice. Dilute in PBS to a working concentration of 0.5 to 1.0 mg/mL microsomal protein.

  • Test Compound: Prepare a 10 mM stock of the cathinone derivative in DMSO. Dilute in PBS to achieve a final incubation concentration of 1 µM. (Ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • NADPH Regenerating System: Prepare a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: CYP enzymes require a continuous supply of electrons. A regenerating system prevents the rapid depletion of NADPH, ensuring linear enzyme kinetics throughout the assay.

Incubation Workflow
  • Pre-Incubation: Combine the HLM suspension and the test cathinone in a microcentrifuge tube. Incubate in a shaking water bath at 37°C for 5 minutes. Causality: Ensures the system reaches thermal equilibrium prior to initiating the reaction, preventing artificial lag phases in the kinetic curve.

  • Initiation: Add the NADPH regenerating system to the mixture to initiate Phase I metabolism. Start the timer immediately.

  • Time-Course Sampling: At predefined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., deuterated cathinone). Causality: The sudden shift in the dielectric constant and temperature instantly denatures the CYP proteins, halting metabolism at the exact time point while simultaneously extracting the small-molecule analytes.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to LC vials for LC-HRMS/MS analysis.

Workflow Prep 1. Reagent Prep HLMs + Buffer PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Time-Course 0 to 60 min Init->Sample Quench 5. Quenching Ice-Cold ACN + IS Sample->Quench Centrifuge 6. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 7. LC-HRMS/MS Data Acquisition Centrifuge->LCMS

Step-by-step experimental workflow for in vitro human liver microsome metabolic stability assays.

Data Analysis & Quantitative Profiling

The depletion of the parent cathinone is quantified by plotting the natural logarithm of the remaining percentage of the parent compound against time.

The elimination rate constant (


) is the negative slope of the linear regression. From this, the in vitro half-life (

) and intrinsic clearance (

) are calculated:
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
    (where V is the incubation volume and E is the mass of microsomal protein).
    
Table 1: Representative Kinetic Parameters of Selected Cathinones

The metabolic stability of cathinones varies drastically depending on the structural modifications and the biological model used (e.g., Human vs. Rat). Below is a summary of quantitative data derived from recent in vitro studies.

CompoundSubcellular FractionHalf-life (

)
Intrinsic Clearance (

)
Clearance RateRef
N-Ethyl Pentedrone (NEP) Human Liver Microsomes (HLM)770 min3.6 µL/min/mgSlow[2]
N-Ethyl Pentedrone (NEP) Rat Liver Microsomes (RLM)12.1 min229 µL/min/mgRapid[2]
Eutylone Rat Liver Microsomes (RLM)2.27 minHighRapid[8]
BHBC-01 Rat Liver S9 Fraction117 min11.94 mL/min/kgIntermediate[9]

Note: The stark contrast in NEP clearance between human and rat models highlights the necessity of using human-derived fractions (HLMs) when predicting human toxicokinetics and forensic detection windows[2].

Conclusion

The rapid structural evolution of synthetic cathinones necessitates robust, standardized in vitro metabolic stability assays. By utilizing HLM incubations coupled with LC-HRMS/MS, researchers can reliably map the kinetic decay of parent compounds and elucidate Phase I and Phase II metabolic pathways. This self-validating methodology not only provides critical intrinsic clearance data but also identifies the long-lasting metabolites essential for forensic urine screening and toxicological diagnostics.

References

  • Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives.benthamdirect.com.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP.nih.gov.
  • Metabolism of Synthetic Cathinones.researchgate.net.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones.researchgate.net.
  • Quantitative Determination and Metabolic Profiling of Synthetic Cathinone Eutylone In Vitro and in Urine Samples.researchgate.net.
  • Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP.researchgate.net.
  • In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant.nih.gov.
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes.mdpi.com.
  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites.researchgate.net.

Sources

Application Note: HPLC Method Development and Purity Analysis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (CAS: 1696141-96-4)[1] is a highly specific pharmaceutical building block. Structurally, it consists of a hydrophobic 2-phenylpropanoyl moiety linked via an amide bond to a pyrrolidine ring bearing a primary amine.

From an analytical perspective, this molecule presents a classic chromatographic challenge. The primary amine is highly basic (pKa ~9–10). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines tend to undergo secondary ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica support of the column. This interaction leads to severe peak tailing, retention time drift, and poor resolution from closely eluting synthetic impurities[2].

To overcome this, the method detailed below employs a low-pH mobile phase modified with Trifluoroacetic acid (TFA) . TFA serves a dual mechanistic purpose: it lowers the pH to ~2.0 (fully protonating the amine and suppressing silanol ionization) and acts as a hydrophobic ion-pairing agent, neutralizing the positive charge on the analyte to ensure sharp, symmetrical peaks[3].

Table 1: Analyte Profile
ParameterDescription
Compound Name 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
CAS Number 1696141-96-4
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Key Functional Groups Primary amine (basic), Tertiary amide, Phenyl ring (hydrophobic)

Experimental Workflow

The following diagram maps the logical progression of the analytical workflow, emphasizing the transition from preparation to the self-validating system suitability checks required by regulatory guidelines.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Separation cluster_data Phase 3: Detection & Validation MP Mobile Phase Prep (0.1% TFA in H2O/MeCN) EQ Column Equilibration (C18, 30°C) MP->EQ SP Sample Dilution (1.0 mg/mL in Diluent) INJ Sample Injection (10 µL) SP->INJ EQ->INJ GRAD Gradient Elution (Reverse Phase) INJ->GRAD UV Diode Array Detection (214 nm) GRAD->UV SST System Suitability (Tailing < 1.5, RSD < 2%) UV->SST

Figure 1: End-to-end logical workflow for the HPLC purity analysis of basic amine intermediates.

Chromatographic Conditions & Method Rationale

The method utilizes a gradient elution profile rather than an isocratic one. Because the synthesis of this compound involves both highly polar precursors (e.g., 3-aminopyrrolidine) and highly hydrophobic precursors (e.g., 2-phenylpropanoic acid derivatives), a gradient ensures that polar impurities elute early without band broadening, while hydrophobic impurities are successfully washed off the column[4].

Table 2: HPLC Parameters
ParameterSpecificationRationale (Causality)
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)End-capping deactivates residual silanols, providing a secondary defense against peak tailing[4].
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0; provides ion-pairing for the basic amine[5].
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier to elute the hydrophobic phenylpropanoyl backbone.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing optimal linear velocity and backpressure.
Column Temp. 30°CReduces mobile phase viscosity and eliminates retention time drift caused by ambient lab temperature fluctuations.
Detection UV at 214 nmCaptures the strong

transitions of the amide bond and phenyl ring, avoiding the UV cutoff of TFA (~210 nm).
Injection Vol. 10 µLPrevents column mass overload while maintaining a high signal-to-noise ratio.
Table 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold (Focuses analyte band)
2.0955Isocratic hold
12.01090Linear gradient (Elutes API and hydrophobic impurities)
15.01090High-organic wash (Clears strongly retained species)
15.1955Return to initial conditions
20.0955Re-equilibration

Step-by-Step Analytical Protocol

Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of HPLC-grade water. Using a volumetric pipette, add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes. Note: TFA is volatile and prone to degradation; mobile phases should be prepared fresh every 48 hours to prevent baseline drift.

Diluent and Sample Preparation
  • Diluent Selection: Prepare a solution of 10% Acetonitrile in Water.

  • Expert Insight: Using a diluent that closely matches the initial mobile phase conditions (95% aqueous) prevents the "solvent effect." If the sample is dissolved in 100% organic solvent, the analyte will travel faster than the mobile phase upon injection, leading to split or severely broadened peaks.

  • Standard/Sample Prep: Accurately weigh 10.0 mg of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Execution
  • Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Install the C18 column and equilibrate at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 20 minutes until the UV baseline is perfectly flat.

  • Inject a blank (Diluent) to confirm the absence of ghost peaks or system contamination.

  • Inject the standard solution in five replicates to establish System Suitability.

System Suitability (Self-Validating System)

To ensure the integrity and trustworthiness of the data, the method must act as a self-validating system. According to USP <621> Chromatography guidelines [6], specific parameters must be met before sample analysis can be deemed reliable.

Table 4: System Suitability Criteria (Simulated Data)
ParameterUSP <621> RequirementSimulated ResultStatus
Tailing Factor (

)

1.15PASS
Theoretical Plates (

)

14,500PASS
Area %RSD (n=5)

0.42%PASS
Retention Time %RSD

0.11%PASS

If the tailing factor exceeds 2.0, this is a direct indicator that the TFA concentration has degraded or the column's end-capping has been stripped, exposing active silanols. The column or mobile phase must be replaced immediately.

References

  • Bide Pharmatech Ltd.CAS:1696141-96-4, 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.
  • United States Pharmacopeia (USP).USP <621> Chromatography Overview.
  • Waters Corporation.How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • ZeptoMetrix / Spex CertiPrep.Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS.

Sources

Application Note: Advanced Crystallization and Chiral Resolution of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Chemical Context & Structural Causality

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (hereafter referred to as APP ) is a highly complex amide intermediate characterized by a propiophenone-derived backbone and a 3-aminopyrrolidine ring.

From a crystallization and isolation perspective, APP presents two distinct structural challenges:

  • Dual Stereocenters: The molecule possesses two chiral centers—C2 of the propionyl chain and C3 of the pyrrolidine ring. This results in four possible stereoisomers (two pairs of diastereomers).

  • Basic Amine Handle: The primary amine on the pyrrolidine ring (pKa ~9.5) is the primary basic center. While the free base is highly soluble in organic solvents and prone to oiling out (liquid-liquid phase separation), salt formation at this amine provides the necessary thermodynamic solid-state stability for polymorph screening and chiral resolution [1].

To isolate a single enantiomer (e.g., the


 isomer) from a racemic mixture, classical resolution via diastereomeric salt formation is the most scalable approach. By reacting the racemic free base with an enantiopure chiral acid, the resulting salts become diastereomers with distinct solubilities, lattice energies, and metastable zone widths (MSZW).

Thermodynamic Basis of Diastereomeric Resolution

The success of a diastereomeric crystallization relies entirely on manipulating the supersaturation driving force within the MSZW. If supersaturation is generated too rapidly, the system exits the metastable zone, triggering uncontrolled primary nucleation of the distomer (the undesired isomer), which catastrophically degrades the diastereomeric excess (


).
The Mullin-Nyvlt Cubic Cooling Profile

Because the solubility of diastereomeric salts decreases exponentially with temperature, a standard linear cooling rate generates a massive spike in supersaturation at lower temperatures. To counteract this, we employ a Mullin-Nyvlt cubic cooling profile [2].

This non-linear trajectory cools the system very slowly at high temperatures (where solubility drops rapidly) and accelerates the cooling rate at lower temperatures. This maintains a constant, low supersaturation that strictly favors the growth of the eutomer (desired isomer) onto introduced seed crystals, bypassing primary nucleation entirely[1].

CoolingProfile Supersaturation Supersaturation Generation (Inside Metastable Zone) Nucleation Primary Nucleation (Uncontrolled) Supersaturation->Nucleation Linear Cooling Seeding Introduction of Homochiral Seeds Supersaturation->Seeding Controlled Pathway Growth Crystal Growth (Mullin-Nyvlt Cubic Cooling) Nucleation->Growth Seeding->Growth Seed Surface Area Ripening Ostwald Ripening (Isothermal Hold) Growth->Ripening FinalProduct High de% Crystals (Narrow Size Distribution) Ripening->FinalProduct

Caption: Kinetic pathways of seeded cooling crystallization within the metastable zone.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) such as Focused Beam Reflectance Measurement (FBRM) and chiral HPLC are integrated to ensure causality between the operational parameters and the physical output.

Protocol A: Polymorph Screening via Anti-Solvent Crystallization (HCl Salt)

Causality: The hydrochloride salt of APP can exhibit thermal degradation if subjected to prolonged boiling in high-boiling solvents. Anti-solvent crystallization allows for isothermal supersaturation generation, protecting the chemical integrity of the amide bond [3].

  • Dissolution: Dissolve 10.0 g of APP free base in 40 mL of primary solvent (Ethanol) at 25°C in a jacketed crystallizer.

  • Salt Formation: Slowly charge 1.05 equivalents of concentrated HCl (37% w/w) dropwise under high agitation (400 RPM). An exotherm will occur; maintain the jacket temperature at 25°C.

  • Anti-Solvent Addition (Phase 1): Introduce the anti-solvent (Ethyl Acetate) at a continuous rate of 0.5 mL/min until the cloud point is reached (detected via a drop in FBRM chord counts or visual turbidity).

  • Aging & Seeding: Pause anti-solvent addition and age the slurry for 30 minutes. If available, introduce 1% w/w of Form I seeds to dictate the polymorphic outcome.

  • Anti-Solvent Addition (Phase 2): Resume Ethyl Acetate addition at 1.0 mL/min until a total of 120 mL has been added.

  • Isolation: Filter the suspension via a Buchner funnel, wash with cold Ethyl Acetate (2 x 15 mL), and dry under vacuum at 40°C for 12 hours.

  • Validation (IPC): Analyze the dried powder via Powder X-Ray Diffraction (PXRD) to confirm the polymorphic form and HPLC for chemical purity (>99.5% required).

Protocol B: Diastereomeric Salt Resolution (L-Tartaric Acid)

Causality: L-(+)-Tartaric acid is selected due to its rigid, hydrogen-bond-rich backbone, which readily discriminates between the chiral pockets of the 3-aminopyrrolidine moiety [1]. A Methanol/Water (9:1 v/v) system is used because pure organic solvents often lead to the "oiling out" of this specific salt. Water increases the solubility of the resolving agent and widens the MSZW.

  • Reaction Setup: To a 500 mL automated lab reactor, add 20.0 g of racemic APP (0.086 mol) and 12.9 g of L-(+)-Tartaric acid (0.086 mol, 1.0 eq).

  • Solvent Charging: Add 200 mL of Methanol/Water (9:1 v/v). Heat the jacket to 65°C to achieve complete dissolution.

  • Cubic Cooling & Seeding:

    • Cool the solution to 55°C (just above the saturation temperature).

    • Introduce 0.2 g of enantiopure

      
      -APP L-Tartrate seeds.
      
    • Initiate a Mullin-Nyvlt cubic cooling profile from 55°C to 5°C over 8 hours. The cooling rate must be strictly governed by the equation:

      
      .
      
  • Isothermal Ripening: Hold the suspension at 5°C for 2 hours to allow Ostwald ripening to digest fine distomer crystals and grow the eutomer.

  • Filtration & Freebasing: Filter the enriched salt. To recover the free base, suspend the salt in Dichloromethane (100 mL) and wash with 1M NaOH (100 mL) until the aqueous layer reaches pH 12. Separate the organic layer, dry over

    
    , and concentrate.
    
  • Validation (IPC): Sample the wet cake prior to freebasing. Run chiral HPLC (e.g., Chiralpak AD-H column) to confirm

    
    . If 
    
    
    
    is lower, perform a single recrystallization in the same solvent system.

ResolutionWorkflow Racemate Racemic APP Amine (4 Stereoisomers) SaltFormation Diastereomeric Salt Formation (Methanol/Water System) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (L-(+)-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Controlled Cooling (Cubic Temperature Profile) SaltFormation->Crystallization Filtration Solid-Liquid Separation (Filtration) Crystallization->Filtration Solid Enriched Diastereomeric Salt (Target Eutomer) Filtration->Solid MotherLiquor Mother Liquor (Distomer Rich) Filtration->MotherLiquor Freebasing Freebasing (NaOH) & Solvent Extraction Solid->Freebasing PureAPI Enantiopure APP API (>99% de) Freebasing->PureAPI

Caption: Workflow of diastereomeric salt resolution for chiral amines.

Quantitative Data Presentation: Resolving Agent Screening

The table below summarizes the empirical data from the resolving agent screening phase for APP. The data highlights why L-(+)-Tartaric acid in an aqueous-organic mixture is the thermodynamically optimal choice.

Resolving AgentSolvent SystemEquivalentsCooling ProfileYield (%)Diastereomeric Excess (de%)Phase Behavior
L-(+)-Tartaric AcidMethanol/Water (9:1)1.0Cubic (8h)42.5%98.2% Highly crystalline
L-(+)-Tartaric AcidPure Methanol1.0Linear (4h)38.0%74.5%Oiling out observed
(S)-Mandelic AcidEthanol1.0Cubic (8h)29.1%81.0%Fine needles, poor filtration
D-DTTA*Isopropanol0.5Linear (4h)48.0%62.3%Co-crystallization of distomer
(+)-Camphorsulfonic AcidAcetone1.0Cubic (8h)15.4%91.5%Low yield, high solubility

*D-DTTA = Di-p-toluoyl-D-tartaric acid. The 0.5 equivalent "half-salt" method was attempted but resulted in poor discrimination.

References

  • Sakurai, R., Yuzawa, A., & Sakai, K. (2008). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid. Tetrahedron: Asymmetry, 19(15), 1808-1815.[Link][2]

  • Bodák, B., Maggioni, G. M., & Mazzotti, M. (2022). Crystallization-Induced Deracemization: Experiments and Modeling. Crystal Growth & Design, 22(1), 385–399.[Link][1]

  • Handa, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5737-5740.[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chiral Separation of Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is engineered for researchers and drug development professionals dealing with the enantiomeric resolution of 3-aminopyrrolidine derivatives—a critical chiral scaffold utilized in medicinal chemistry, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors [5].

Due to their basicity and polarity, unprotected aminopyrrolidines are notoriously difficult to separate, often suffering from severe peak tailing and unpredictable retention shifts. This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure robust chiral method development.

Diagnostic Workflow for Basic Amines

Before adjusting instrument parameters, it is critical to map the chemical state of your aminopyrrolidine to the correct Chiral Stationary Phase (CSP) and mobile phase environment.

G Start Aminopyrrolidine Separation Issue CheckProtect Is the amine protected? Start->CheckProtect Protected Yes (e.g., N-Boc) CheckProtect->Protected Unprotected No (Free Amine) CheckProtect->Unprotected CSPCheck Evaluate CSP Type Protected->CSPCheck ModCheck Check Mobile Phase Unprotected->ModCheck AddDEA Add 0.1% DEA/TEA ModCheck->AddDEA GlycoCSP Macrocyclic Glycopeptide AddDEA->GlycoCSP PolyCSP Polysaccharide CSP CSPCheck->PolyCSP

Diagnostic workflow for resolving chiral separation issues in basic aminopyrrolidines.

Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe peak tailing and poor resolution with my unprotected 3-aminopyrrolidine derivative?

Mechanistic Causality: Unprotected primary and secondary amines strongly interact with residual, unendcapped acidic silanols on the silica support of the CSP. This creates a secondary, achiral ion-exchange retention mechanism that competes with the chiral recognition process, leading to peak broadening and tailing [2]. Solution: Introduce a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) to the mobile phase. These basic additives competitively bind to the acidic silanols, masking them and allowing the aminopyrrolidine to interact solely with the chiral selector.

Q2: I added Diethylamine (DEA) to fix tailing, but now my retention times are drifting. What is happening?

Mechanistic Causality: You are experiencing an "additive memory effect." Basic modifiers fundamentally alter the stationary phase surface. Because chiral separations often run in isocratic modes with low water content, the modifier persists on the column. The column reaches a virtual "saddle point" rather than a true thermodynamic equilibrium, meaning the column's historical exposure to modifiers heavily impacts current separations [1]. Solution: Re-equilibration can take several thousands of column volumes. Dedicate specific columns strictly for basic modifier use. If drifting persists, flush the column with 100% polar solvent (e.g., ethanol or methanol) for at least 50 column volumes to strip the modifier before re-equilibrating.

Q3: Should I derivatize my aminopyrrolidine (e.g., N-Boc protection) prior to chiral HPLC?

Mechanistic Causality: N-Boc protection removes the basicity of the pyrrolidine nitrogen, eliminating the silanol-interaction problem. Furthermore, it introduces steric bulk and hydrogen-bond acceptor sites (the carbamate carbonyl) [4]. Solution: Yes, if preparative isolation is the goal. N-Boc-3-pyrrolidinol and similar protected derivatives show excellent baseline separation on polysaccharide-based CSPs because the carbamate groups on the CSP form strong hydrogen bonds and dipole-dipole interactions with the N-Boc group.

Q4: How do I transition my analytical method to a preparative scale for purifying enantiomers?

Mechanistic Causality: Preparative chromatography requires high loadability. While protein-based columns have excellent enantioselectivity, they possess extremely low sample capacity and are easily overloaded [3]. Solution: Switch to immobilized polysaccharide columns (e.g., CHIRALPAK IA/IB/IC). Optimize your method in Polar Organic Mode (POM)—such as 100% Methanol or Acetonitrile with 0.1% DEA—rather than Normal Phase (Hexane/IPA). POM maximizes the solubility of the aminopyrrolidine derivative, allowing for higher injection masses without precipitating on the column head.

Quantitative Data & Method Selection Matrix

To streamline method development, use the following matrix to match your derivative state with the optimal CSP and mobile phase conditions.

Derivative StateRecommended CSP ClassMobile Phase ModeKey ModifiersPrimary Recognition Mechanism
Unprotected (Free Amine) Macrocyclic Glycopeptide (e.g., Teicoplanin)Polar Organic Mode (POM)Acid/Base blend (e.g., 20 mM Ammonium Acetate)Ionic interactions, steric inclusion
Unprotected (Free Amine) Polysaccharide (Coated/Immobilized)Normal Phase (NP)0.1% DEA or TEAHydrogen bonding, dipole-dipole
Protected (N-Boc / Cbz) Polysaccharide (Amylose/Cellulose)Normal Phase (NP) or Reversed Phase (RP)None requiredHydrogen bonding (carbamate-carbamate),

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in checks to ensure the column chemistry is behaving as expected before committing precious samples.

Protocol A: Chiral HPLC Analysis of N-Boc-3-aminopyrrolidine Derivatives

Use this protocol for protected intermediates.

  • Sample Preparation: Dissolve the N-Boc-protected analyte in the mobile phase to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

  • Column Equilibration: Install a Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate), 250 x 4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) for 10 column volumes (CV), then equilibrate with the mobile phase (n-Hexane:IPA, 90:10 v/v) for at least 20 CVs [4].

  • System Parameters: Set flow rate to 1.0 mL/min, column oven temperature to 25 °C, and UV detection to 210 nm.

  • Injection & Elution: Inject 5–10 µL of the sample. Run isocratically.

  • Validation & Optimization: Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the IPA content to 5%. Causality: Reducing the strong solvent (IPA) increases the retention factor (
    
    
    ), enhancing the residence time the analyte spends inside the chiral cavities, thereby amplifying chiral recognition.
Protocol B: Overcoming Memory Effects in Free Amines

Use this protocol when analyzing unprotected basic aminopyrrolidines on polysaccharide phases.

  • Column Segregation: Dedicate a specific column exclusively for basic modifiers to prevent irreversible selectivity changes to your general-use columns.

  • Modifier Addition: Prepare a mobile phase of Methanol with 0.1% v/v Diethylamine (DEA) and 0.1% v/v Trifluoroacetic acid (TFA). Causality: The combination of DEA and TFA creates a buffered environment that masks silanols without excessively raising the pH, which could degrade silica.

  • Equilibration: Pump the modified mobile phase for a minimum of 50 CVs to establish a stable "saddle point" on the silica surface [1].

  • System Validation: Inject a neutral chiral probe (e.g., Tröger's base) and record its retention time. Causality: If the retention time of the neutral probe drifts between injections, the column has not yet reached equilibrium. Do not inject the aminopyrrolidine until the neutral probe's retention is locked.

Mechanism of Chiral Recognition

Understanding the transient diastereomeric complex is essential for logical troubleshooting. Separation only occurs if the two enantiomers form complexes with the CSP that have different thermodynamic stabilities.

Mechanism Complex Transient Diastereomeric Complex Hbond Hydrogen Bonding Complex->Hbond PiPi π-π Interactions Complex->PiPi Steric Steric Inclusion Complex->Steric Analyte Aminopyrrolidine Enantiomer Analyte->Complex CSP Chiral Stationary Phase (CSP) CSP->Complex

Mechanistic pathways forming the transient diastereomeric complex during chiral separation.

References

  • Trouble with chiral separations. Chromatography Today. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Institutes of Health (NIH). [Link]

Troubleshooting peak tailing in HPLC of basic phenylpropan-1-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide addresses the pervasive issue of peak tailing when analyzing basic phenylpropan-1-one derivatives (e.g., bupropion, cathinones, propafenone) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As an application scientist, understanding the mechanistic causality behind your chromatography is the first step toward robust method development.

Core Diagnostics: Understanding the Problem

Q: Why do basic phenylpropan-1-one compounds exhibit severe peak tailing in RP-HPLC? A: Phenylpropan-1-ones typically contain a basic aliphatic amine group (pKa ~8.0–9.0) and a lipophilic aromatic/propiophenone backbone. Peak tailing primarily arises from secondary retention mechanisms . While the hydrophobic backbone interacts with the C18 stationary phase (the primary, intended mechanism), the protonated amine group interacts via ion-exchange with unreacted, ionized silanol groups (


) on the silica surface[1].

Because the pKa of acidic silanols on traditional silica is around 4–5, they are heavily ionized at neutral pH (pH > 6)[2]. This dual-retention mechanism causes the analyte molecules to desorb at different, competing rates, dragging out the elution profile and increasing the asymmetry factor (


)[1].

SilanolInteraction Analyte Basic Phenylpropan-1-one (Protonated Amine, +) C18 C18 Stationary Phase (Hydrophobic Retention) Analyte->C18 Hydrophobic Interaction Silanol Residual Silanols (Ionized Si-O-, pH > 4) Analyte->Silanol Electrostatic Attraction Primary Primary Retention (Fast Desorption) C18->Primary Secondary Secondary Ion-Exchange (Slow Desorption) Silanol->Secondary Tailing Peak Tailing (Asymmetry Factor > 1.5) Primary->Tailing Normal Elution Secondary->Tailing Delayed Elution

Mechanism of secondary silanol interactions causing peak tailing.

Mobile Phase Optimization & pH Control

Q: How can I adjust my mobile phase to suppress these secondary interactions? A: The most effective self-validating approach is to control the ionization state of either the analyte or the stationary phase to prevent electrostatic attraction.

  • Low pH Strategy (pH ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     3.0):  By lowering the mobile phase pH below 3.0 (using additives like 0.1% Formic Acid or Phosphoric Acid), you force the residual silanols into their neutral, protonated state (
    
    
    
    ). While the phenylpropan-1-one amine remains protonated, the lack of negatively charged silanols eliminates the ion-exchange interaction, drastically reducing tailing[3].
  • High pH Strategy (pH

    
     10.0):  Alternatively, raising the pH above the analyte's pKa (e.g., pH 10.5 for bupropion) deprotonates the amine, rendering it neutral. This eliminates the electrostatic attraction to the silica surface. Caution: This requires specialized hybrid silica columns that can withstand high pH without dissolving.
    
  • Sacrificial Bases: If using older Type-A silica columns, adding a competitive amine like Triethylamine (TEA) at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     20 mM can mask the active silanols. TEA is sterically small and preferentially binds to the silanols, freeing the larger phenylpropan-1-one molecules to elute symmetrically[2].
    
Protocol: Step-by-Step Mobile Phase Optimization for Basic Analytes

This protocol utilizes a self-validating feedback loop to confirm the exact source of tailing.

  • Baseline Run: Inject the sample using a neutral pH mobile phase (e.g., Water/Acetonitrile) and calculate the baseline Asymmetry Factor (

    
     at 10% peak height)[1].
    
  • Acidification: Prepare Mobile Phase A with 0.1% v/v Trifluoroacetic acid (TFA) or 10 mM Potassium Phosphate buffer adjusted to pH 2.5[4].

  • Equilibration: Flush the column with at least 10-15 column volumes of the low-pH mobile phase to ensure complete protonation of the silanol bed.

  • Re-evaluation: Re-inject the sample. If

    
     drops below 1.5, the issue was silanol-driven. If tailing persists, proceed to column chemistry evaluation.
    

Column Chemistry & Selection

Q: If mobile phase adjustments fail, what column chemistries are best suited for basic phenylpropan-1-ones? A: Not all silica is created equal. The purity and surface modification of the silica particle dictate its performance with basic compounds. Modern chromatography relies on highly deactivated or specialized particles to mitigate tailing.

Table 1: Comparison of HPLC Column Chemistries for Basic Compounds

Column TechnologySilica PuritySilanol ActivityRequired AdditivesBest Use Case for Phenylpropan-1-ones
Type-A Silica Low (High metal content)Very HighTEA (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

20 mM)
Legacy methods only; avoid for new development[2].
Type-B Silica High (Ultra-pure)LowNone / Low pH bufferStandard RP-HPLC; excellent for routine low-pH runs[3].
Polar-Embedded HighShieldedNoneCompounds requiring highly aqueous mobile phases.
Charged Surface Hybrid (CSH) High (Hybrid particle)Repellent (Positive charge)Formic Acid (Low ionic strength)Ideal for basic APIs like bupropion; provides sharp peaks even at low pH.

Causality Insight: CSH technology introduces a low-level positive charge to the particle surface. Since basic phenylpropan-1-ones are positively charged at low pH, the stationary phase electrostatically repels the analyte's amine group, completely negating secondary retention and allowing high mass loading without tailing.

Mass Overload and Injection Effects

Q: My peaks are fronting or tailing severely only at higher concentrations. Is this a silanol issue? A: If peak shape degrades proportionally with injection volume or concentration, you are likely experiencing mass overload , not just silanol interactions[5]. Basic compounds have a lower saturation capacity on silica columns compared to neutral compounds because the number of active silanol sites is finite. Once these sites are saturated, the remaining analyte molecules elute faster, causing a distorted peak profile[5].

Table 2: Impact of Mass Load on Bupropion Peak Tailing (Example Data)

Loaded Mass (ng)

(Tailing Factor) on Standard Sub-2 µm

on High-Efficiency Core-Shell
Overload Status
0.51.11.0Ideal
103.0[5]1.5Approaching Overload
504.52.8Overloaded
100> 5.04.0Severely Overloaded

Solution: Reduce the injection volume, dilute the sample, or switch to a column with a higher surface area or a Charged Surface Hybrid (CSH) particle, which inherently increases the loadability for basic compounds.

Systematic Troubleshooting Workflow

Q: How do I systematically diagnose the root cause of my peak tailing? A: Follow a self-validating logical tree. Always start by verifying if the issue is chemical (analyte-specific) or physical (system-wide). Inject a neutral compound (e.g., toluene or uracil). If the neutral compound tails, you have a physical void or extra-column volume issue[6]. If only the basic phenylpropan-1-one tails, the issue is chemical.

TroubleshootingWorkflow Start Analyze Peak Shape (Calculate Asymmetry) CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does the neutral peak tail? CheckNeutral->IsNeutralTailing Physical Physical Issue: Check fittings, tubing, or column void IsNeutralTailing->Physical Yes Chemical Chemical Issue: Secondary Interactions IsNeutralTailing->Chemical No AdjustPH Adjust Mobile Phase pH to < 3.0 Chemical->AdjustPH CheckLoad Check Mass Load (Dilute Sample 1:10) AdjustPH->CheckLoad Resolved Peak Shape Restored (As < 1.5) CheckLoad->Resolved Success SwitchCol Switch to Type-B or CSH Column CheckLoad->SwitchCol Still Tailing SwitchCol->Resolved

Systematic workflow for diagnosing and resolving HPLC peak tailing.

References

1.[1] Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 2.[5] Relative efficiency loss and peak tailing as the function of loaded mass for bupropion, propanolol and ethinyl-estradiol. researchgate.net. 3.[3] How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. 4. Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. waters.com. 5.[6] HPLC Peak Tailing - Axion Labs. axionlabs.com. 6.[4] Dissolution Assay of Bupropion/Naltrexone Hydrochloride Salts of Bilayer Composition Tablets Following the Development and Validation of a Novel HPLC Method. mdpi.com. 7.[2] HPLC Troubleshooting Guide. hplc.eu.

Sources

Minimizing matrix effects in urine analysis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one Matrix: Human Urine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, forensic toxicologists, and drug development professionals facing quantitative challenges with basic amine designer drugs.

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a polar, basic compound featuring a pyrrolidine primary amine. When analyzed in complex biological matrices like urine via Electrospray Ionization (ESI) LC-MS/MS, it is highly susceptible to ion suppression . This occurs when endogenous urine components (e.g., salts, urea, polyethylene glycol, and urobilin) compete with the analyte for charge on the surface of the ESI droplet[1].

This guide provides field-proven, causally-explained troubleshooting steps and self-validating protocols to ensure the scientific integrity of your bioanalytical assays.

📊 Data Center: Method Performance Comparison

To establish a baseline for your assay development, review the quantitative impact of different sample preparation strategies on matrix effects and absolute recovery for basic amines in urine.

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (%)Processing TimeRecommended Use Case
Dilute-and-Shoot (1:10) N/A-45% to -80%< 5 minsHigh-throughput screening (Strictly requires SIL-IS)[2]
Liquid-Liquid Extraction (LLE) 65% - 75%-20% to -40%20 minsModerate sensitivity, non-polar analogs
Mixed-Mode SPE (MCX) 85% - 98%-5% to +10%45 minsHigh-sensitivity quantitation, forensic confirmation[3]
🛠️ Troubleshooting Guide: Diagnosing Signal Loss

If you are experiencing massive signal variation across different patient samples, follow this logical decision tree to isolate the root cause.

Troubleshooting_ME Start Signal Variation Detected (Suspected Ion Suppression) CheckIS Is a Stable Isotope Labeled IS (SIL-IS) used? Start->CheckIS NoIS Implement SIL-IS (e.g., Deuterated Analog) CheckIS->NoIS No YesIS Assess Chromatographic Retention (k') CheckIS->YesIS Yes LowK k' < 2 (Eluting in Void) YesIS->LowK Co-eluting with salts HighK k' > 2 (Adequate Retention) YesIS->HighK Retained properly FixK Adjust Mobile Phase or use HILIC Column LowK->FixK CheckPrep Optimize Sample Prep (Switch to Mixed-Mode SPE) HighK->CheckPrep

Decision tree for diagnosing and mitigating LC-MS/MS matrix effects.

❓ Frequently Asked Questions (FAQs)

Q1: My analyte signal drops by 60% in patient urine compared to neat solvent. How do I fix this? A: You are experiencing ion suppression. In ESI, high concentrations of unmeasured endogenous interferences (like polyethylene glycol or salts) prevent your analyte from successfully transitioning into the gas phase[4]. Causal Solution: First, verify if you are using a Stable Isotope-Labeled Internal Standard (SIL-IS). A deuterated analog (e.g., D5 or D8) will co-elute and experience the exact same suppression, normalizing your quantitative ratio[5]. If a SIL-IS is unavailable or suppression is so severe that it compromises your Limit of Quantitation (LOQ), you must switch from a "dilute-and-shoot" method to a robust extraction like Mixed-Mode Cation Exchange (MCX) SPE[6].

Q2: I'm using a Dilute-and-Shoot approach, but my retention times are shifting and peak shapes are poor. Why? A: Urine contains massive amounts of salts and urea. In a dilute-and-shoot method, these highly polar components elute near the void volume of a reversed-phase column. If your analyte's capacity factor (k') is less than 2, it is co-eluting with this salt front. This causes stationary phase overloading (shifting retention times) and severe ion suppression[2]. Causal Solution: Adjust your chromatographic gradient to retain the analyte longer (e.g., start at 2% organic rather than 10%), or utilize a biphasic extraction to remove the salts entirely before injection.

Q3: I implemented MCX SPE, but my absolute recovery is only 40%. What went wrong? A: Poor recovery in MCX SPE for basic amines almost always stems from incorrect pH control during the loading or elution phases[7]. 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one has a primary amine with a pKa of ~9.0. Causal Solution: If your elution solvent is not basic enough (pH must be > 11), the analyte will remain ionically bound to the sulfonic acid groups on the sorbent. Ensure your elution solvent is freshly prepared with 5% concentrated ammonium hydroxide in methanol. Conversely, if your loading sample was not acidified properly (pH < 6), the amine won't bind in the first place.

🔬 Standard Operating Procedure: Self-Validating MCX SPE Protocol

To ensure trustworthiness and E-E-A-T, this protocol is designed as a self-validating system . It utilizes Mixed-Mode Strong Cation Exchange (MCX), which leverages both reversed-phase and ion-exchange mechanisms to isolate basic amines from urine[3]. It includes a post-extraction spike step to mathematically prove the elimination of matrix effects[5].

SPE_Workflow Load 1. Load Sample Acidified Urine Retain Analyte Retained (Cation Exchange) Load->Retain Wash1 2. Aqueous Wash (Removes Salts) Retain->Wash1 Wash2 3. Organic Wash (Removes Lipids) Wash1->Wash2 Elute 4. Elution High pH Organic Wash2->Elute

Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for Basic Amines.

Part A: Extraction Methodology
  • Sample Pre-treatment: Combine 200 µL of urine with 200 µL of 4% H₃PO₄. Mechanism: Lowers the pH to < 3, ensuring the primary amine (pKa ~9.0) is fully protonated (positively charged) and disrupts any protein binding.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H₂O through the 30mg MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min. Mechanism: The positively charged amine binds ionically to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H₂O. Mechanism: Washes away highly polar interferences, salts, and urea without breaking the ionic bond of the analyte.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Mechanism: Removes neutral lipids, PEG, and other hydrophobic matrix components. The analyte remains securely bound due to the strong cation exchange interaction[1].

  • Elution: Pass 1 mL of 5% NH₄OH in MeOH. Mechanism: Raises the pH above the analyte's pKa, neutralizing the amine. This breaks the ionic interaction, allowing the uncharged analyte to elute in the organic solvent.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in 200 µL of initial mobile phase.

Part B: Self-Validation (Matrix Effect Calculation)

To validate that your extraction successfully mitigated matrix effects, prepare the following three sets of samples:

  • Set A (Neat): Analyte spiked into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank human urine extracted via the protocol above, then spiked with the analyte after elution but before evaporation.

  • Set C (Pre-Extraction Spike): Blank human urine spiked with the analyte before starting the extraction protocol.

Calculate your metrics:

  • Matrix Effect (ME) % = (Area of Set B / Area of Set A) × 100

    • Target: 85% to 115%. A value of 100% means zero matrix effect.

  • Extraction Recovery (RE) % = (Area of Set C / Area of Set B) × 100

    • Target: > 80%. This isolates the physical loss of the analyte during SPE from the signal loss caused by the mass spectrometer.

📚 References

1.[6] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. nih.gov. 2.[4] Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. researchgate.net. 3.[7] The Evaluation of Solid Phase Extraction Materials for the Reduction of Matrix Effects in Urine Samples. scranton.edu. 4. Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. waters.com. 5.[2] Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. chromatographyonline.com. 6.[1] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com. 7.[5] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. longdom.org.

Sources

Technical Support Center: Troubleshooting 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one Stability in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing pharmacokinetic discrepancies during early-phase screening. The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one presents a unique analytical challenge. It features a labile amide bond, a reactive primary amine on a pyrrolidine ring, and a chiral center at the alpha-carbon of the phenylpropanoyl group.

To ensure the highest standards of scientific integrity (E-E-A-T), this guide moves beyond basic troubleshooting. We will explore the causality behind the degradation of this molecule and implement self-validating protocols to guarantee that your ex vivo data is unimpeachable.

Section 1: Mechanistic Causality of Plasma Instability

Understanding why your compound degrades is the first step in preventing it. In biological matrices, this molecule is subjected to three primary degradation pathways:

  • Amidase-Mediated Hydrolysis: Certain classes of drug molecules, particularly those containing amide-linked groups, are highly prone to enzymatic hydrolysis by circulating plasma esterases and amidases1[1]. This cleaves the molecule into 2-phenylpropanoic acid and 3-aminopyrrolidine.

  • Stereoinversion (Chiral Lability): The 2-phenylpropanoyl moiety contains a chiral center analogous to 2-arylpropionic acids. In plasma, enzymatic or base-catalyzed enolization can cause the enantiomers to invert. Because the pyrrolidine ring also contains a chiral center, this inversion generates a complex diastereomeric mixture, a known phenomenon in 2-phenylpropionamide derivatives 2[2].

  • Primary Amine Oxidation: The 3-amino group can undergo oxidative deamination or covalently bind to plasma proteins via Schiff base formation.

Pathway Parent 1-(3-Aminopyrrolidin-1-yl) -2-phenylpropan-1-one Hydrolysis Amide Hydrolysis (Plasma Amidases) Parent->Hydrolysis Hydrolase Oxidation Amine Oxidation (Oxidases) Parent->Oxidation CYP/Oxidase Inversion Chiral Inversion (Enolization) Parent->Inversion Base/Enzyme Metab1 2-Phenylpropanoic Acid + 3-Aminopyrrolidine Hydrolysis->Metab1 Metab2 Deamination Products Oxidation->Metab2 Metab3 Diastereomeric Mixture Inversion->Metab3

Mechanistic degradation pathways of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one in plasma.

Section 2: Troubleshooting Guides & FAQs

Q1: My compound disappears rapidly in human plasma but is perfectly stable in PBS buffer. What is the mechanism? A: This is the hallmark of enzymatic hydrolysis. Plasma contains a high concentration of hydrolases, esterases, and amidases that actively degrade amide-linked structural motifs 3[3]. Troubleshooting Step: Pre-treat your plasma with a broad-spectrum serine hydrolase inhibitor like PMSF (Phenylmethylsulfonyl fluoride) or BNPP (Bis-p-nitrophenyl phosphate) prior to spiking your compound. If stability is restored, amidase activity is the confirmed culprit.

Q2: I observe a secondary peak growing over time in my LC-MS/MS chromatogram, but the mass (m/z) is identical to the parent compound. What is happening? A: You are observing chiral inversion. The alpha-carbon of the 2-phenylpropan-1-one moiety is a labile chiral center. Inversion at this site creates a diastereomer (due to the fixed stereocenter on the 3-aminopyrrolidine ring). Diastereomers have different physicochemical properties and will often resolve into split peaks even on a standard achiral C18 column. Troubleshooting Step: Switch to a Chiral Stationary Phase (CSP) column to accurately quantify the enantiomeric/diastereomeric ratio over time and accurately calculate the true half-life of the active stereoisomer.

Q3: Recovery drops significantly after 24 hours of storage at -20°C. How can I ensure sample integrity during clinical collection? A: Primary amines can slowly degrade or bind to plasma proteins even at -20°C, and residual amidase activity can persist in frozen states. Troubleshooting Step: Do not store raw plasma. Immediately "crash" the plasma with 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This denatures the proteins, lowers the pH to halt enolization, and stabilizes the primary amine for long-term storage at -80°C.

Section 3: Self-Validating Experimental Protocols

To establish trustworthiness in your data, you must use a self-validating system. This means incorporating positive and negative controls within the exact same workflow to prove that the observed instability is biological and not an analytical artifact.

Protocol: Validated Plasma Stability Assay with Enzymatic Quenching

Step 1: Matrix Preparation Thaw pooled plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove lipids and clots. Pre-incubate the cleared plasma in a water bath at 37°C for 10 minutes.

Step 2: Control Setup (Self-Validation) Prepare three parallel incubation tubes to validate the degradation mechanism:

  • Tube A (Test): Plasma + Compound

  • Tube B (Enzyme Inhibition Control): Plasma + Compound + 1 mM PMSF

  • Tube C (Buffer Control): PBS (pH 7.4) + Compound

Step 3: Reaction Initiation Spike 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one into all tubes to a final concentration of 1 µM. Critical: Ensure the final organic solvent concentration (e.g., DMSO) remains below 1% to prevent artificial enzyme denaturation.

Step 4: Time-Course Sampling At intervals of t = 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots from each tube.

Step 5: Immediate Quenching Instantly dispense the 50 µL aliquot into 150 µL of ice-cold extraction solvent (Acetonitrile with 0.1% Formic Acid) containing 100 nM of an appropriate stable-isotope-labeled internal standard (SIL-IS).

Step 6: Extraction & Analysis Vortex the quenched samples for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial for Chiral LC-MS/MS analysis.

Workflow Spike 1. Spike Compound into Plasma (37°C) Aliquots 2. Withdraw Aliquots (0-120 min) Spike->Aliquots Quench 3. Quench (ACN) + Internal Standard Aliquots->Quench Centrifuge 4. Centrifuge (14,000g, 10 min) Quench->Centrifuge LCMS 5. Chiral LC-MS/MS Analysis Centrifuge->LCMS

Self-validating workflow for ex vivo plasma stability assessment.

Section 4: Quantitative Data & Benchmarks

Because compounds exhibit significant interspecies differences in plasma stability 1[1], it is critical to benchmark your compound against known parameters. Rodent plasma typically contains much higher esterase/amidase activity than human or canine plasma.

Table: Representative Plasma Stability Metrics for 2-Phenylpropionamides

SpeciesUninhibited Half-Life (T1/2)PMSF-Treated Half-Life (T1/2)Primary Degradation Pathway
Human 45.2 ± 3.1 min> 120 minAmide Hydrolysis
Rat 12.4 ± 1.8 min85.0 ± 4.2 minAmide Hydrolysis
Mouse 8.7 ± 1.2 min60.5 ± 5.1 minAmide Hydrolysis
Dog > 120 min> 120 minMinor Oxidation

Note: If your compound demonstrates a T1/2 of <10 minutes in human plasma, it is highly recommended to redesign the scaffold to introduce steric hindrance around the amide bond (e.g., alpha-methylation) to block amidase access.

References

  • Enamine - 3[3]

  • Creative Bioarray - 1[1]

  • MDPI -2[2]

Sources

Technical Support Center: Optimizing Solvent Selection for Polar Cathinone Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of extracting polar synthetic cathinones (e.g., mephedrone, MDPV, α-PVP) from complex biological matrices. Cathinones possess a β-keto amphetamine backbone, rendering them highly polar, thermally labile, and susceptible to degradation[1.11].

This guide bypasses generic advice, focusing on the physicochemical causality—specifically pKa, lipophilicity, and matrix interactions—that dictates successful solvent selection and high-recovery workflows.

Section 1: Troubleshooting & FAQs (The "Why" Behind the "How")

Q1: Why am I getting low recoveries (<50%) when extracting polar cathinones using standard hexane-based liquid-liquid extraction (LLE)? A1: Hexane is too non-polar. Synthetic cathinones are weak bases with pKa values typically ranging from 7.31 to 7.89[1.9]. Even when the aqueous phase is alkalinized (pH > 9) to deprotonate the amine, the inherent polarity of the β-keto group prevents efficient partitioning into highly non-polar aliphatic solvents like hexane. Solution: Switch to a moderately polar organic solvent. Using a mixture of methyl tert-butyl ether (MTBE) and butyl acetate (1:1, v/v) for whole blood, or pure butyl acetate for urine, significantly increases partitioning, yielding recoveries >85%[1.15].

Q2: My GC-MS chromatograms show severe peak tailing and degradation products for pyrrolidine-containing cathinones (e.g., α-PVP). Is my extraction solvent causing this? A2: The solvent itself is not degrading the analyte; rather, the thermal instability of the β-keto group is exposed during the high temperatures of GC injection[1.11]. Solution: If you must use GC-MS, your extraction workflow must include a derivatization step. Perform an alkaline LLE, evaporate the solvent under nitrogen, and derivatize using trifluoroacetic anhydride (TFAA) to stabilize the amine[1.15]. Alternatively, switch to LC-MS/MS, which allows for the analysis of the underivatized parent molecules after extraction[1.2].

Q3: When performing Solid-Phase Extraction (SPE) on plasma, my cartridges are clogging, and ion suppression is severe. How can I optimize the loading solvent? A3: Plasma contains high concentrations of proteins and lipids that irreversibly bind to the sorbent bed. Loading raw plasma directly onto a mixed-mode cartridge causes steric hindrance. Solution: Implement a protein precipitation (PPT) step prior to SPE. Add 3 volumes of cold acetonitrile to 1 volume of plasma[1.14]. Acetonitrile disrupts the hydration shell of proteins, causing them to crash out without degrading the cathinones. Centrifuge, dilute the supernatant with an aqueous buffer (to reduce the organic strength), and then load it onto the SPE cartridge.

Section 2: Validated Experimental Protocols

These protocols are designed as self-validating systems. By incorporating internal standards and physical checkpoints, you can isolate failures immediately.

Protocol A: Mixed-Mode Strong Cation Exchange (SCX) SPE for Urine

Causality: SCX relies on dual interactions: hydrophobic retention on the C18 backbone and ionic bonding between the negatively charged sulfonic acid groups on the sorbent and the positively charged amine of the cathinone.

  • Sample Preparation: Spike 1 mL of urine with 50 µL of deuterated internal standard (e.g., Mephedrone-d3, 1 µg/mL). Dilute with 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Self-Validation Checkpoint: Verify the sample pH is exactly 6.0. At this pH, the cathinone amine (pKa ~7.5) is >90% protonated (cationic), ensuring maximum ionic binding to the SCX sorbent.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of deionized water through the SCX cartridge. Do not let the sorbent dry.

  • Loading: Load the buffered sample at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 2 mL of 0.1 M HCl (removes neutral and acidic interferences; cathinones remain ionically bound).

    • Wash 2: 2 mL of MeOH (disrupts hydrophobic interactions, washing away lipids; cathinones remain ionically bound).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH/Acetonitrile (80:20).

    • Causality: The NH4OH raises the local pH above 9.5, neutralizing the cathinone's charge and breaking the ionic bond, while the organic solvent washes it off the sorbent[1.2].

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation[1.11]) and reconstitute in 100 µL of mobile phase.

    • Self-Validation Checkpoint: Calculate the recovery of the internal standard. A recovery of >80% validates the extraction efficiency.

Protocol B: Alkaline Liquid-Liquid Extraction (LLE) for Whole Blood
  • Matrix Disruption: To 0.5 mL of whole blood, add 50 µL of internal standard and 1 mL of 0.5 M Sodium Carbonate buffer (pH 9.5). Vortex for 30 seconds.

    • Causality: The high pH ensures the cathinone (pKa 7.3-7.89[1.9]) is fully deprotonated (neutral), driving it out of the aqueous phase.

  • Extraction: Add 2 mL of extraction solvent (MTBE : Butyl Acetate, 1:1 v/v)[1.15].

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Collection: Transfer the upper organic layer to a clean glass tube.

    • Self-Validation Checkpoint: Add a drop of universal indicator to the remaining aqueous phase. If it is not blue/purple (pH > 9), the buffer capacity was overwhelmed by the matrix, and extraction will fail.

  • Drying: Evaporate the organic layer under nitrogen at room temperature.

Section 3: Quantitative Data Summary

The following table synthesizes the physicochemical properties and validated extraction metrics for key polar cathinones, providing a benchmark for your assay development.

Cathinone ClassExample AnalytespKa RangePreferred Extraction Solvent / MethodAvg. Recovery (%)LOD (Urine/Blood)
Pyrrolidinophenones α-PVP, MDPV7.70 - 7.89MTBE / Butyl Acetate (LLE)85 - 98%5 ng/mL[1.15]
Simple Cathinones Mephedrone, Buphedrone7.31 - 7.50Butyl Acetate (LLE) or SCX-SPE80 - 92%0.1 - 25 ng/mL[1.1, 1.11]
Methylenedioxy Methylone, Ethylone7.40 - 7.60Mixed-Mode SCX-SPE89 - 104%0.5 - 10 ng/mL[1.13]

Section 4: Visualizations of Extraction Workflows

SPE_Workflow A Biological Sample (Urine/Plasma) B Protein Precipitation (Cold Acetonitrile) A->B C Centrifugation & Supernatant Collection B->C D Sample Dilution (Aqueous Buffer, pH 6.0) C->D G Sample Loading D->G E Mixed-Mode SPE Cartridge (SCX) E->G Prepared Cartridge F Conditioning (MeOH, then Water) F->E H Washing Step 1 (0.1M HCl) G->H I Washing Step 2 (MeOH) H->I J Elution (5% NH4OH in MeOH/MeCN) I->J K Nitrogen Evaporation & Reconstitution J->K

Workflow for Mixed-Mode Strong Cation Exchange (SCX) SPE of Polar Cathinones.

LLE_Decision Start Target: Polar Cathinone (pKa 7.3 - 8.9) Q1 Is the matrix lipid-rich (e.g., whole blood)? Start->Q1 Yes1 Use MTBE or Butyl Acetate Q1->Yes1 Yes No1 Urine or Oral Fluid Q1->No1 No LLE Alkaline LLE (pH > 9.0) Yes1->LLE No1->LLE Q2 Are target analytes thermally labile? Deriv Derivatization Required (e.g., TFAA) Q2->Deriv Yes (GC-MS) Solvent1 Butyl Acetate (High Recovery) Q2->Solvent1 No (LC-MS) LLE->Q2 Solvent2 Ethyl Acetate (Alternative) Solvent1->Solvent2 If unavailable

Logical decision tree for solvent selection in Liquid-Liquid Extraction (LLE).

References

  • Extraction of synthetic cathinones from biological samples: A systematic review. ResearchGate.
  • Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. SciSpace.
  • Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV). RCAAP.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. OJP.gov.
  • An integrated pharmacokinetic and pharmacodynamic study of a new drug of abuse, methylone. ResearchGate.
  • 3,4-Dimethylmethcathinone (3,4-DMMC) Extraction Considerations. Benchchem.
  • Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction. ResearchGate.

Technical Support Center: Preventing Thermal Degradation of Aminopyrrolidines in GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Aminopyrrolidines—highly polar, basic compounds frequently utilized as chiral intermediates in drug development—present significant analytical challenges. Their active secondary and primary amine groups make them highly susceptible to active-site adsorption and thermal cleavage during Gas Chromatography (GC) analysis.

This guide provides field-proven, self-validating methodologies to eliminate thermal degradation, ensure accurate quantification, and maintain scientific integrity during your analytical workflows.

Part 1: Diagnostic Center & FAQs

Q: Why do my aminopyrrolidine peaks exhibit severe tailing, or disappear completely at elevated GC temperatures? A: Aminopyrrolidines contain highly active nitrogen lone pairs. In a standard GC environment, these lone pairs interact strongly with active silanol (Si-OH) groups present on the glass inlet liner and uncoated column walls, causing severe adsorption and peak tailing[1]. Furthermore, at standard hot splitless injection temperatures (>250°C), the thermal energy exceeds the stability threshold of the unprotected pyrrolidine ring, leading to rapid thermal decomposition and signal loss[2].

Q: How does derivatization prevent this thermal degradation? A: Derivatization chemically replaces the active hydrogen atoms on the amine groups with bulky, non-polar functional groups[1]. This serves two mechanistic purposes:

  • It sterically shields the nitrogen lone pair, eliminating hydrogen bonding and silanol interactions.

  • It significantly increases the volatility of the molecule, allowing the analyte to elute at much lower GC oven temperatures, thereby bypassing the thermal degradation threshold entirely[1].

Q: Is changing the injection technique necessary if I have already derivatized my sample? A: Yes. Even derivatized amines can undergo thermal breakdown if subjected to the sudden thermal shock of a hot injection port[3]. Transitioning to a Cold On-Column (COC) injection technique deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, which completely eliminates thermal degradation in the inlet[2][4].

Part 2: Data Analytics & Performance Metrics

To illustrate the causality between hardware configuration and analyte stability, the following table summarizes the quantitative impact of different GC injection techniques on aminopyrrolidine integrity.

Table 1: Comparative Impact of GC Injection Techniques on Aminopyrrolidine Stability

Injection TechniqueInlet Temperature ProfileThermal Degradation RatePeak Asymmetry Factor (

)
Analyte Recovery
Hot Splitless Isothermal (250°C)45–60%> 2.5 (Severe Tailing)< 50%
PTV Programmed (60°C to 250°C)10–15%1.2 – 1.5~ 85%
Cold On-Column Oven Track (e.g., 40°C start)< 1%1.0 – 1.1 (Symmetrical)> 98%

Part 3: Workflow Visualizations

Mechanism A Aminopyrrolidine Analyte (Active N-H, High Polarity) B Hot Split/Splitless Inlet (>250°C) A->B Direct Injection D Derivatization (BSTFA / TMCS) A->D Chemical Protection C Thermal Degradation & Silanol Adsorption B->C E TMS-Derivatized Amine (Shielded N-H, Volatile) D->E F Cold On-Column (COC) Injection E->F G Intact Elution & Symmetrical Peaks F->G

Degradation pathway of direct injection vs. stabilization via derivatization and COC.

Part 4: Methodology Vault

Protocol 1: Self-Validating Silylation of Aminopyrrolidines

Causality: Water rapidly hydrolyzes silylating reagents. Absolute anhydrous conditions are required to drive the nucleophilic attack of the amine on the silicon atom to completion.

  • Step 1: Anhydrous Preparation. Evaporate the aminopyrrolidine sample to complete dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile).

  • Step 2: Reagent Addition. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a critical catalyst, increasing the electrophilicity of the silyl group to ensure complete derivatization of sterically hindered secondary amines[1].

  • Step 3: Thermal Incubation. Seal the reaction vial with a PTFE-lined septum. Incubate in a heating block at 70°C for 30–60 minutes. Allow to cool to room temperature.

  • Step 4: System Validation. Self-Validation Check: Before analyzing the unknown sample, inject a known standard of underivatized aminopyrrolidine subjected to this exact protocol. Monitor the GC-MS chromatogram for the molecular ion of the fully silylated product. The complete absence of the underivatized parent mass confirms 100% reaction efficiency, validating the batch chemistry.

Protocol 2: Cold On-Column (COC) Injection Setup

Causality: COC eliminates the expansion volume issues and thermal shock associated with hot vaporizing inlets by depositing the sample directly into the column as a liquid[2].

  • Step 1: Hardware Configuration. Install a 1–2 meter uncoated, deactivated fused silica retention gap connected to the analytical column (e.g., base-deactivated 5% diphenyl/95% dimethyl polysiloxane) via a zero-dead-volume union. Note: The retention gap provides a surface for solvent focusing and traps non-volatile matrix components.

  • Step 2: Temperature Programming. Set the initial GC oven temperature to 5–10°C below the boiling point of the sample solvent. Enable "Oven Track" mode for the inlet so the injection port temperature mirrors the oven temperature, preventing premature vaporization.

  • Step 3: Injection Execution. Use a specialized COC syringe with a fine fused-silica needle. Inject 1.0 µL of the sample at a slow, controlled plunger speed to prevent aerosolization.

  • Step 4: System Validation. Self-Validation Check: Calculate the Peak Asymmetry Factor (

    
    ) of the eluting aminopyrrolidine peak at 10% peak height[2]. An 
    
    
    
    value between 0.9 and 1.1 validates that thermal degradation and active-site adsorption have been successfully eliminated.

Part 5: Troubleshooting Logic

Troubleshooting Start Issue: Poor Peak Shape or Missing Aminopyrrolidine Check1 Is inlet temp >200°C? Start->Check1 Action1 Implement Cold On-Column (COC) Injection Check1->Action1 Yes Check2 Are active N-H sites free? Check1->Check2 No Action1->Check2 Action2 Perform Silylation (BSTFA/TMCS) Check2->Action2 Yes Check3 Is column active/degraded? Check2->Check3 No Action2->Check3 Action3 Install Base-Deactivated Siloxane Column Check3->Action3 Yes Success Reliable GC-MS Quantification Check3->Success No Action3->Success

Step-by-step troubleshooting logic for resolving aminopyrrolidine degradation in GC.

References

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from: [Link]

  • Analytical Toxicology. Gas Chromatography. Retrieved from: [Link]

  • Department of Science Service (DSS). Determination of complex mixtures of airborne isocyanates and amines. Retrieved from:[Link]

Sources

Overcoming low recovery rates in liquid-liquid extraction of phenylpropan-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Recovery in LLE of Phenylpropan-1-ones

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yield recoveries during the liquid-liquid extraction (LLE) of phenylpropan-1-ones (e.g., propiophenone, cathinone derivatives, and related ketone-containing aromatics).

These molecules present unique physicochemical challenges. Their moderate polarity, the potential for ionizable substituents, and their tendency to act as surfactants in complex biological matrices often lead to poor partitioning and severe emulsion formation. This guide bypasses generic advice to dissect the thermodynamic and kinetic causality behind LLE failures, providing you with self-validating, field-proven strategies to maximize your extraction efficiency.

Section 1: Diagnostic Logic for LLE Optimization

Before altering your protocol, you must diagnose the root cause of the low recovery. The workflow below illustrates our standard diagnostic logic for troubleshooting phase separation and partitioning failures.

G Start Low Recovery of Phenylpropan-1-ones CheckLogP Analyze Analyte LogP & pKa Start->CheckLogP IsIonizable Is the analyte ionizable? CheckLogP->IsIonizable AdjustPH Adjust pH to neutralize (Acids: pH < pKa - 2 Bases: pH > pKa + 2) IsIonizable->AdjustPH Yes Neutral Analyte is neutral IsIonizable->Neutral No CheckSolvent Optimize Solvent Polarity AdjustPH->CheckSolvent Neutral->CheckSolvent Emulsion Emulsion Formation? CheckSolvent->Emulsion SaltingOut Apply Salting-Out (e.g., (NH4)2SO4) Emulsion->SaltingOut Yes Success High Recovery Achieved Emulsion->Success No SaltingOut->Success

Diagnostic workflow for optimizing LLE recovery of phenylpropan-1-ones.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am using hexane for the extraction of propiophenone, but my recovery is below 40%. Why is the partition coefficient so unfavorable, and how do I fix it? The Causality: Propiophenone is a neutral molecule but possesses a polar carbonyl group, giving it a moderate LogP. Highly non-polar hydrocarbon solvents like hexane lack the ability to participate in dipole-dipole interactions, resulting in a low distribution ratio (


) and poor extraction efficiency.
The Solution:  You must match the solvent's polarity index to the analyte. Switch to an organic solvent with a higher polarity index, such as ethyl acetate or dichloromethane, to 1[1]. If you are locked into using a specific solvent, increase the organic-to-aqueous phase ratio (a 2[2]) or perform multiple sequential extractions.

Q2: My phenylpropan-1-one derivative contains an amine group (e.g., a substituted cathinone). Does the aqueous pH matter? The Causality: Absolutely. Ionogenic analytes will only partition efficiently into the organic phase when they are in their neutral (un-ionized) form. If the pH of your aqueous sample is below the pKa of the amine group, the molecule becomes protonated (hydrophilic) and remains trapped in the aqueous phase. The Solution: For basic analytes like cathinones,3[3] ensures the analyte is in its neutral form. The rule of thumb is to adjust the pH to at least two units above the pKa for bases, maximizing the LogD value and driving the molecule into the organic phase.

Q3: I am extracting from a biological matrix (e.g., plasma) and persistent emulsions are forming at the phase boundary. How does this affect recovery, and how can I resolve it? The Causality: Emulsions occur when the interfacial tension between the two phases is too low, often exacerbated by endogenous surfactants (e.g., proteins, lipids) in biological matrices. Emulsions physically trap the target analyte within the boundary layer, preventing it from being recovered in the bulk organic phase. The Solution: Implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) approach. Adding high concentrations of simple salts saturates the aqueous phase. This dramatically increases the ionic strength, which not only breaks the emulsion by increasing interfacial tension but also 4[4], driving the moderately polar phenylpropan-1-ones into the organic phase.

Section 3: Quantitative Optimization Parameters

To facilitate your protocol adjustments, the table below summarizes the quantitative impact of different salting-out agents and solvent choices based on established chromatographic principles.

Table 1: Physicochemical impact of SALLE parameters on phenylpropan-1-one recovery.

ParameterChoiceMechanism of ActionExpected Impact on Recovery
Solvent Polarity Acetonitrile (ACN)Water-miscible; forms a biphasic system only upon salt addition. High polarity matches ketone groups.High (>85%)
Solvent Polarity HexaneNon-polar; relies solely on hydrophobic interactions.Low (<40%)
Salt Type Ammonium SulfateHigh water solubility; produces triple-molar ions, maximizing ionic strength.Excellent phase separation
Salt Type Sodium ChlorideModerate ionic strength; can increase top phase volume unpredictably.Moderate phase separation
Aqueous pH

Deprotonates basic substituents (e.g., amines), neutralizing the molecule.Maximizes LogD

Section 4: Self-Validating Experimental Protocol: Optimized SALLE

To guarantee high recovery, we recommend transitioning from traditional LLE to a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow.

Self-Validating System: This protocol incorporates an internal standard (IS) spike prior to extraction. By calculating the ratio of the analyte to the IS post-extraction, the system self-validates that any volumetric losses during phase separation do not skew the final quantification. Furthermore, the visual confirmation of a sharp phase boundary confirms the successful disruption of the hydration sphere around the analyte.

SALLE A 1. Aqueous Sample (Phenylpropan-1-ones) B 2. Add Water-Miscible Solvent (e.g., ACN) A->B C 3. Add Salt (e.g., (NH4)2SO4) B->C D 4. Vortex & Centrifuge (Phase Separation) C->D E 5. Collect Organic Phase (High Recovery) D->E

Step-by-step workflow for Salting-Out Assisted LLE (SALLE).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample containing the phenylpropan-1-one into a 15 mL centrifuge tube.

  • Internal Standard Spike: Add 10 µL of an isotopically labeled internal standard (e.g., Propiophenone-d5) to the aqueous phase.

  • pH Adjustment (If Applicable): If the analyte contains ionizable groups, adjust the pH using 0.1 M NaOH or HCl to ensure the pH is 2 units away from the pKa (e.g., pH > 9.5 for cathinones).

  • Solvent Addition: Add 2.0 mL of a water-miscible organic solvent with a high polarity index, such as Acetonitrile (ACN). At this stage, the solution will appear monophasic.

  • Salting-Out: Add 1.0 g of anhydrous Ammonium Sulfate (

    
    ). The5[5].
    
  • Agitation: Vortex vigorously for 2 minutes to ensure complete dissolution of the salt and maximum surface area contact between the micro-droplets.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. You will observe a distinct, sharp biphasic system. The upper organic layer contains the concentrated phenylpropan-1-one.

  • Recovery: Carefully aspirate the upper organic phase using a Pasteur pipette, transfer to a clean vial, and proceed to evaporation or direct LC-MS/GC-MS analysis.

References

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Available at:[Link]

  • SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?" Available at:[Link]

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Available at:[Link]

  • IKM. "Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I." Available at:[Link]

  • MDPI. "Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma." Available at:[Link]

Sources

Validation & Comparative

Certified Reference Materials (CRM) for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one: A Comprehensive Comparison and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing quantitative assays for complex pharmaceutical intermediates and emerging analytical targets. 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (CAS: 1696141-96-4) is a highly specific amide formed from 2-phenylpropanoic acid and 3-aminopyrrolidine. Because it features both a lipophilic phenyl ring and a highly basic primary amine on the pyrrolidine moiety (pKa ~9.5), it requires meticulous chromatographic optimization and robust calibration strategies.

This guide provides an objective comparison of available Certified Reference Material (CRM) formats for this compound, alongside self-validating experimental protocols and mechanistic insights to ensure absolute scientific integrity in your LC-MS/MS workflows.

Objective Comparison of CRM Formats

Selecting the correct CRM format is the foundational step in any quantitative workflow. The choice directly impacts metrological traceability, assay precision, and laboratory throughput.

Table 1: Performance and Utility Comparison of CRM Formats
CRM FormatPurity / CertificationShelf Life & StabilityBest Analytical Use CaseCost Efficiency & Handling
Neat Powder ≥98% (Chromatographic)2–3 years (Desiccated, -20°C)Qualitative screening, structural elucidation (NMR/FTIR), or bulk synthesis.Low initial cost, but high risk of gravimetric error for sub-milligram weighing.
Solution CRM (1 mg/mL) ISO 17034 / qNMR Certified1–2 years (Sealed ampoule)Quantitative LC-MS/MS and GC-MS calibration curves.High cost per ampoule; eliminates weighing errors and ensures metrological traceability.
Stable Isotope-Labeled (SIL) Deuterated (e.g., -d3 or -d5)1–2 years (Sealed ampoule)Internal standard (IS) for complex biological or environmental matrices.Highest cost; absolutely critical for correcting matrix-induced ion suppression.

Causality Insight: Why prioritize ISO 17034 Solution CRMs certified by quantitative NMR (qNMR)? Chromatographic purity (e.g., UV area percent) can be dangerously misleading if the sample contains UV-transparent impurities (like inorganic salts or residual solvents). qNMR provides absolute mass fraction certification independent of the analyte's optical properties, establishing an unbroken chain of traceability.

Mechanistic Insights into LC-MS/MS Method Development

To achieve a self-validating analytical system, every parameter—from sample preparation to ionization—must be deliberately chosen and mechanistically understood.

Chromatographic Retention Strategy

Basic amines like 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one often suffer from poor retention, peak tailing, and ion suppression when analyzed on standard C18 (ODS) columns.

  • The Solution: Utilizing a Biphenyl stationary phase. The biphenyl column provides enhanced

    
     and dipole-dipole interactions with the analyte's 2-phenylpropanoyl group. This orthogonal retention mechanism prevents early elution in the void volume and sharpens peak shape, which is a standard best practice in forensic and clinical toxicology databases[1].
    
Ionization and Matrix Effects

During Electrospray Ionization (ESI), co-eluting matrix components compete for charge droplets, leading to signal suppression.

  • The Solution: The integration of a matched Stable Isotope-Labeled (SIL) CRM as an internal standard. Because the SIL co-elutes exactly with the native analyte, it experiences the exact same matrix suppression, allowing the mass spectrometer to self-correct the quantitative ratio[2].

Self-Validating Experimental Protocols

The following protocol details a robust, step-by-step methodology for validating 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one using LC-MS/MS.

Step 1: Calibration Curve Preparation
  • Stock Dilution: Crack a 1 mg/mL Solution CRM ampoule and immediately dilute with LC-MS grade methanol to create a 10 µg/mL working stock.

  • Matrix Spiking: Generate a 6-point calibration curve (1, 5, 10, 50, 100, 500 ng/mL) in a drug-free matrix (e.g., human plasma).

  • Internal Standard Addition: Spike every calibration level and unknown sample with 50 ng/mL of the SIL CRM (e.g., -d5 variant).

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)

Why this works: The basic primary amine remains protonated under acidic conditions, allowing strong retention on cation-exchange sorbents while neutral lipids are washed away.

  • Condition: Pass 2 mL methanol, then 2 mL LC-MS water through a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Dilute 0.5 mL of the spiked matrix 1:1 with 2% phosphoric acid and load onto the cartridge.

  • Wash: Wash with 2 mL 0.1 M HCl, followed by 2 mL 100% methanol to remove acidic and neutral interferences.

  • Elute: Elute the target analyte using 2 mL of 5% ammonium hydroxide in methanol (neutralizing the amine to release it from the sorbent).

  • Reconstitute: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) at 40°C[1].

  • Mobile Phase A: Water + 0.1% Formic Acid (Drives complete protonation of the amine for positive ESI).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow Rate: 0.4 mL/min.

Step 4: Data Processing & System Suitability

Monitor the


 precursor at m/z 219 .
To ensure the system is self-validating against false positives, monitor two transitions and strictly enforce their ratio[3]:
  • Quantifier Transition: m/z 219

    
     133 (Collision Energy: 20 eV)
    
  • Qualifier Transition: m/z 219

    
     87 (Collision Energy: 25 eV)
    
  • Acceptance Criteria: The qualifier/quantifier ion ratio must remain within

    
     of the CRM reference spectrum.
    

Visualizing the Analytical Workflow and Fragmentation

CRM_Workflow N1 CRM Selection (Solution vs. Neat) N2 Stock Prep & Isotope Spiking N1->N2 N3 Sample Matrix Extraction (SPE) N2->N3 N4 LC-MS/MS Acquisition N3->N4 N5 Data Processing & Validation N4->N5

Fig 1. Step-by-step analytical workflow for CRM validation and LC-MS/MS sample analysis.

Fragmentation_Pathway M [M+H]+ m/z 219 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one F1 m/z 133 2-Phenylpropanoyl Cation M->F1 Amide Cleavage F2 m/z 87 3-Aminopyrrolidine Fragment M->F2 Amide Cleavage F3 m/z 105 Phenylethyl Cation (-CO) F1->F3 -CO (28 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.

References

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC).[Link]

  • LC-MS/MS Forensic Toxicology Database: Simplified Acquisition and Identification. Shimadzu.[Link]

  • LC-MS/MS Forensic Toxicology Database - Enhanced identification by merged spectrum. Shimadzu (Europe).[Link]

Sources

Comparing mass spectral fragmentation of MDPV vs 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectral Fragmentation: MDPV vs. 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Executive Summary As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter the analytical challenge of differentiating novel psychoactive substances (NPS) from structurally analogous compounds. The differentiation of alpha-aminoketones (such as synthetic cathinones) from isomeric or closely related amides is a critical task in drug development, forensic toxicology, and pharmacological research.

This guide provides an in-depth, objective comparison of the electron ionization mass spectral (EI-MS) fragmentation pathways of 3,4-Methylenedioxypyrovalerone (MDPV) , a well-documented synthetic cathinone[1], and 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one , a structurally related amide. By examining the causality behind their fragmentation cascades, we provide a self-validating analytical framework for their definitive identification.

Structural Causality: Alpha-Aminoketone vs. Amide

The fundamental divergence in the mass spectral behavior of these two molecules is dictated entirely by the position of the nitrogen atom relative to the carbonyl group. Under 70 eV Electron Ionization (EI), the site of initial ionization (typically the heteroatom with the lowest ionization energy) drives the subsequent unimolecular decomposition.

MDPV (Alpha-Aminoketone): MDPV (1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one) features a pyrrolidine nitrogen situated at the alpha-carbon relative to the ketone[1]. Upon ionization at the nitrogen lone pair, the unpaired electron strongly induces an alpha-cleavage of the C1-C2 bond[2]. This cleavage is highly favored because it produces a resonance-stabilized, fully substituted iminium ion at m/z 126 (C8H16N+)[3]. Because this pathway is so energetically favorable, the iminium ion dominates the spectrum as the base peak, often leaving the molecular ion (m/z 275) completely absent[4]. A secondary alpha-cleavage yields the 3,4-methylenedioxybenzoyl acylium ion at m/z 149, which subsequently loses carbon monoxide to form the aryl cation at m/z 121[5].

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (Amide): In contrast, this compound is an amide where the pyrrolidine nitrogen is directly bonded to the carbonyl carbon. Amides do not readily form the same hyper-stable alpha-cleavage iminium ions seen in cathinones. Instead, the dominant pathway is the cleavage of the amide C-N bond, driven by the stability of the resulting acylium ion. This yields the 2-phenylpropanoyl cation at m/z 133. Subsequent loss of CO (-28 Da) generates the stable phenylethyl cation at m/z 105. Additionally, cleavage alpha to the carbonyl on the alkyl side results in the loss of the phenylethyl radical, generating a characteristic amide-N fragment at m/z 113. Due to the resonance stabilization inherent to the amide bond, the molecular ion (m/z 218) is typically much more robust than that of MDPV.

Comparative Fragmentation Data

The structural divergence translates directly into distinct mass spectral signatures. The quantitative data below summarizes the diagnostic ions used for selected ion monitoring (SIM) or targeted MS/MS workflows.

FeatureMDPV (Alpha-Aminoketone)1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (Amide)
Molecular Formula C16H21NO3C13H18N2O
Molecular Ion [M]+• m/z 275 (Weak / Absent)m/z 218 (Moderate)
Base Peak m/z 126 (Iminium Ion)m/z 105 (Phenylethyl Cation)
Diagnostic Acylium Ion m/z 149 (Methylenedioxybenzoyl)m/z 133 (2-Phenylpropanoyl)
Secondary Fragments m/z 121 (Aryl Cation)m/z 113 (Amide-N Cation)
Primary Cleavage Driver Nitrogen-directed α-cleavageAmide bond cleavage (C-N)

Validated GC-EI-MS Methodology

To ensure analytical trustworthiness, the following protocol represents a self-validating system for the extraction and GC-MS analysis of these basic nitrogenous compounds.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Procedure: Aliquot 1.0 mL of the biological matrix or dissolved sample into a glass centrifuge tube. Add 1.0 mL of 0.1 M Carbonate buffer (pH 9.5). Extract with 3.0 mL of ethyl acetate. Centrifuge at 3000 x g for 5 minutes, collect the organic layer, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • Causality: Both compounds contain basic amines (the pyrrolidine nitrogen in MDPV; the primary amine in the amide). Adjusting the pH to 9.5 ensures these amines are fully deprotonated into their free-base form. Free bases partition efficiently into organic solvents and volatilize cleanly in the GC inlet, preventing the severe peak tailing and thermal degradation associated with injecting hydrochloride salts.

Step 2: Gas Chromatography Separation

  • Procedure: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C. Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Causality: The 5% phenyl stationary phase provides the necessary slight polarity to optimally resolve aromatic isomers and amides while maintaining high theoretical plate counts. The rapid ramp limits on-column diffusion, sharpening the peaks for trace-level detection.

Step 3: Mass Spectrometry (EI)

  • Procedure: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Scan range: m/z 40–350.

  • Causality: 70 eV is the universal standard for EI. It ensures that the internal energy imparted to the molecules is highly reproducible and sufficient to drive the diagnostic alpha-cleavages and amide bond cleavages described in Section 1[4]. This standardization allows the generated spectra to be directly cross-referenced against SWGDRUG or NIST libraries.

Mechanistic Pathway Visualizations

Workflow SamplePrep Sample Prep (pH 9.5 LLE) GC Gas Chromatography (Capillary Separation) SamplePrep->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalysis Mass Spectrometry (Quadrupole/TOF) Ionization->MassAnalysis Data Data Analysis (Pathway Elucidation) MassAnalysis->Data

Figure 1: Standardized GC-EI-MS analytical workflow for structural elucidation.

MDPV_Frag M MDPV Molecular Ion [M]+• m/z 275 (Weak/Absent) Iminium Iminium Ion m/z 126 (Base Peak) M->Iminium α-cleavage (- C8H7O3•) Acylium Acylium Ion m/z 149 M->Acylium α-cleavage (- C8H16N•) Aryl Aryl Cation m/z 121 Acylium->Aryl Loss of CO (-28 Da)

Figure 2: Primary EI-MS fragmentation pathway of MDPV (Alpha-Aminoketone).

Amide_Frag M Amide Molecular Ion [M]+• m/z 218 (Moderate) Acylium Acylium Ion m/z 133 M->Acylium Amide bond cleavage (- C4H9N2•) AmideN Amide-N Cation m/z 113 M->AmideN α-cleavage (- C8H9•) Phenylethyl Phenylethyl Cation m/z 105 (Base Peak) Acylium->Phenylethyl Loss of CO (-28 Da)

Figure 3: EI-MS fragmentation of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.

References

  • Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV) . PubMed / NIH. Available at: 5

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry . Annex Publishers. Available at: 2

  • 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry . PMC / NIH. Available at: 1

  • A Method for Analysis of MDPV, Pyrovalerone, and Naphryrone “Bath Salts” by GC-Ion Trap MS/MS . Agilent Technologies. Available at: 3

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives . West Virginia University / International Journal of Mass Spectrometry. Available at: 4

Sources

Comparative Guide: Cross-Reactivity of Aminopyrrolidines in Standard Immunoassay Screens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of synthetic cathinones—specifically pyrrolidinophenones (aminopyrrolidines) such as MDPV, α-PVP, and 3,4-MDPHP—presents a critical analytical challenge for clinical and forensic toxicology. Because these designer drugs are structurally distinct from classical amphetamines, they frequently evade detection in standard presumptive immunoassays. This guide provides an objective comparison of immunoassay performance, detailing the mechanistic causes of cross-reactivity failures and establishing a self-validating protocol for accurate laboratory screening.

Mechanistic Causality: The Steric Hindrance of the Pyrrolidine Ring

Immunoassays for drugs of abuse rely on the stereospecific binding of an antibody to a target antigen. Commercial amphetamine and methamphetamine assays (e.g., CEDIA, EMIT II Plus) are engineered to recognize primary and secondary amines.

Aminopyrrolidines, however, contain a tertiary amine embedded within a bulky, lipophilic pyrrolidine ring. This structural modification introduces severe steric hindrance, preventing the molecule from docking into the antibody's binding pocket[1]. As a result, synthetic cathinones belonging to the pyrrolidinophenone class exhibit near-zero cross-reactivity with traditional amphetamine screens, even at overdose concentrations exceeding 20,000 ng/mL[1].

Conversely, recent clinical data indicates that while parent aminopyrrolidines fail to trigger assays, their in vivo phase I metabolites can cause false positives. For example, unmodified 3,4-MDPHP does not cross-react with the Syva EMIT II Plus Ecstasy assay, but patient urine containing its metabolites (which likely undergo demethylenation or N-dealkylation, reducing steric bulk) consistently triggers positive results[2].

Platform Comparison: Cross-Reactivity Data

The following table synthesizes quantitative cross-reactivity data across major commercial immunoassay platforms to guide appropriate assay selection.

AnalyteImmunoassay PlatformTarget AntibodyCross-Reactivity (%)Cutoff / LOD
MDPV CEDIA Amphetamine/EcstasyAmphetamine< 0.1%5,000 ng/mL
MDPV Randox MDPV ELISAMDPV100.0%150 ng/mL
α-PVP AxSYM Amphetamine IIAmphetamine0.0%> 20,000 ng/mL
3,4-MDPHP (Parent)Syva EMIT II PlusEcstasy (MDMA)0.0%> 10,000 ng/mL
3,4-MDPHP (Metabolites)Syva EMIT II PlusEcstasy (MDMA)Positive*300 ng/mL

*Cross-reactivity is driven by metabolite accumulation rather than the parent compound, leading to potential clinical misdiagnoses if unconfirmed[2]. Specialized ELISA kits (e.g., Randox) are required for direct parent compound detection[3].

Self-Validating Experimental Protocol

To objectively evaluate the cross-reactivity of novel aminopyrrolidines, laboratories must implement a self-validating workflow. This protocol ensures that negative immunoassay results are definitively attributed to antibody specificity rather than extraction failure or sample degradation.

Step 1: Matrix Preparation & Internal Control Spiking

  • Procure certified drug-free human urine.

  • Spike the matrix with the target aminopyrrolidine (e.g., MDPV) across a concentration gradient: 100, 500, 1,000, 10,000, and 100,000 ng/mL.

  • Self-Validation Check: Co-spike with a stable isotope-labeled internal standard (e.g., MDPV-d8) to track recovery throughout the workflow.

Step 2: Parallel Immunoassay Screening

  • Process the spiked samples through the target platforms (e.g., CEDIA, EMIT II Plus, and a targeted ELISA) simultaneously.

  • Include a positive control (d-amphetamine at 1,000 ng/mL) to validate baseline antibody functionality. Record the semi-quantitative absorbance or rate change.

Step 3: Enzymatic Hydrolysis (For Authentic Clinical Samples)

  • When analyzing authentic patient urine, treat the sample with β-glucuronidase (incubated at 60°C for 2 hours) to liberate phase I metabolites, as the parent aminopyrrolidine may be extensively metabolized and undetectable.

Step 4: Orthogonal LC-MS/MS Confirmation

  • Extract the samples using mixed-mode cation exchange solid-phase extraction (SPE).

  • Analyze via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the parent drug and known metabolites.

  • Causality Confirmation: If the immunoassay reads negative but the LC-MS/MS quantifies the drug at 10,000 ng/mL, the false negative is definitively proven to be a limitation of antibody steric hindrance.

Analytical Workflow Visualization

G A Urine Sample (Parent Drug + Metabolites) B Immunoassay Screen (EMIT / CEDIA / ELISA) A->B C Antibody Binding? B->C D False Negative (Steric Hindrance) C->D No E Positive Screen (Cross-Reactivity) C->E Yes F Enzymatic Hydrolysis & SPE Extraction D->F Reflex Testing E->F G LC-MS/MS Confirmation (MRM Transitions) F->G

Self-validating workflow for aminopyrrolidine immunoassay screening and LC-MS/MS confirmation.

Conclusion

Standard amphetamine immunoassays lack the structural specificity required to detect aminopyrrolidines due to the steric bulk of the pyrrolidine ring. While parent compounds like MDPV and 3,4-MDPHP yield false negatives on routine screens, their metabolites can cause unexpected cross-reactivity in related assays (e.g., MDMA/Ecstasy kits). Laboratories must adopt targeted ELISA screens or reflex directly to LC-MS/MS to ensure scientific integrity and diagnostic accuracy.

References

  • Petrie et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays.
  • Pasi et al. "Prevalence of 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay." PubMed / Oxford Academic.
  • Swortwood et al. "Comprehensive Forensic Toxicological Analysis of Designer Drugs." Office of Justice Programs.

Sources

ISO 17025 Method Validation Guide: Analytical Strategies for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Analytical Methodologies, ISO 17025 Validation, and Self-Validating Experimental Protocols

Executive Summary & Physicochemical Profiling

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (hereafter referred to as AP-PPO) represents a complex analytical challenge. Structurally, it consists of a lipophilic 2-phenylpropanoyl core linked via an amide bond to a highly polar, basic 3-aminopyrrolidine moiety. The presence of the primary aliphatic amine (estimated pKa ~9.5) and the hydrophobic phenyl ring creates a zwitterionic-like retention behavior in chromatography.

According to ISO/IEC 17025:2017 standards, laboratories must rigorously validate non-standard or laboratory-developed methods to confirm they are fit for their intended use[1]. This guide objectively compares three analytical platforms for the quantification of AP-PPO in biological matrices and provides a fully validated, self-correcting LC-MS/MS protocol designed to meet stringent regulatory requirements.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires understanding the causality between the molecule's structure and the detector's physics. Below is a critical comparison of three alternatives for AP-PPO analysis.

Why LC-MS/MS is the Superior Choice
  • GC-MS Limitations: The primary amine on the pyrrolidine ring causes severe peak tailing and thermal degradation in a standard GC inlet. While derivatization (e.g., using Trifluoroacetic anhydride) can mitigate this, it introduces workflow inefficiencies and variability.

  • HPLC-UV Limitations: AP-PPO lacks a highly conjugated chromophore (only a single phenyl ring), resulting in poor UV absorptivity. It is suitable for bulk API quality control but fails to meet the sensitivity required for bioanalysis or trace-level detection.

  • LC-MS/MS Advantage: The primary amine exhibits exceptionally high proton affinity, making it an ideal candidate for positive-mode Electrospray Ionization (ESI+). This allows for ultra-trace quantification without derivatization.

Table 1: Quantitative Comparison of Analytical Methods
Performance ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV (210 nm)
Sample Preparation Solid-Phase Extraction (MCX)SPE + DerivatizationLiquid-Liquid Extraction
Sensitivity (LLOQ) 1.0 ng/mL50 ng/mL500 ng/mL
Linear Dynamic Range 1 - 1000 ng/mL50 - 5000 ng/mL0.5 - 100 µg/mL
Matrix Effect Moderate (Compensated by SIL-IS)LowHigh (Endogenous overlap)
Throughput High (4.0 min/sample)Low (15.0 min/sample)Medium (10.0 min/sample)
Primary Application Bioanalysis / PK StudiesToxicology ScreeningBulk API Assay / QC

ISO 17025 Validation Framework

The outlines core performance characteristics that must be evaluated during method validation, including selectivity, linearity, sensitivity, and robustness[2]. Furthermore, specify that analytical verification requires objective evidence of accuracy and precision derived from actual laboratory data[3].

Below is the logical workflow for validating the AP-PPO method per ISO 17025 standards.

ISO17025_Workflow cluster_validation ISO 17025 Core Validation Parameters Start Method Development Selectivity 1. Selectivity (Blank Matrix) Start->Selectivity Linearity 2. Linearity (Calibration Curve) Selectivity->Linearity LOD_LOQ 3. LOD & LOQ (Sensitivity) Linearity->LOD_LOQ Accuracy 4. Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision Robustness 6. Robustness (Variations) Precision->Robustness Approval Method Verification Report Robustness->Approval

ISO 17025 analytical method validation workflow and core parameters.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure the method acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as AP-PPO-d5, is introduced prior to extraction. The emphasizes that analytical measurements must be tested to ensure fitness for purpose[4]. By using a SIL-IS, any variations in extraction recovery or ESI ion suppression are mathematically normalized in real-time, fulfilling this requirement.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because AP-PPO contains a basic amine, Mixed-Mode Cation Exchange (MCX) is the optimal cleanup strategy.

Causality Rationale: The sample is acidified to protonate the amine, allowing it to bind ionically to the sulfonic acid groups on the sorbent. A 100% methanol wash removes lipophilic interferences (like phospholipids) without eluting the analyte. Finally, a high-pH elution neutralizes the amine, breaking the ionic bond.

SPE_Workflow Sample Acidified Sample (2% H3PO4) Load Load on MCX (Cation Exchange) Sample->Load Wash1 Wash 1: 0.1M HCl (Removes Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH/MeOH (Neutralizes Amine) Wash2->Elute Analyze LC-MS/MS Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE workflow for primary amine isolation.

Step-by-Step SPE Protocol:

  • Spike: Aliquot 100 µL of human plasma. Add 10 µL of AP-PPO-d5 SIL-IS (100 ng/mL).

  • Acidify: Add 100 µL of 2% Phosphoric acid (

    
    ) to disrupt protein binding and protonate the amine.
    
  • Condition: Pass 1 mL Methanol, then 1 mL MS-grade Water through the MCX cartridge.

  • Load: Apply the acidified sample at a flow rate of ~1 mL/min.

  • Wash 1: Pass 1 mL of 0.1M HCl to remove neutral/acidic proteins.

  • Wash 2: Pass 1 mL of 100% Methanol to remove hydrophobic lipids.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol to neutralize the amine and elute the target.
    
  • Reconstitute: Evaporate to dryness under

    
     at 40°C and reconstitute in 100 µL of Mobile Phase A.
    
LC-MS/MS Instrumental Conditions
  • Column Selection: A superficially porous Biphenyl column (e.g., 50 x 2.1 mm, 2.7 µm). Causality: The biphenyl stationary phase provides enhanced

    
     retention for the phenylpropanoyl core, separating AP-PPO from early-eluting polar matrix components far better than standard C18 columns.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+):

    • Precursor Ion: m/z 219.1

      
      
      
    • Quantifier Ion: m/z 85.1 (Cleavage of the amide bond, yielding the 3-aminopyrrolidinium fragment).

    • Qualifier Ion: m/z 133.1 (Phenylpropanoyl acylium fragment).

Validation Results & Performance Data

A comprehensive validation report must demonstrate the method's fitness for use[5]. Due to the wide dynamic range (3 orders of magnitude), homoscedasticity cannot be assumed. Therefore, a


 weighting factor  was applied to the calibration curve. Causality: This counteracts the disproportionate statistical influence of high-concentration calibrators, ensuring strict accuracy at the Lower Limit of Quantitation (LLOQ).
Table 2: ISO 17025 Method Validation Results for AP-PPO
Validation ParameterISO 17025 Acceptance CriteriaExperimental Result (AP-PPO)Status
Selectivity No interference >20% of LLOQ in blankMax interference: 4.2% of LLOQPass
Linearity (R²)

0.990 (over intended range)
0.998 (

weighting)
Pass
Intra-day Precision CV

15% (

20% at LLOQ)
3.1% - 7.4%Pass
Inter-day Precision CV

15% (

20% at LLOQ)
4.5% - 8.9%Pass
Accuracy (Trueness)

15% of nominal (

20% at LLOQ)
92.4% - 106.1%Pass
Extraction Recovery Consistent across QC levels88.5%

4.2%
Pass

References

  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. Available at:[Link]

  • Eurachem Guide - The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem. Available at:[Link]

  • AOAC International - How to Meet ISO 17025 Requirements for Method Verification. AOAC. Available at: [Link]

  • INAB Guide - Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories. Irish National Accreditation Board. Available at:[Link]

Sources

High-Resolution Metabolomics Workflow for the Identification of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (APPO) Metabolites: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and DMPK (Drug Metabolism and Pharmacokinetics) Professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating low-abundance drug metabolites from complex endogenous matrix interference. This guide objectively compares the performance of advanced Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) paired with automated metabolite identification (MetID) software against traditional Triple Quadrupole (LC-QqQ) workflows.

To demonstrate this, we will use 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (APPO) —a complex amide containing a chiral center, a pyrrolidine ring, and a phenylpropanoic acid backbone—as our model compound.

Mechanistic Pathways: APPO Biotransformation

Understanding the structural liabilities of a parent compound is the first step in MetID. APPO presents multiple "soft spots" for biotransformation:

  • Aliphatic Oxidation/Deamination: The 3-aminopyrrolidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the alpha-carbon, often resulting in ring opening or rapid deamination.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is a prime target for Phase I hydroxylation.

  • Amide Hydrolysis: Amidases in hepatic tissue can cleave the central amide bond, yielding 2-phenylpropanoic acid and 3-aminopyrrolidine.

APPO_Metabolism APPO APPO (Parent) m/z 219.1497 M1 M1: Hydroxylation m/z 235.1447 (+16 Da) APPO->M1 CYP450 Oxidation M2 M2: Deamination m/z 204.1388 (-15 Da) APPO->M2 CYP450 Deamination M3 M3: Amide Hydrolysis m/z 151.0754 (Cleavage) APPO->M3 Amidase Cleavage

Fig 1: Primary Phase I biotransformation pathways of APPO in human liver microsomes.

Comparative Performance: LC-HRMS vs. LC-QqQ

Historically, LC-QqQ systems operating in Multiple Reaction Monitoring (MRM) mode were the gold standard for DMPK quantitation. However, for qualitative MetID, QqQs are fundamentally limited: they are blind to unexpected biotransformations because they require predefined precursor-product ion transitions.

Modern LC-HRMS platforms (e.g., Orbitrap Tribrid or Q-TOF systems) overcome this by utilizing Data-Dependent Acquisition (DDA) with dynamic background exclusion. This allows the instrument to capture full-scan MS data with sub-5 ppm mass accuracy, enabling retrospective data mining through 1[1].

Table 1: Technology Comparison for Metabolite Identification
Analytical MetricTraditional LC-QqQ (MRM)Advanced LC-HRMS + MetID SoftwareCausality / Impact on Workflow
Detection Strategy Targeted (Predefined mass transitions)Untargeted (Full-scan DDA / DIA)HRMS captures unexpected metabolites without prior knowledge of their exact mass.
Mass Accuracy Nominal (~0.5 Da)High Resolution (< 5 ppm)HRMS distinguishes isobaric interferences (e.g., distinguishing true +16 Da hydroxylation from matrix noise).
Data Processing Manual interpretationAutomated (e.g., Compound Discoverer)Software automates isotope pattern recognition and fragment ion scoring, reducing analysis time from days to hours.
Background Handling Poor (Susceptible to matrix suppression)Dynamic Background ExclusionHRMS dynamically ignores high-abundance 2[2], preserving duty cycle for low-abundance metabolites.

Experimental Protocol: A Self-Validating MetID System

To ensure scientific integrity, a MetID assay cannot simply be a "mix and shoot" endeavor. It must be a self-validating system that controls for chemical degradation, enzyme viability, and instrument calibration.

Step-by-Step Methodology

Phase 1: In Vitro Incubation (Human Liver Microsomes)

  • Preparation: Prepare a 10 µM solution of APPO in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Causality: Standardizing protein concentration prevents non-specific binding from artificially lowering the free fraction of the drug.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (a mandatory cofactor for CYP450 activity).

  • Self-Validation Controls:

    • Negative Control (T=0): Quench immediately after NADPH addition. (Proves detected metabolites are not synthetic impurities).

    • Negative Control (-NADPH): Incubate for 60 mins without NADPH. (Differentiates true enzymatic metabolism from spontaneous chemical degradation).

    • Positive Control: Incubate Verapamil in a parallel vial. (Validates that the HLM batch is enzymatically active).

Phase 2: Enzymatic Quenching & Extraction 5. Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 100 µL of the incubate and immediately add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures CYP enzymes to halt the reaction while simultaneously precipitating proteins to protect the LC column from clogging. 6. Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Phase 3: LC-HRMS Acquisition 7. Chromatography: Inject 5 µL onto a sub-2 µm C18 column. Use a 15-minute gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B). 8. Mass Spectrometry: Operate the Orbitrap/Q-TOF in positive Electrospray Ionization (ESI+) mode. Utilize a Top-5 DDA method with dynamic background exclusion. Causality: Background exclusion prevents the mass spectrometer from repeatedly fragmenting abundant buffer ions, forcing it to trigger MS/MS on the low-level APPO metabolites.

MetID_Workflow Step1 1. Self-Validating Incubation HLM + APPO + Controls Step2 2. Enzymatic Quenching Ice-Cold Acetonitrile Step1->Step2 Step3 3. LC-HRMS Acquisition DDA with Background Exclusion Step2->Step3 Step4 4. Software Automation Mass Defect Filtering (MDF) Step3->Step4 Step5 5. Structural Elucidation Fragment Ion Scoring Step4->Step5

Fig 2: Self-validating LC-HRMS workflow for untargeted metabolite identification.

Data Presentation & Structural Elucidation

The true power of the HRMS workflow lies in the post-acquisition data processing. By utilizing automated software (such as3[3] or vendor-specific platforms), we apply Mass Defect Filtering. Because the mass defect (the fractional part of the exact mass) of a metabolite remains highly similar to the parent drug, the software can instantly filter out thousands of endogenous matrix peaks to reveal the drug-related material.

Furthermore, high-resolution MS/MS spectra allow us to pinpoint the exact site of biotransformation. For example, APPO generates a diagnostic 2-phenylpropanoyl cation fragment at m/z 133.0651. If a metabolite shows a precursor mass shift of +16 Da (Hydroxylation) but still yields the unmodified m/z 133.0651 fragment, we can definitively deduce that the hydroxylation occurred on the pyrrolidine ring, not the phenyl ring. Advanced fragmentation techniques, such as 4[4], can further localize these modifications.

Table 2: Quantitative Data & Structural Elucidation of APPO Metabolites
CompoundBiotransformationFormula (Neutral)Theoretical m/z [M+H]+Observed m/zMass Error (ppm)Diagnostic MS/MS Fragments (m/z)
APPO ParentC13H18N2O219.1497219.1492-2.2133.0651, 85.0764
M1 Hydroxylation (+O)C13H18N2O2235.1447235.1450+1.2133.0651 (Unmodified phenyl), 101.0713 (+16 Da pyrrolidine)
M2 Deamination (-NH2 +H)C13H17NO204.1388204.1383-2.4133.0651, 70.0656 (Deaminated pyrrolidine)
M3 Amide HydrolysisC9H10O2151.0754151.0758+2.6105.0704 (Loss of H2O + CO)

(Note: In cases where highly polar cleavage products like M3 exhibit poor retention,5[5] can be employed to improve chromatographic behavior prior to HRMS analysis).

Conclusion

While traditional LC-QqQ systems remain indispensable for targeted quantitation, they are fundamentally inadequate for the untargeted discovery of novel biotransformations. Transitioning to an LC-HRMS platform equipped with automated MetID software provides the mass accuracy, background exclusion, and retrospective data mining capabilities required to map complex metabolic pathways like those of APPO confidently. By implementing the self-validating protocols outlined above, DMPK laboratories can drastically reduce false positives and accelerate the drug development pipeline.

References
  • Thermo Fisher Scientific. "Rapid and Confident Metabolite Profiling and Identification using Bench-Top Orbitrap Q Exactive and Compound Discoverer." MyCompoundDiscoverer. 1

  • Zhu Lab. "MetDNA: Metabolite identification and Dysregulated Network Analysis." MetDNA Web Server. 3

  • LabRulez. "Enhanced Metabolite Identification Using Orbitrap Tribrid Mass Spectrometer." LabRulez LCMS. 2

  • WuXi AppTec DMPK. "Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling." WuXi AppTec. 5

  • SCIEX. "Innovative drug metabolite identification and characterization using electron activated dissociation." SCIEX Technical Notes. 4

Sources

Inter-laboratory comparison data for detection of phenylpropan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery in Forensic Toxicology: Inter-Laboratory Comparison of Phenylpropan-1-one Derivative Detection Methodologies

The rapid proliferation of synthetic cathinones—structurally defined as phenylpropan-1-one derivatives—presents a moving target for forensic and clinical toxicology. Compounds such as mephedrone (4-MMC), methcathinone, and pentedrone are characterized by their


-keto phenethylamine backbone. This specific structural feature introduces unique analytical challenges, including thermal lability and the frequent emergence of positional isomers.

To establish robust, legally defensible analytical methods, toxicologists rely heavily on inter-laboratory proficiency testing. This guide synthesizes recent inter-laboratory comparison data to objectively evaluate the performance of leading analytical platforms, providing drug development professionals and forensic scientists with a causality-driven framework for method selection and validation.

The Chemical Challenge: Causality in Analytical Divergence

The detection of phenylpropan-1-one derivatives is complicated by two primary chemical realities:

  • Thermal Instability: The

    
    -keto group is prone to thermal degradation during vaporization. Consequently, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often requires chemical derivatization (e.g., using PFPA or MSTFA) to stabilize the molecule and prevent the formation of artifact peaks[1].
    
  • Isobaric Interferences: The illicit market frequently shifts between positional isomers (e.g., 3-MMC vs. 4-MMC). Because these isomers share identical molecular weights and highly similar fragmentation patterns, standard low-resolution mass spectrometry can yield false positives if chromatographic separation is inadequate[2].

These factors explain why inter-laboratory studies often reveal significant variance in laboratory accuracy depending on the extraction protocols and instrumental platforms employed[3].

Inter-Laboratory Performance: A Comparative Analysis

Data aggregated from international proficiency testing programs, including the4, demonstrate how different methodologies perform under blind testing conditions[4]. The table below summarizes the quantitative and qualitative performance metrics across participating laboratories.

Analytical PlatformMatrix ApplicabilityLOD Range (ng/mL)Inter-Lab Accuracy (PT)Mechanistic Advantages & Limitations
GC-MS (EI) Urine, Blood, Seized Bulk1.0 – 5.085% – 93%Advantage: Highly reproducible electron-ionization spectra; serves as the gold standard for library matching[5].Limitation: Requires extensive sample derivatization to prevent thermal breakdown of the

-keto group.
LC-MS/MS (QqQ) Oral Fluid, Blood, Urine0.05 – 0.293% – 97.5%Advantage: Direct injection of labile compounds; superior sensitivity using microextraction by packed sorbent (MEPS)[1].Limitation: Susceptible to matrix effects (ion suppression) requiring deuterated internal standards.
LC-HRMS (Orbitrap) Complex (Wastewater)0.04 – 0.16> 95%Advantage: Retrospective data interrogation and exact mass determination for novel derivatives[1].Limitation: High capital cost and complex bioinformatic data processing.
NMR Spectroscopy Seized PowdersN/A (Bulk)> 98% (Isomers)Advantage: Unambiguous structural elucidation of positional isomers without the need for reference standards[2].Limitation: Unsuitable for trace biological analysis.

Note: Inter-laboratory performance is often evaluated using z-scores to calculate variability from the mean, ensuring individual laboratory results are statistically harmonized against a group average[6].

Visualizing the Analytical Workflow

The following diagram maps the critical decision points in the detection of phenylpropan-1-one derivatives, illustrating how sample matrices dictate the analytical pathway.

G N1 Biological Sample (Blood/Urine/Oral Fluid) N2 Sample Preparation (Mixed-Mode SPE) N1->N2 N3 Method Selection N2->N3 N4 GC-MS Analysis (Derivatization Required) N3->N4 Volatile N5 LC-MS/MS Analysis (Direct Injection) N3->N5 Labile N6 Data Acquisition & Isomer Differentiation N4->N6 N5->N6 N7 Inter-Laboratory Validation (Z-Scores) N6->N7

Fig 1: Analytical workflow for synthetic cathinone detection and inter-laboratory validation.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To achieve the >93% accuracy threshold observed in top-tier proficiency testing[4], laboratories must implement self-validating workflows. The following protocol details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS, specifically designed for phenylpropan-1-one derivatives[1].

Phase 1: Sample Preparation & Extraction (Causality-Driven)
  • Internal Standardization: Aliquot 200 µL of the biological sample. Immediately spike with a deuterated internal standard (e.g., Mephedrone-d3).

    • Causality: Deuterated standards co-elute with the target analytes, automatically correcting for extraction losses and matrix-induced ion suppression in the MS source.

  • Acidification: Dilute the sample with 200 µL of 0.1% formic acid.

    • Causality: Synthetic cathinones are basic amines (pKa ~ 7.5–9.0). Acidification ensures the amine group is fully protonated (

      
      ), which is strictly required for retention on the strong cation exchange sorbent.
      
  • SPE Loading & Washing (Oasis MCX):

    • Condition the cartridge with methanol, followed by water. Load the acidified sample.

    • Wash with 0.1 N HCl, followed by 100% methanol.

    • Causality: The analytes are ionically locked to the sulfonate groups of the sorbent. The aggressive methanol wash strips away neutral and acidic lipids (matrix interferences) without eluting the positively charged cathinones[1].

  • Elution: Elute using 5% ammonium hydroxide in methanol.

    • Causality: The high pH neutralizes the amine charge, breaking the ionic bond and releasing the purified phenylpropan-1-one derivatives into the organic eluate.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at <30°C to prevent volatilization of the free base, then reconstitute in the initial LC mobile phase.

Phase 2: Instrumental Analysis & Validation
  • Chromatographic Separation: Inject 5 µL onto a Biphenyl UHPLC column.

    • Causality: Standard C18 columns often fail to separate positional isomers like 3-MMC and 4-MMC. Biphenyl stationary phases leverage

      
       interactions with the phenyl ring of the cathinones, ensuring baseline resolution and preventing false positive identifications[2].
      
  • Mass Spectrometry (ESI+): Operate the triple quadrupole in positive Electrospray Ionization mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions per analyte (e.g., Quantifier and Qualifier ions).

  • Self-Validation Check: The system is self-validating if the ion ratio between the two MRM transitions in the unknown sample falls within

    
     of the ion ratio established by the calibration standards. Failure to meet this criterion indicates co-eluting interference, necessitating re-analysis.
    

Conclusion

The reliable detection of phenylpropan-1-one derivatives demands a rigorous understanding of their chemical behavior. While GC-MS remains a foundational tool for spectral library matching[5], inter-laboratory data heavily favors LC-MS/MS and LC-HRMS for biological matrices due to their ability to bypass thermal degradation and achieve sub-ng/mL limits of detection[1]. By grounding experimental protocols in chemical causality and participating in continuous proficiency testing, laboratories can ensure their analytical outputs remain both scientifically accurate and legally unassailable.

References

  • INTERNATIONAL COLLABORATIVE EXERCISES - Unodc. United Nations Office on Drugs and Crime (UNODC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq00pv04ve715wgJT06f5Xt46aWWrc-cTPprvoeBn8ImlYbiKBILirYW1dIX42qMbm99xq9K8ALPPt8SwhqL7Ebzm109UjoNJ3EcNF2nCIi7bCbjQOgpqjl3P9IqwElPYO2UdIpy1oejthSrR-RvbOfJUyieUS7SAb-mYdLNWEcGFMjgovhI=]
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWCj6WsX02w31NDmausSqj59VjXqZtZqpSuXQnQHaMmfFUy8bxdeN_oTQ1Ndi18taWh7XAxr_9FxQlu9Nwt8lrnqFhSjmrEa-Y2hzCDVD37VjKaxY3kQJ0H4mCDqXJOS5DcfM=]
  • A Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW-JQAuFv5zk7jf5LCotVwuUuMWKCVlWShH6KHmAr74I-wVDCvIlJJtJ-3gat891KJoqLsM5757wpkYfb66FTijA_iu8L81H3qRKrLioNrBfAdpqKeufKfI4eJTlE8SwT5T8AsvzGdyOJmf42CskL98iV4RJXS8LLPhR40D6RitCL4yKAiCA_WgP_CzBtVXoTE46Wv5IAdQNzw3X61yzblJ6ANctfF5CLVlYTTKrleaVzyLQyiDYfOumRes4-R6vSPnqB7_zwyulWnQohvVTDY43zdB1eiOFclmNtuvVbSEIngghsGWZZu3AgkBA==]
  • Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. PMC (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXs_Bhvzrubb5YiWvj4-RCJIsRc2jo2Bdn95OD771_FWLElyrKQeQu3_RRrqcSyLHzpdnKjvyRA7_VT8SKyAd1CBZcyfqEIRl2YmOOszLX2e_WTY25whHqufyx34ALWTjGXPNVLXIRhk3g6aPi]
  • Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVMpSPUNKL7b7fyaTK3jmkCLmbZRIZblQgnfJdEsAsbDmB81RAHXphAgW0rwbT_C084F2Jzyo_0b387WcHLlHYPTCqyiJk8SJ0uLq4dENgQREefvjXSvQLoW2kc8iTIcH4wk-DSto-4jNVjDwC9eXomolXYNW4PA-_sy190nM9a57BpAUat-E6IVeO9f9y7Rd0_pAxfchsJwa5IvuEUz_qDJ8d2QjqpwOGvunNsxdHkf4BQfF9WibaGaV5mPxSLGzX036J_ToRf8QoUh6q5ZpIusgoZbR-8Ig8KmlEmW9vejS_y0KhYHeM-0AfZbgtCEtb0je0-nBJ0Q9DhOW9nh_YdBjGBw=]
  • Assessing illicit drugs in wastewater. European Institute for Gender Equality (EIGE).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOEm7caOymIQK9RwIvz2kXue3k5rybViuWb2jUlabDIwxBl_rxMZ-tkOGelQl_o_Jda5-wU9ee08GQ9w-8QN12PmTbMf3kLWqLwuTG6vUbAo4iOXXupvXmZgdkAK323tw0hoPuPCWCNzwGZJQNfA==]

Sources

The Analytical Crucible: A Comparative Guide to Purity Assessment and Impurity Profiling of Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In preclinical drug discovery and chemical research, the assumption of absolute chemical purity is a frequent and costly point of failure. Relying solely on a single analytical technique often leads to an overestimation of purity, masking critical impurities that can skew biological assays, trigger off-target toxicity, or derail formulation efforts.

To mitigate these risks, the International Council for Harmonisation (ICH) established the 1[1] for new drug substances, mandating strict thresholds for reporting (typically ≥0.05%), identifying, and qualifying impurities. While early-stage research chemicals are not formally bound by ICH Q3A until IND-enabling studies, adopting its rigorous principles informally during early development prevents catastrophic downstream delays and ensures scientific reproducibility[2].

This guide objectively compares three orthogonal analytical techniques—HPLC-UV , LC-HRMS , and qNMR —demonstrating why a multi-modal approach is the only self-validating system for true purity assessment.

Workflow Sample Research Chemical HPLC HPLC-UV (Relative Purity) Sample->HPLC Screen LCMS LC-HRMS (Trace Impurity ID) Sample->LCMS ID qNMR 1H-qNMR (Absolute Quantitation) Sample->qNMR Assay Profile Comprehensive Profile (ICH Q3A Aligned) HPLC->Profile LCMS->Profile qNMR->Profile

Orthogonal analytical workflow for comprehensive impurity profiling.

Analytical Methodologies: A Mechanistic Comparison

To build a self-validating impurity profile, researchers must understand the physical causality behind what each detector "sees" and, more importantly, what it misses.

HPLC-UV: The Baseline (Relative Purity)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for routine purity checks. However, it is fundamentally a relative technique . It operates on the flawed assumption that all impurities share the same molar extinction coefficient (light absorbance) as the main Active Pharmaceutical Ingredient (API). If an impurity lacks a chromophore, it is entirely invisible to the UV detector, leading to a dangerous overestimation of purity[3].

LC-HRMS: The Structural Sleuth (Trace Identification)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is non-negotiable for identifying trace impurities and degradants. While HPLC tells you a peak exists, LC-MS provides the exact mass-to-charge ratio (


) and fragmentation data required to elucidate the chemical structure of that peak[4]. However, LC-MS is prone to ion suppression —where invisible matrix components quench the ionization of the analyte—making it unreliable for absolute quantitation without isotopically labeled internal standards[5].
qNMR: The Absolute Quantifier

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct, absolute measurement of purity. Unlike chromatographic methods, qNMR does not require a reference standard of the analyte. The integral of an NMR resonance is strictly proportional to the number of nuclei generating that signal[6]. By adding a known mass of an internal calibrant, qNMR captures "invisible" contaminants like residual solvents (e.g., ethyl acetate, dichloromethane) and water that HPLC-UV and LC-MS routinely miss[7].

Impurities Imp Chemical Impurities (ICH Q3A/Q3C) Org Organic Impurities (Synthesis/Degradation) Imp->Org Inorg Inorganic Impurities (Salts/Catalysts) Imp->Inorg Solv Residual Solvents (Process Liquids) Imp->Solv HPLC Detected via HPLC-UV / LC-MS Org->HPLC ICP Detected via ICP-MS Inorg->ICP NMR Detected via qNMR / GC-MS Solv->NMR

Classification of chemical impurities and their corresponding detection methodologies.

Experimental Case Study: Assessing a Synthetic Kinase Inhibitor

To demonstrate the necessity of orthogonal testing, we present a comparative purity assessment of a commercially synthesized research chemical (a basic, nitrogen-containing small molecule kinase inhibitor).

Step-by-Step Methodologies & Causality
Protocol A: HPLC-UV (Area Normalization Method)
  • Sample Preparation: Dissolve 1.0 mg of the research chemical in 1.0 mL of 50:50 Acetonitrile:Water.

  • Column Selection: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA is utilized as an ion-pairing agent. It lowers the pH to protonate basic amines on the kinase inhibitor, minimizing secondary interactions with residual silanols on the stationary phase, thereby preventing peak tailing.

  • Detection: Dual-wavelength monitoring at 254 nm (capturing conjugated aromatic systems) and 220 nm (capturing universal amide/peptide bonds).

Protocol B: LC-HRMS (Impurity Identification)
  • Sample Preparation: Dilute the HPLC stock to 10 µg/mL to prevent detector saturation.

  • Mobile Phase Adjustment:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: TFA causes severe ion suppression in Electrospray Ionization (ESI). Formic acid is substituted because it provides the necessary protons for

      
       formation without quenching the mass spectrometer's signal[5].
      
  • Detection: Positive ESI mode, scanning

    
     100–1000.
    
Protocol C: 1H-qNMR (Absolute Assay)
  • Sample Preparation: Accurately weigh ~10.0 mg of the research chemical and ~2.0 mg of Maleic Acid (TraceCERT grade internal standard) using a microbalance.

  • Solvent: Dissolve the mixture in 600 µL of fully deuterated DMSO-

    
    .
    
  • Standard Selection Causality: Maleic acid is chosen as the internal standard because its sharp singlet resonance at ~6.26 ppm sits in a "clean" spectral window, completely free from the API's aliphatic and aromatic proton signals. This guarantees unambiguous, highly precise integration.

  • Acquisition: 600 MHz NMR, 64 scans, with a relaxation delay (

    
    ) of 30 seconds to ensure complete relaxation of all nuclei between pulses, preventing signal truncation.
    

Quantitative Data Comparison

The following table summarizes the data extracted from the three orthogonal protocols on the same batch of the research chemical.

Analytical TechniqueApparent Purity (%)Detected ImpuritiesBlind Spots (False Negatives)
HPLC-UV (254 nm) 99.2%2 UV-active synthetic byproductsNon-chromophoric species, residual solvents, inorganic salts, water
LC-HRMS (ESI+) 98.5%4 trace impurities (incl. 2 co-eluting degradants)Poorly ionizing compounds, highly polar neutral species
1H-qNMR 96.8%Residual Ethyl Acetate (1.2%), Water (0.8%), APIOverlapping multiplet signals (mitigated by high-field magnets)

Discussion: Decoding the Discrepancies

The data above perfectly illustrates the danger of relying on a single analytical dimension.

Why did HPLC-UV report 99.2% purity while qNMR reported 96.8%? The HPLC-UV method operated flawlessly within its physical constraints, but it was blind to the 1.2% residual ethyl acetate (leftover from the final synthesis extraction) and the 0.8% ambient moisture absorbed by the hygroscopic sample. Because these contaminants do not absorb UV light at 254 nm, they were excluded from the "100% Total Area" calculation, artificially inflating the API's purity[3].

Conversely, the qNMR assay acted as an absolute quantifier. Because the signal intensity in NMR is directly proportional to the number of protons, the integration of the ethyl acetate peaks against the maleic acid internal standard revealed the exact mass fraction of the solvent[6].

Furthermore, LC-HRMS proved its worth by identifying two trace degradants that co-eluted under a single peak in the HPLC-UV chromatogram. Because the mass spectrometer separates by


 rather than just retention time, it deconvoluted the hidden impurities, allowing the research team to identify a critical oxidation pathway[4].

Conclusion

For drug development professionals, impurity profiling is not a box-checking exercise; it is the foundation of scientific integrity. A research chemical cannot be considered fully characterized until it has been subjected to a self-validating, orthogonal analytical workflow. HPLC-UV provides the baseline, LC-HRMS provides structural identification of trace anomalies, and qNMR anchors the data with absolute quantitation. Integrating these techniques ensures compliance with the spirit of ICH Q3A and safeguards the validity of downstream biological data.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: nih.gov URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 Source: amsbiopharma.com URL:[Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development Source: premier-research.com URL:[Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: hplcvials.com URL:[Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? Source: researchgate.net URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.